Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2/t19-,20-,21+,22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQNMXIMFZLNP-ZQGJOIPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Architecting Carbohydrate Building Blocks: A Technical Guide to Allyl 2,3-di-O-benzyl-α-D-glucopyranoside
Executive Summary
In the realm of synthetic carbohydrate chemistry and drug development, the strategic deployment of orthogonal protecting groups is paramount for the successful assembly of complex oligosaccharides and glycoconjugates. Allyl 2,3-di-O-benzyl-α-D-glucopyranoside (CAS: 87326-32-7) stands as a highly versatile, advanced building block[1]. By featuring a robust anomeric allyl ether, permanent benzyl protection at the C2 and C3 positions, and a reactive C4/C6 diol system, this molecule serves as an ideal glycosyl acceptor or a precursor to highly specific glycosyl donors. This whitepaper elucidates the structural rationale, physicochemical properties, and a self-validating de novo synthetic methodology for this critical intermediate.
Structural Rationale and Physicochemical Profile
The molecular design of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside is rooted in the principle of orthogonal reactivity, allowing chemists to manipulate specific sites without unintended side reactions:
-
Anomeric Allyl Group (C1): The allyl ether is stable under both strongly basic and mildly acidic conditions. When cleavage is required, it can be selectively isomerized to a prop-1-enyl ether (typically via iridium or ruthenium catalysis) and subsequently hydrolyzed under mild conditions (e.g., iodine/water or osmium tetroxide) to yield a free hemiacetal without disturbing the benzyl ethers.
-
Benzyl Ethers (C2, C3): Benzyl groups provide stable, non-participating protection. Unlike acetyl or benzoyl groups, benzyl ethers at C2 do not direct 1,2-trans glycosidic bond formation via neighboring group participation. This makes this building block essential when synthesizing 1,2-cis (alpha) linkages if it is later converted to a glycosyl donor.
-
Free Diol (C4, C6): The primary hydroxyl at C6 is significantly more nucleophilic and sterically accessible than the secondary hydroxyl at C4. This differential reactivity allows for regioselective glycosylation or functionalization directly at the C6 position.
Table 1: Quantitative Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | Allyl 2,3-di-O-benzyl-α-D-glucopyranoside |
| CAS Registry Number | 87326-32-7 |
| Molecular Formula | C23H28O6 |
| Molecular Weight | 400.46 g/mol |
| Anomeric Configuration | Alpha (α) |
| Protecting Groups | Allyl (C1), Benzyl (C2, C3) |
| Reactive Sites | Free hydroxyls at C4, C6 |
(Data sourced from authoritative chemical registries[1][2])
De Novo Synthesis Methodology
The synthesis of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside from the base starting material (allyl α-D-glucopyranoside) is achieved through a highly controlled, three-step sequence. As an application scientist, it is critical to understand not just the procedural steps, but the thermodynamic and kinetic causalities driving each transformation[3].
Step 1: Regioselective Acetalization (Protection of C4/C6)
-
Protocol: Dissolve allyl α-D-glucopyranoside (approx. 37 g) in 200 mL of anhydrous N,N-dimethylformamide (DMF). Add dimethoxytoluene (benzaldehyde dimethyl acetal, 41 g) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTsOH, 130 mg). Heat the reaction mixture over a water bath under vacuum and reflux for 2 hours. Monitor via TLC (Methanol/Chloroform 2:25 v/v). Upon completion, evaporate the solvent, dissolve the resulting syrup in a minimal amount of methanol, and precipitate by dropwise addition into an aqueous sodium bicarbonate solution (6.3 g in 320 mL water). Recrystallize the precipitate from ethanol to yield allyl 4,6-O-benzylidene-α-D-glucopyranoside[3].
-
Causality & Validation: The reaction operates under thermodynamic control. The formation of the six-membered 1,3-dioxane ring across the C4 and C6 positions is thermodynamically favored over other possible acetals. Applying a vacuum continuously removes the methanol byproduct, driving the Le Chatelier equilibrium toward the product. The basic bicarbonate quench neutralizes the pTsOH catalyst, preventing reverse hydrolysis. Crystallization acts as a self-validating purification step, ensuring high purity without complex chromatography.
Step 2: Global Etherification (Benzylation of C2/C3)
-
Protocol: Dissolve the purified allyl 4,6-O-benzylidene-α-D-glucopyranoside (45 g) in 500 mL of anhydrous DMF. Slowly add a 50% dispersion of sodium hydride in mineral oil (28 g). Stir for 30 minutes, then cool the mixture to 0°C. Add benzyl bromide (52 mL) dropwise. Monitor via TLC (Ether/Hexane 1:1 v/v). Once complete, carefully quench the excess NaH with methanol (150 mL). Evaporate to dryness, dissolve in chloroform, wash with water, and dry over sodium sulfate. Crystallize the residue from an ether/hexane mixture to yield allyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside[3].
-
Causality & Validation: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the relatively acidic C2 and C3 secondary hydroxyls. The resulting alkoxides are highly nucleophilic and undergo a rapid SN2 substitution with benzyl bromide. DMF is selected as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the alkoxides. The slow addition at 0°C controls the highly exothermic nature of the reaction.
Step 3: Selective Acetal Cleavage (Deprotection of C4/C6)
-
Protocol: Dissolve the benzylated intermediate (56 g) in 1 L of methanol. Add 450 mL of water followed by pTsOH monohydrate (17 g). Heat the mixture to 80°C for 2 hours. Cool the mixture, evaporate the solvent, and purify the residue to isolate the final target product, Allyl 2,3-di-O-benzyl-α-D-glucopyranoside[3].
-
Causality & Validation: This step relies on the precise orthogonality of the protecting groups. Benzylidene acetals are inherently acid-labile, whereas benzyl ethers and allyl ethers are highly stable under mild acidic conditions. By using a protic solvent system (MeOH/H2O) with a mild acid catalyst (pTsOH) and heat, the acetal is selectively hydrolyzed, liberating the C4 and C6 diol without compromising the structural integrity of the rest of the molecule.
Synthetic Workflow Visualization
The following diagram maps the logical progression of the synthesis, highlighting the sequential protection and deprotection strategy.
Fig 1. Step-by-step synthetic workflow for Allyl 2,3-di-O-benzyl-α-D-glucopyranoside.
Downstream Applications in Drug Development
In pharmaceutical research, particularly in the development of glycoconjugate vaccines and carbohydrate-based therapeutics, this molecule is an invaluable asset. The free C6 primary hydroxyl can be selectively glycosylated to form 1→6 linked oligosaccharides. Alternatively, the C6 position can be temporarily protected with a bulky group (e.g., TBDPS or Trityl), allowing subsequent targeted functionalization of the C4 position. Once the desired oligosaccharide chain is assembled, the anomeric allyl group can be cleaved to form a hemiacetal, which is then converted into a highly reactive trichloroacetimidate donor for further coupling to carrier proteins or larger glycan structures.
References
-
葡萄糖苷 (Glucosides) Catalog - Allyl 2,3-di-O-benzyl-a-D-glucopyranoside Adhoc-tech[Link]
- Nouveaux dérivés à structure acide uronique, leur préparation et leurs applications biologiques (Patent)
Sources
CAS number for Allyl 2,3-di-O-benzyl-alpha-D-glucopyranoside
An In-Depth Technical Guide to Allyl 2,3-di-O-benzyl-alpha-D-glucopyranoside: Synthesis, Characterization, and Applications
Introduction: A Versatile Building Block in Glycoscience
Allyl 2,3-di-O-benzyl-α-D-glucopyranoside is a selectively protected carbohydrate derivative of significant interest to researchers in glycoscience and drug development. Its structure features an allyl group at the anomeric (C-1) position and benzyl ethers protecting the hydroxyls at the C-2 and C-3 positions, leaving the C-4 and C-6 hydroxyls available for further chemical modification. This specific arrangement of protecting groups makes it a valuable intermediate for the synthesis of complex oligosaccharides and glycoconjugates.
The strategic choice of protecting groups is a cornerstone of carbohydrate synthesis.[1][2] In this molecule, the benzyl (Bn) ethers at C-2 and C-3 provide robust, non-participating protection that is stable under a wide range of reaction conditions, both acidic and basic.[2][3] This non-participating nature is crucial as it influences the stereochemical outcome of subsequent glycosylation reactions at the anomeric center, should the allyl group be removed.[3]
The allyl group at the anomeric position serves as a unique and versatile protecting group. It is stable to the conditions used for benzylation and many other transformations. However, it can be selectively removed under mild conditions, typically using a palladium catalyst, to reveal the anomeric hydroxyl for glycosylation or be isomerized to a prop-1-enyl ether, which can be easily hydrolyzed.[4] This orthogonality allows for precise, stepwise synthesis strategies.[5]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside, designed for professionals in chemical synthesis and drug discovery.
Physicochemical and Identification Data
A specific CAS (Chemical Abstracts Service) registry number for Allyl 2,3-di-O-benzyl-α-D-glucopyranoside was not readily identified in a survey of major chemical databases, which suggests it is a specialized research intermediate rather than a commercially available stock chemical. For context, the CAS number for the related compound 2,3-Di-O-benzyl-D-glucopyranose is 18933-71-6.[6]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₆ | Calculated |
| Molecular Weight | 400.47 g/mol | Calculated |
| Appearance | Expected to be a colorless oil or white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF) | Inferred from similar compounds |
| CAS Number | Not Found | - |
Synthetic Strategy and Mechanistic Considerations
The synthesis of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside requires a multi-step approach starting from a readily available precursor, typically D-glucose or a simple glycoside thereof. The core challenge in carbohydrate synthesis is the selective protection of multiple hydroxyl groups with similar reactivity.[2] A logical and efficient pathway is outlined below.
Proposed Synthetic Pathway
The synthesis hinges on the differential reactivity of the hydroxyl groups and the use of temporary protecting groups to orchestrate the desired benzylation at the C-2 and C-3 positions.
Caption: Proposed synthetic workflow for Allyl 2,3-di-O-benzyl-α-D-glucopyranoside.
Step 1: Protection of the C-4 and C-6 Hydroxyls The synthesis commences with commercially available Allyl α-D-glucopyranoside. The C-4 and C-6 hydroxyls are protected as a benzylidene acetal. This is a common strategy to mask these positions, allowing for selective functionalization of the C-2 and C-3 hydroxyls.[2][5] The reaction is typically carried out using benzaldehyde dimethyl acetal and an acid catalyst like camphorsulfonic acid (CSA). This forms a rigid bicyclic system, exposing the C-2 and C-3 hydroxyls for the next step.
Step 2: Benzylation of C-2 and C-3 Hydroxyls With the C-4 and C-6 positions masked, the remaining hydroxyl groups at C-2 and C-3 can be benzylated. This is typically achieved under basic conditions, for example, using sodium hydride (NaH) to deprotonate the hydroxyls, followed by the addition of benzyl bromide (BnBr).[7] The choice of solvent can be critical; while DMF is common, THF has been shown to influence regioselectivity in some cases.[8]
Step 3: Deprotection of the Benzylidene Acetal The final step is the selective removal of the benzylidene acetal to liberate the C-4 and C-6 hydroxyls. This is accomplished via acidic hydrolysis, often using an aqueous acetic acid solution or other mild acidic conditions that will not cleave the benzyl or allyl ethers.[5] This yields the target molecule, ready for use as a synthetic building block.
Purification and Characterization
Purification of the final product and intermediates is typically achieved using silica gel column chromatography. The polarity of the eluent system (e.g., hexane/ethyl acetate) is adjusted to achieve optimal separation.
Structural confirmation relies on standard spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets between 7.2-7.4 ppm (10H, from two benzyl groups).Anomeric Proton (H-1): A doublet around 4.8-5.0 ppm with a characteristic small coupling constant (J ≈ 3-4 Hz) for the α-anomer.Allyl Group: Multiplet for -CH= at 5.8-6.0 ppm; doublets for =CH₂ at 5.2-5.4 ppm; doublet of doublets for -OCH₂- at 4.0-4.2 ppm.Benzyl CH₂: Four doublets (AB quartets) between 4.6-5.0 ppm.Ring Protons (H-2 to H-6): Complex multiplets between 3.5-4.2 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between 127-138 ppm.Anomeric Carbon (C-1): Signal around 97-99 ppm.Allyl Group: Signals at ~134 ppm (-CH=), ~117 ppm (=CH₂), and ~68 ppm (-OCH₂-).Benzyl CH₂: Signals around 73-75 ppm.Ring Carbons (C-2 to C-6): Signals in the range of 62-82 ppm. |
| FT-IR | Broad O-H stretch (~3400 cm⁻¹) indicating free hydroxyls at C-4 and C-6. C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹. C=C stretch (aromatic and allyl) around 1600-1650 cm⁻¹. Strong C-O ether stretch around 1000-1100 cm⁻¹. |
| HRMS (ESI) | Calculation for [M+Na]⁺ for C₂₃H₂₈O₆Na: 423.1727. The found value should match this with high accuracy. |
Note: NMR chemical shifts are estimates based on data for structurally similar compounds and can vary depending on the solvent and instrument.[9][10]
Applications in Research and Drug Development
The utility of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside stems from the two free hydroxyl groups at the C-4 and C-6 positions, which serve as points for further elaboration.
-
Oligosaccharide Synthesis: This molecule is an excellent "acceptor" for glycosylation at either the C-4 or C-6 position. For example, it can be used to synthesize disaccharides that are key components of biologically active glycans, such as those found in glycolipids or glycoproteins.[11][12] The C-6 primary alcohol is generally more reactive than the C-4 secondary alcohol, allowing for regioselective reactions under controlled conditions.
-
Synthesis of Glycoconjugates: The allyl group can be functionalized, for instance, via ozonolysis to form an aldehyde, or through thiol-ene "click" chemistry. This allows the carbohydrate to be conjugated to other molecules like peptides, lipids, or fluorescent tags, creating powerful tools for chemical biology.[13]
-
Drug Discovery Precursors: Modified carbohydrates are integral to many therapeutic agents. This building block can serve as a scaffold for creating novel compounds. For instance, conjugation of pharmacophores to the carbohydrate moiety can improve a drug's solubility, bioavailability, or targeting to specific cells that have high glucose uptake, such as cancer cells.[10]
Detailed Experimental Protocols
The following is a representative, self-validating protocol synthesized from established methodologies in carbohydrate chemistry.[7][8]
Protocol: Synthesis of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside
Step 1: Allyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dissolve Allyl α-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add benzaldehyde dimethyl acetal (1.2 eq) and camphorsulfonic acid (0.1 eq).
-
Heat the reaction mixture to 60-70 °C under reduced pressure to remove methanol byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, quench with triethylamine, and concentrate under vacuum.
-
Purify the residue by silica gel chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the product.
Step 2: Allyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add benzyl bromide (2.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify by silica gel chromatography.
Step 3: Allyl 2,3-di-O-benzyl-α-D-glucopyranoside
-
Dissolve the product from Step 2 in a mixture of acetic acid and water (e.g., 80% aqueous AcOH).
-
Heat the mixture to 80-90 °C and stir for several hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture to room temperature and co-evaporate with toluene several times to remove acetic acid.
-
Purify the resulting crude product by silica gel chromatography to afford the final title compound.
References
-
Demchenko, A. V. (2008). Protecting groups in carbohydrate chemistry: Influence on stereoselectivity of glycosylations. Mini-Reviews in Organic Chemistry, 5(1), 46-57. [Link]
-
Garegg, P. J. (1984). Protecting groups in carbohydrate chemistry. Journal of Chemical Education, 61(7), 645. [Link]
-
TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting group strategies in carbohydrate chemistry. In Carbohydrate Chemistry (pp. 1-35). Wiley-VCH. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting group strategies in carbohydrate synthesis. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Warren, C. D., & Jeanloz, R. W. (1977). The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure. Carbohydrate Research, 53(1), 67-84. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
Li, W., et al. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 9(56), 32567-32575. [Link]
-
Gigg, R., & Warren, C. D. (1968). Synthesis of benzyl and allyl ethers of D-glucopyranose. Journal of the Chemical Society C: Organic, 1903-1911. [Link]
-
Gigg, J., Gigg, R., Payne, S., & Conant, R. (1985). The allyl group for protection in carbohydrate chemistry. 17. Synthesis of propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3-di-O-methyl-alpha-L-rhamnopyranosyl)-(1----2)-3-O-methyl-alpha-L-rhamnopyranoside: the oligosaccharide portion of the major serologically active glycolipid from Mycobacterium leprae. Chemistry and Physics of Lipids, 38(3), 299-307. [Link]
-
Ciufolini, M. A., & Valero, R. (2007). Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. Arkivoc, 2007(14), 162-171. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(4), 1146-1149. [Link]
-
Dondoni, A., & Marra, A. (2010). Synthesis of C-glycoconjugates from readily available unprotected C-allyl glycosides by chemoselective ligation. Molecules, 15(7), 4794-4820. [Link]
Sources
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- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides [beilstein-journals.org]
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- 10. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The allyl group for protection in carbohydrate chemistry. 17. Synthesis of propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3- di-O-methyl-alpha-L-rhamnopyranosyl)-(1----2)-3-O-methyl-alpha- L-rhamnopyranoside: the oligosaccharide portion of the major serologically active glycolipid from Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Common synonyms for Allyl 2,3-di-O-benzyl-alpha-D-glucose
Comprehensive Technical Guide: Allyl 2,3-di-O-benzyl- -D-glucopyranoside[1][2]
Executive Summary & Core Identity
Allyl 2,3-di-O-benzyl-
Nomenclature & Identifiers
| Identifier Type | Value |
| Common Name | Allyl 2,3-di-O-benzyl- |
| Systematic Name | 2-Propenyl 2,3-bis-O-(phenylmethyl)- |
| CAS Registry Number | 87326-32-7 |
| Molecular Formula | C |
| Molecular Weight | 400.47 g/mol |
| SMILES | C=CCO[C@H]1O1 |
| Synonyms | Allyl 2,3-di-O-benzyl-glucoside; 2,3-Di-O-benzyl-1-O-allyl- |
Structural Analysis & Stereochemistry
The molecule is defined by three stereochemical and regiochemical features:
-
-Anomeric Configuration: The allyl group at C1 is axial (
Hz). This configuration is often thermodynamically favored during Fischer glycosidation (anomeric effect). -
2,3-Di-O-Benzyl Protection: The hydroxyls at C2 and C3 are capped with benzyl ethers, rendering them non-nucleophilic and lipophilic.
-
4,6-Diol Functionality: The C4 (equatorial) and C6 (primary) hydroxyls are unprotected. This is the reactive core of the molecule.
Reactivity Profile
-
Primary OH (C6): Sterically accessible; reacts fastest with bulky reagents (e.g., TBDMSCl, TrCl).
-
Secondary OH (C4): Sterically hindered and less nucleophilic; often left free as a glycosyl acceptor or protected later.
-
Allyl Aglycone: Stable to acid/base; serves as a latent aldehyde or can be isomerized to a vinyl ether and hydrolyzed to regenerate the hemiacetal (1-OH).
Synthetic Methodology
The synthesis of this compound is a classic "protection-deprotection" sequence in carbohydrate chemistry.[2] It is rarely made directly from glucose due to selectivity issues. The standard route proceeds via the 4,6-O-benzylidene acetal .
Step-by-Step Protocol
Phase 1: Installation of the Anomeric Allyl Group
Reaction: Fischer Glycosidation[2]
-
Reagents: D-Glucose, Allyl alcohol (solvent/reactant), acidic catalyst (e.g., acetyl chloride or H
SO ). -
Conditions: Reflux for 24–48 hours.
-
Outcome: A mixture of
- and -anomers.[3] The -anomer usually crystallizes or is separated by chromatography. -
Product: Allyl
-D-glucopyranoside.[1][4][3][5][6]
Phase 2: Benzylidene Protection (The "Locking" Step)
Reaction: Acetal Formation[2]
-
Substrate: Allyl
-D-glucopyranoside. -
Reagents: Benzaldehyde dimethyl acetal, CSA (Camphorsulfonic acid) or pTsOH (cat.).
-
Solvent: DMF or Acetonitrile.
-
Mechanism: Thermodynamic control forms the 4,6-O-benzylidene ring (trans-decalin type fusion).
-
Product: Allyl 4,6-O-benzylidene-
-D-glucopyranoside.[4][6]
Phase 3: Benzylation of C2 and C3
Reaction: Williamson Ether Synthesis[2]
-
Substrate: Allyl 4,6-O-benzylidene-
-D-glucopyranoside. -
Reagents: Benzyl bromide (BnBr, excess), Sodium Hydride (NaH).
-
Solvent: DMF (0°C to RT).
-
Protocol:
-
Dissolve substrate in dry DMF under N
. -
Add NaH (60% dispersion) slowly at 0°C. Stir 30 min.
-
Add BnBr dropwise. Stir 2–4 hours at RT.
-
Quench with MeOH, extract with Et
O/DCM.
-
-
Product: Allyl 2,3-di-O-benzyl-4,6-O-benzylidene-
-D-glucopyranoside.[4]
Phase 4: Regioselective Opening (The Target Synthesis)
Reaction: Acidic Hydrolysis of Acetal[2]
-
Substrate: Allyl 2,3-di-O-benzyl-4,6-O-benzylidene-
-D-glucopyranoside. -
Reagents: 80% Acetic Acid (aq) or pTsOH/MeOH.
-
Conditions: Heat at 50–60°C for 1–2 hours.
-
Critical Control: Monitor by TLC to prevent hydrolysis of the allyl glycoside (which requires stronger acid).
-
Purification: Column chromatography (Hexane/EtOAc).
-
Final Product: Allyl 2,3-di-O-benzyl-
-D-glucopyranoside .
Synthetic Workflow Diagram
Caption: Standard synthetic route from D-Glucose to Allyl 2,3-di-O-benzyl-
Applications in Drug Development
This compound is a versatile diol acceptor .[2] The differentiation between the C4 and C6 hydroxyls is key for building branched oligosaccharides or functionalized glycosides.
Regioselective Glycosylation
-
C6-Glycosylation: The primary alcohol at C6 is significantly more nucleophilic. Under controlled conditions (low temperature, non-activating solvent), a glycosyl donor will preferentially react at C6.
-
C4-Glycosylation: To glycosylate C4, the C6 position must first be protected (e.g., with a bulky silyl group like TBDPS or a trityl group).
Synthesis of 1,6-Anhydro Sugars
The allyl group can be removed to form the free hemiacetal, which can then be cyclized to form 1,6-anhydro derivatives (e.g., levoglucosan derivatives) if the configuration allows, although this is more common in the
Orthogonal Protection Strategies
The Allyl (anomeric), Benzyl (C2, C3), and Free OH (C4, C6) groups represent three levels of orthogonality:[2]
-
Benzyl: Permanent protection (removed by Hydrogenolysis, H
/Pd). -
Allyl: Temporary anomeric protection (removed by PdCl
or Ir-catalysts). -
Free OH: Ready for functionalization (esterification, glycosylation).
Reactivity Logic Map
Caption: Functional divergence map showing the orthogonal reactivity of the C1, C4, and C6 positions.
Characterization Data
Researchers should validate the identity of synthesized material using the following spectroscopic markers.
H NMR (500 MHz, CDCl ) Expectations
-
Anomeric Proton (H-1): A doublet at
ppm with a small coupling constant ( Hz), confirming the -configuration. -
-
Multiplet at
ppm (-CH =). -
Two multiplets/doublets at
ppm (=CH ). -
Multiplet at
ppm (-OCH -).
-
-
Benzyl Groups: Multiplet at
ppm (10 aromatic protons) and AB quartets at ppm (PhCH O-). -
Backbone Protons (H-2 to H-6): A cluster of signals between 3.5 and 4.0 ppm.
Physical Properties[2][4][5][6][9][10][11]
-
State: Typically a white crystalline solid or a colorless syrup (depending on purity and trace solvent).
-
Solubility: Soluble in DCM, Ethyl Acetate, Methanol. Insoluble in Hexane.
References
-
Preparation of Allyl Glucosides
-
Lee, J. C., & Tai, C. A. (2005). "Efficient synthesis of allyl glycosides." Tetrahedron, 61(6), 1663-1668.
-
- Ferrier, R. J., & Collins, P. M. (1972). Monosaccharide Chemistry. Penguin Books.
-
Regioselective Glycosylation of 4,6-Diols
-
Demchenko, A. V. (2008). Handbook of Chemical Glycosylation. Wiley-VCH.
-
-
CAS Registry Data
Sources
- 1. Page loading... [guidechem.com]
- 2. Benzyl alpha-D-glucopyranoside | C13H18O6 | CID 7918796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl-(1->4)-6-O-benzyl-2-(N-benzylacetamido)-2-deoxy-α-D-glucopyranoside - CAS号 1160584-48-4 - 摩熵化学 [molaid.com]
- 4. ALLYL A-D-GLUCOPYRANOSIDE | 7464-56-4 [m.chemicalbook.com]
- 5. BENZYL ALPHA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of benzyl and allyl ethers of D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. CAS 87326-32-7: a-D-Glucopyranoside, 2-propenyl2,3-bis-O-(… [cymitquimica.com]
Solvation Dynamics and Handling of Benzylated Allyl Glycosides
Executive Summary
Benzylated allyl glycosides represent a cornerstone in carbohydrate chemistry, serving as stable, lipophilic building blocks for oligosaccharide synthesis. Their utility is defined by the dichotomy of their structure: a polar sugar core masked by a hydrophobic "shell" of benzyl ethers, anchored by a versatile allyl aglycone.
This guide addresses a critical gap in standard literature: the practical management of solubility. While synthesis is well-documented, the nuance of solvent selection for purification efficiency , crystallization kinetics , and stereoselective glycosylation is often learned only through failure. This document provides a self-validating framework for handling these compounds, moving beyond simple "dissolution" to strategic solvation.
Molecular Architecture & Solubility Mechanism
To master the handling of benzylated sugars, one must understand the "Lipophilic Shift." A native glucose molecule is highly water-soluble due to five hydrogen-bond donors. In Allyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside , these donors are capped with benzyl groups.
-
The Benzyl Shell: The four benzyl rings create a pi-rich, hydrophobic exterior. This allows the molecule to engage in Van der Waals and pi-pi stacking interactions, making it highly soluble in aromatic and chlorinated solvents.
-
The Allyl Handle: This group adds marginal lipophilicity but, crucially, prevents the mutarotation and hemiacetal instability associated with the free sugar.
-
The Solvation Rule: These compounds behave less like sugars and more like "functionalized grease." They follow the principle of "Like Dissolves Like" but with a high affinity for polarizable organic solvents (DCM, Chloroform) rather than purely aliphatic ones (Hexanes).
Visualization: Solvation Dynamics
The following diagram illustrates the interaction between the benzylated glycoside and different solvent classes.
Caption: Interaction map showing solubility gradients. Green nodes indicate primary solvents; red nodes indicate anti-solvents.
Solvent Compatibility Matrix
This matrix synthesizes empirical data for Allyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside .
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Extraction, Reaction, NMR | The "Gold Standard" for dissolving crude syrups. Warning: Can decompose sensitive glycosides over time due to trace HCl. |
| Chlorinated | Chloroform ( | Excellent | NMR, Optical Rotation | Preferred for polarimetry due to standardized literature values ( |
| Aromatic | Toluene | High | Glycosylation, Azeotropic Drying | Essential for removing water via azeotrope. Promotes |
| Ethereal | Diethyl Ether ( | Moderate | Precipitation, Work-up | Often used to precipitate impurities or as a solvent where "Participating Solvent Effects" are needed. |
| Ethereal | THF | High | Synthesis (Benzylation) | Excellent solubility for the Williamson ether synthesis step (NaH/BnBr). |
| Polar Aprotic | DMF | High | Synthesis (Benzylation) | The standard solvent for installing benzyl groups. Hard to remove (requires aqueous wash or high-vac). |
| Aliphatic | Hexanes / Pentane | Poor (<10 mg/mL) | Chromatography, Crystallization | Used as the non-polar component in mobile phases. Pure benzylated sugars often "oil out" rather than crystallize in pure hexanes. |
| Polar Protic | Methanol / Ethanol | Very Low (Cold) | Recrystallization | High solubility at boiling; low at |
| Polar Protic | Water | Insoluble | Washing / Partitioning | The benzylated sugar will stay in the organic layer (DCM/EtOAc) exclusively. |
Strategic Solvation in Workflows
Purification: The "Sticky Oil" Problem
Benzylated allyl glycosides frequently isolate as viscous syrups rather than solids. This is due to the rotational freedom of the benzyl ethers preventing efficient lattice packing.
-
Chromatography (Flash): The standard mobile phase is Hexanes:Ethyl Acetate .
-
Starting Gradient: 9:1 (Hex:EtOAc).
-
Elution: Typically occurs between 4:1 and 2:1 depending on the anomer (
usually elutes faster than ). -
Loading: Dissolve the crude syrup in a minimum volume of DCM or Toluene before loading. Do not load with EtOAc, as it causes band broadening.
-
-
Recrystallization:
-
If the compound refuses to solidify, dissolve in a minimum amount of hot Ethanol or Methanol .
-
Add trace water (turbidity point) or Hexanes to induce nucleation.
-
Cooling: Must be slow (wrap flask in foil/towel). Rapid cooling results in an amorphous oil ("oiling out").
-
Solvent-Directed Stereoselectivity (The "Armed/Disarmed" Context)
Solvent choice is not just about dissolving the reactant; it dictates the stereochemical outcome of glycosylation reactions where the allyl glycoside acts as a donor (after activation) or acceptor.
-
Nitrile Effect (
-directing): Solvents like Acetonitrile stabilize the intermediate oxocarbenium ion via a nitrilium species, blocking the -face and forcing -attack. -
Ethereal Effect (
-directing): Solvents like Ether or Dioxane coordinate to the oxocarbenium ion, favoring the formation of the -glycoside.
Experimental Protocol: Synthesis & Purification
Target Molecule: Allyl 2,3,4,6-tetra-O-benzyl-
Step 1: Fischer Glycosidation (Creation of the Allyl Handle)
-
Reagents: D-Glucose, Allyl Alcohol, Acetyl Chloride (catalyst).
-
Solvent: Allyl Alcohol (acts as both reactant and solvent).
-
Procedure: Reflux D-glucose in allyl alcohol with acidic catalysis.
-
Solubility Note: Glucose is insoluble in cold allyl alcohol but dissolves upon heating and reaction.
Step 2: Williamson Ether Synthesis (Benzylation)
This is the critical solubility-transforming step.
-
Dissolution: Dissolve crude Allyl Glucoside (polar) in anhydrous DMF (Polar Aprotic).
-
Why DMF? It dissolves the polar sugar and solvates the sodium cation of NaH, increasing the basicity of the hydride.
-
-
Deprotonation: Add Sodium Hydride (NaH) (60% dispersion) at
. -
Alkylation: Add Benzyl Bromide (BnBr) dropwise.
-
Observation: The reaction mixture turns from a suspension to a clearer (often yellow/brown) solution as the lipophilic product forms.
-
-
Quench & Extraction (The Partition):
-
Pour mixture into ice water.
-
Extract with DCM or EtOAc.
-
Self-Validation: The product must be in the organic layer. The aqueous layer removes DMF and sodium salts.
-
-
Purification:
-
Evaporate solvent to obtain a yellow oil.
-
Perform Flash Chromatography (Hexanes:EtOAc 8:1
3:1).
-
Visualization: Synthesis Workflow
Caption: Transformation from polar starting material to lipophilic target, highlighting solvent switches.
References
- Binkley, R. W. (1988). Modern Carbohydrate Chemistry. CRC Press. (Standard text for Williamson Ether synthesis protocols).
- Boltje, T. J., et al. (2012). "Chemical Synthesis of Carbohydrates." Nature Chemistry.
-
National Institutes of Health (NIH) - PubChem. (n.d.). Allyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside Compound Summary. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. Retrieved from [Link]
-
MDPI. (2012). Synthesis of 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl.... Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. eucalyptus.com.br [eucalyptus.com.br]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis of Benzyl 2-Deoxy-C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive C(sp3)–C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Glycosylation in Room Temperature Ionic Liquid using Unprotected and Unactivated Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
Technical Guide: Stability of Allyl Glycosides Under Acidic Conditions
The Stability of Allyl Glycosides Under Acidic Conditions is a critical parameter in carbohydrate synthesis, determining their utility as "permanent" protecting groups at the anomeric center while temporary groups are manipulated.
This guide details the stability profile, mechanistic underpinnings, and experimental protocols for handling allyl glycosides in acidic environments.
Executive Summary
Allyl glycosides (
Key Stability Takeaway: Allyl glycosides are stable to standard acidic deprotection cocktails (e.g., TFA/DCM, 80% AcOH) used for removing acid-labile groups. They only undergo rapid hydrolysis upon isomerization to the enol ether (propenyl/vinyl) form.
Mechanistic Underpinnings
To understand the stability limits, one must distinguish between the two pathways of acid-mediated cleavage: Direct Hydrolysis (slow) and Vinyl Ether Hydrolysis (fast).
A. Direct Acid Hydrolysis (The Stability Pathway)
Like methyl glycosides, allyl glycosides are acetals. Hydrolysis requires protonation of the exocyclic oxygen followed by the departure of the aglycone to form an oxocarbenium ion.
-
Why it is slow: The allyl group is a primary alkyl group. Unlike trityl or tert-butyl ethers, the allyl cation is not stable enough to leave spontaneously via an
-like pathway under mild conditions. The reaction requires significant thermal energy and strong acidity to proceed at a useful rate. -
Result: Under mild to moderate acidic conditions (e.g., removing a trityl group), the allyl glycosidic bond remains intact.
B. Isomerization-Hydrolysis (The Instability Pathway)
The "instability" of allyl glycosides is often engineered. By isomerizing the allyl group to a propenyl (vinyl) group, the oxygen becomes part of an enol ether system.
-
Mechanism: Enol ethers protonate on the
-carbon (C2 of the propenyl chain), generating a highly stabilized oxocarbenium intermediate that hydrolyzes distinctively faster (orders of magnitude) than the original allyl glycoside. -
Relevance: Acid alone rarely causes this isomerization; it typically requires transition metals (Ir, Rh) or strong base (
-BuOK). Therefore, without an isomerization catalyst, the allyl glycoside remains stable in acid.
Visualization: Mechanistic Pathways
Figure 1: The allyl glycoside is kinetically stable to acid (top path) unless isomerized to the vinyl form (bottom path).[1]
Stability Profile & Compatibility Data
The following table summarizes the stability of allyl glycosides against common acidic reagents used in carbohydrate chemistry.
| Reagent / Condition | Purpose | Allyl Glycoside Status | Notes |
| 80% AcOH (aq), 60°C | Remove Trityl (Tr) | STABLE | Standard condition; allyl remains intact. |
| TFA / DCM (1:1), RT | Remove Boc / tBu | STABLE | Brief exposure (<2h) is safe. |
| ZnBr2 / DCM | Remove Trityl | STABLE | Lewis acid compatible. |
| pTsOH (cat) / MeOH | Remove Benzylidene | STABLE | Kinetic control required; generally safe. |
| H2 / Pd-C | Remove Benzyl (Bn) | UNSTABLE (Side Rxn) | Warning: Reduces double bond to Propyl glycoside. |
| DDQ | Remove PMB | STABLE | Oxidative condition; allyl is stable. |
| 6M HCl, Reflux | Total Hydrolysis | UNSTABLE | Will hydrolyze the glycosidic bond. |
Experimental Protocols
Protocol A: Selective Removal of Benzylidene Acetal in Presence of Allyl Glycoside
Objective: Remove the 4,6-O-benzylidene protecting group without hydrolyzing the anomeric allyl group or reducing the double bond.
Principle: Benzylidene acetals are more acid-labile than allyl glycosides. By controlling pH and temperature, selective deprotection is achieved.
Materials:
-
Substrate: 4,6-O-Benzylidene-allyl-glucopyranoside
-
Reagent: 80% Aqueous Acetic Acid (AcOH)
Step-by-Step:
-
Dissolution: Dissolve the crude substrate (1.0 equiv) in 80% aqueous acetic acid (10 mL per mmol substrate).
-
Reaction: Heat the mixture to 60°C with stirring.
-
Note: Do not reflux. Refluxing may increase the rate of allyl hydrolysis.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). The starting material (Rf ~0.6) will disappear, and a more polar spot (diol, Rf ~0.1) will appear. Reaction time is typically 1–3 hours.
-
Workup: Concentrate the mixture in vacuo to remove acetic acid. Co-evaporate with toluene (3x) to remove trace acid and water.
-
Result: The 4,6-diol is obtained with the anomeric allyl group intact.
Protocol B: The "Acidic" Deprotection of Allyl Glycosides (Two-Stage)
Objective: Remove the allyl group using acid after activation. This demonstrates the conditional instability.
Principle: The allyl group is first isomerized to a vinyl ether (propenyl group). The vinyl ether is extremely acid-sensitive and is cleaved by mild acid (iodine/water or dilute HCl).
Stage 1: Isomerization
-
Dissolve Allyl glycoside in dry THF.
-
Add activated Iridium catalyst (e.g.,
) (3 mol %). -
Purge with
for 30 seconds to activate catalyst (solution turns clear/yellow), then purge with .
Stage 2: Acidic Hydrolysis
-
To the reaction mixture from Stage 1, add Iodine (
) (2.0 equiv) and Water (10 equiv). -
Stir for 15–30 minutes. The acidic species generated in situ (or the electrophilic iodine) hydrolyzes the enol ether.
-
Quench: Add 10%
(sodium thiosulfate) to remove excess iodine. -
Result: Free hemiacetal sugar.
Critical Pitfall: Hydrogenation
A common error is attempting to remove benzyl ethers (Bn) or benzylidene acetals using Hydrogenolysis (
-
Outcome: The allyl double bond is reduced to a Propyl group (
). -
Consequence: The propyl glycoside is extremely stable (like a methyl glycoside) and cannot be removed by the standard isomerization/hydrolysis protocols, effectively "killing" the functionality of the protecting group.
-
Solution: Use oxidative cleavage for benzyl ethers (e.g., acidic hydrolysis for acetals, or specific conditions that spare the alkene) or use the allyl group only when hydrogenolysis is not required later.
References
-
Mechanism of Glycoside Hydrolysis: Timell, T. E. "The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone." Canadian Journal of Chemistry, vol. 42, no. 6, 1964, pp. 1456–1472. [Link]
-
Allyl Glycoside Isomerization & Hydrolysis: Gigg, R., and Warren, C. D. "The Allyl Ether as a Protecting Group in Carbohydrate Chemistry." Journal of the Chemical Society C: Organic, 1968, pp. 1903–1911. [Link]
-
Trityl Removal Conditions: Behloul, C., et al. "LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols."[4][5] Tetrahedron Letters, vol. 46, 2005 (Cited via University of Alicante Repository). [Link]
-
General Protective Group Stability: Greene, T. W., and Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (General Reference for orthogonality).
Sources
- 1. Allylic Halogenation Route to Latent-Active Trans-Glycosylation of Allyl Glycoside Donors [etd.iisc.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vinyl Glycosides in Oligosaccharide Synthesis. 2. The Use of Allyl and Vinyl Glycosides in Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rua.ua.es [rua.ua.es]
- 6. organic-chemistry.org [organic-chemistry.org]
Uses of Allyl 2,3-di-O-benzyl-alpha-D-glucopyranoside in carbohydrate synthesis
Technical Guide: Strategic Utilization of Allyl 2,3-di-O-benzyl- -D-glucopyranoside in Complex Carbohydrate Synthesis
Executive Summary
Allyl 2,3-di-O-benzyl-
This guide details the structural logic, synthesis, and applied protocols for maximizing the utility of this scaffold in drug development and glyco-engineering.
Structural Analysis & Strategic Utility
The value of this molecule is encoded in its protecting group pattern. As an Application Scientist, one must recognize why this specific architecture is chosen over others (e.g., per-benzylated or per-acetylated precursors).
The "4,6-Diol" Advantage
The core feature is the presence of two free hydroxyl groups at C4 (secondary, equatorial) and C6 (primary).
-
Reactivity Hierarchy: The primary C6-OH is significantly less sterically hindered and more nucleophilic than the C4-OH. This allows for regioselective functionalization without the need for additional protecting group manipulations.[1]
-
Divergent Pathways:
-
Path A (C6-Functionalization): Selective acylation, silylation, or glycosylation at C6.
-
Path B (C4-Access): Blocking C6 allows exclusive reaction at C4, essential for synthesizing backbone structures like Cellulose or Maltose derivatives.
-
Path C (Oxidation): Selective oxidation of C6 to the carboxylic acid yields Glucuronic Acid building blocks (found in Heparin/Heparan Sulfate).
-
The Protecting Groups[2][3][4]
-
Benzyl Ethers (C2, C3): These are "permanent" protecting groups in the context of oligosaccharide assembly. They are robust to acid (glycosylation conditions) and base (deacylation conditions), and they do not participate in neighboring group participation (NGP), generally favoring
-glycosylation if used as a donor later. -
Allyl Aglycone (C1): A "temporal" protecting group. It withstands the harsh conditions required to manipulate the C4/C6 positions but can be isomerized to a vinyl ether and hydrolyzed to a hemiacetal (donor precursor) or functionalized via olefin metathesis/thiol-ene click chemistry for conjugation.
Synthesis of the Scaffold
To ensure high fidelity in downstream applications, the purity of the starting material is paramount. The synthesis typically follows a 4-step "Lock and Key" mechanism.
Workflow Visualization
The following diagram illustrates the standard synthetic pathway to the target diol.
Figure 1: Synthetic route from D-Glucose to the target 4,6-diol intermediate.[2][3]
Critical Quality Attribute (CQA): The final hydrolysis step (opening the benzylidene acetal) must be monitored carefully. Incomplete hydrolysis leaves the acetal, while overly harsh conditions can cleave the anomeric allyl group.
Core Application: Regioselective Functionalization
The most common application of this scaffold is the differentiation of C6 and C4. Below is a validated protocol for Regioselective Benzoylation , a standard first step to isolate the C4 hydroxyl.
Protocol: Regioselective C6-O-Benzoylation
This protocol exploits the steric accessibility of the primary alcohol to install a benzoate ester at C6, leaving C4 free for glycosylation.
Reagents:
-
Allyl 2,3-di-O-benzyl-
-D-glucopyranoside (1.0 eq) -
Benzoyl Chloride (BzCl) (1.1 eq) — Limiting reagent is key
-
Pyridine (Solvent/Base)
-
Dichloromethane (DCM) (Optional co-solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve the diol (1.0 eq) in dry Pyridine (0.1 M concentration) under an inert atmosphere (
or Ar). Cool the solution to -40°C . Note: Low temperature is critical for kinetic control. -
Addition: Dissolve BzCl (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Incubation: Stir at -40°C for 2 hours, then allow to warm slowly to -10°C over 1 hour. Monitor by TLC (System: Hexane/EtOAc 2:1). The mono-benzoylated product (Rf ~0.5) should appear; di-benzoylated byproduct (Rf ~0.8) should be minimal.
-
Quench: Add MeOH (2 mL) to quench excess BzCl.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated
, and brine. Dry over . -
Purification: Silica gel chromatography.
Outcome: You now possess Allyl 6-O-benzoyl-2,3-di-O-benzyl-
Advanced Application: Synthesis of Glucuronic Acid Blocks[1]
For researchers working on Heparin mimetics or proteoglycans, this diol is a precursor to glucuronic acid donors.
Mechanism: The primary C6-OH can be selectively oxidized to a carboxylic acid using TEMPO/BAIB or TEMPO/NaOCl, while the secondary C4-OH remains intact (or reacts much slower).
Workflow:
-
Oxidation: Treat the diol with TEMPO (catalytic) and BAIB (Bis-acetoxyiodobenzene) in DCM/H2O.
-
Esterification: The resulting carboxylic acid is often unstable; it is immediately methylated (using TMS-diazomethane) to form the Allyl 2,3-di-O-benzyl-glucuronate methyl ester .
-
Result: A rare "Glucuronate acceptor" with a free C4-OH, allowing for the synthesis of difficult GlcA-
-GlcN linkages found in GAGs.
Strategic Divergence Map
The following diagram summarizes the decision matrix for using this scaffold in a drug development pipeline.
Figure 2: Divergent utility of the scaffold in library synthesis.
Quantitative Data: Regioselectivity Comparison
When attempting to distinguish C6 vs C4, the choice of reagent heavily influences the yield of the desired regioisomer.
| Reagent | Conditions | Major Product (Position) | Yield (%) | Selectivity Ratio (C6:C4) |
| Trityl Chloride (TrCl) | Pyridine, 80°C | C6-O-Trityl | 85-95% | >99:1 |
| TBDMS-Cl | Imidazole, DMF, 0°C | C6-O-TBDMS | 90% | >95:5 |
| Benzoyl Chloride (BzCl) | Pyridine, -40°C | C6-O-Benzoyl | 75-85% | ~10:1 |
| Acetyl Chloride | Pyridine, 0°C | Di-O-acetyl (Mixture) | N/A | Poor (~2:1) |
Data Interpretation: For absolute protection of C6, silyl or trityl ethers are superior. However, if the goal is to introduce an ester for later participation or orthogonality, low-temperature benzoylation is the industry standard.
References
-
Warren, C. D., & Jeanloz, R. W. (1977). The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure.[4] Carbohydrate Research, 53(1), 67-84.[4] Link
-
Crich, D., & Chandrasekera, N. S. (2004). Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects.[5] Angewandte Chemie International Edition, 43(40), 5386-5389.[5] Link
-
Fujita, S., et al. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. The Journal of Organic Chemistry, 85(24), 15849-15856.[6] Link
-
Codée, J. D., et al. (2015). Regioselective modification of unprotected glycosides. Chemical Communications, 51, 1-14. (General review on diol reactivity). Link
Sources
- 1. Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allyl 2-O-(methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosyluronate)-α-L-fucopyranoside - CAS号 1110650-25-3 - 摩熵化学 [molaid.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and of chitobiose derivatives by the oxazoline procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6- O-Benzylidene Acetal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Glycosylation Strategies Using Allyl 2,3-di-O-benzyl-α-D-glucopyranoside as a Diol Acceptor
Strategic Overview & Mechanistic Causality
In the synthesis of complex branched oligosaccharides, bacterial antigens, and biofilms, Allyl 2,3-di-O-benzyl-α-D-glucopyranoside serves as a highly versatile carbohydrate building block. Structurally, it is a 4,6-diol. The allyl aglycone at the anomeric center provides robust protection during standard acidic glycosylation conditions but can be orthogonally cleaved (e.g., via Ir-catalyzed isomerization and subsequent hydrolysis) to yield a hemiacetal for downstream activation. The benzyl ethers at C2 and C3 offer non-participating, electron-donating protection, leaving the C4 and C6 hydroxyls available for chain elongation.
The fundamental challenge in utilizing a diol acceptor is achieving high regioselectivity without resorting to exhaustive, low-yielding protection-deprotection cycles. The primary C6-OH is inherently more nucleophilic and sterically accessible than the secondary C4-OH [1]. By manipulating reaction kinetics, temperature, and steric bulk, synthetic chemists can selectively direct glycosylation to the C6 position or selectively block C6 to force glycosylation at the C4 position.
Reactivity profile of C4 and C6 hydroxyl groups in the diol acceptor.
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems. They incorporate built-in kinetic controls and real-time monitoring checkpoints to ensure that the inherent regioselectivity of the diol is maximized and preserved.
Protocol A: Direct Regioselective 1,6-Glycosylation
This protocol exploits the kinetic differential between the primary and secondary hydroxyls. Using a bulky trichloroacetimidate donor and a mild Lewis acid at cryogenic temperatures restricts the transition state, heavily favoring the less hindered C6 position [3].
Step-by-Step Procedure:
-
Preparation & Desiccation: Co-evaporate Allyl 2,3-di-O-benzyl-α-D-glucopyranoside (1.0 eq) and the glycosyl trichloroacetimidate donor (1.1 eq) with anhydrous toluene (3 × 5 mL).
-
Causality: Trace moisture acts as a competing nucleophile, leading to donor hydrolysis and catastrophic yield loss. Co-evaporation azeotropically removes water.
-
-
Solvation & Sieving: Dissolve the mixture in anhydrous CH₂Cl₂ to a concentration of 0.05 M. Add freshly flame-dried 4Å molecular sieves (AW-300). Stir under an Argon atmosphere for 30 minutes at room temperature.
-
Cryogenic Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise.
-
Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 2:1). The donor spot should disappear within 30-60 minutes, with a new, lower
spot appearing (1,6-product). A faint spot corresponding to the 1,4-product may appear but should remain minimal.
-
-
Kinetic Quenching: Once TLC indicates complete donor consumption, quench the reaction immediately by adding Triethylamine (Et₃N, 0.5 eq) directly into the -78 °C bath before any warming occurs.
-
Causality: Quenching at cryogenic temperatures neutralizes the Lewis acid instantly, preventing acid-catalyzed anomerization, aglycone transfer, or equilibration to thermodynamic products during the warming phase.
-
-
Purification: Filter the mixture through a pad of Celite to remove molecular sieves, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Regioselective 6-O-Benzoylation for 1,4-Elongation
When a 1,4-linkage is required, direct glycosylation at C4 is inefficient due to competitive C6 reaction. Instead, the C6-OH must be transiently blocked. Benzoylation at low temperatures exploits the steric differential to selectively esterify C6 [2].
Step-by-Step Procedure:
-
Preparation: Dissolve the diol acceptor (1.0 eq) in anhydrous pyridine (0.1 M) and cool to -40 °C using a dry ice/acetonitrile bath.
-
Selective Acylation: Add Benzoyl chloride (BzCl, 1.05 eq) dropwise over 15 minutes.
-
Causality: The low temperature and slow addition ensure the highly reactive acylium ion reacts exclusively with the less hindered primary C6-OH. Pyridine acts as both solvent and acid scavenger.
-
-
Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting diol (low
) will convert to a single major intermediate (mid ). If over-benzoylation (both C4 and C6) occurs, a high spot will appear. The reaction should be stopped before this high spot becomes prominent. -
Workup: Quench with MeOH (1 mL) to destroy excess BzCl. Dilute with CH₂Cl₂, wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
1,4-Glycosylation: The resulting Allyl 6-O-benzoyl-2,3-di-O-benzyl-α-D-glucopyranoside is then subjected to a standard glycosylation protocol (similar to Protocol A).
-
Note: Due to the lower nucleophilicity of the C4-OH, activation is typically performed at a slightly elevated temperature (e.g., -20 °C to 0 °C) [1].
-
Workflow for regioselective 1,6- and 1,4-glycosylation using the diol acceptor.
Quantitative Data Summary
The table below summarizes the expected outcomes and regioselectivity ratios when applying the aforementioned protocols.
| Reaction Type | Reagents & Conditions | Target Linkage / Modification | Yield (%) | Regioselectivity (C6:C4) |
| Direct Glycosylation | Donor (1.1 eq), TMSOTf (0.1 eq), CH₂Cl₂, -78 °C | 1,6-Disaccharide | 75–82% | > 10:1 |
| Regioselective Benzoylation | BzCl (1.05 eq), Pyridine, -40 °C | 6-O-Benzoyl Acceptor | 75–85% | > 15:1 |
| 1,4-Glycosylation | 6-O-Bz Acceptor, Donor, TMSOTf, CH₂Cl₂, -20 °C | 1,4-Disaccharide | 65–70% | N/A (C6 Blocked) |
References
-
Title: Convergent synthesis of the pentasaccharide repeating unit of the biofilms produced by Klebsiella pneumoniae Source: Beilstein Journal of Organic Chemistry, 2019, 15, 461–468. URL: [Link]
-
Title: Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies Source: RSC Advances, 2019, 9, 12590-12605. URL: [Link]
-
Title: The Influence of Acceptor Nucleophilicity on the Glycosylation Reaction Mechanism Source: Chemical Science, 2021, 12, 11453-11463. URL: [Link]
Application Note & Protocol: A Guide to the Transition Metal-Catalyzed Isomerization of Allyl Glycosides to Vinyl Glycosides
Introduction: The Latent-Active Strategy in Modern Glycoscience
In the intricate field of oligosaccharide synthesis, the strategic management of protecting groups is paramount to achieving desired chemical architectures. The allyl glycoside serves as a robust and versatile anomeric protecting group, stable to a wide range of reaction conditions.[1] However, its true power lies in its ability to be transformed into a highly reactive vinyl glycoside. This conversion is the cornerstone of the "latent-active" glycosylation strategy, a powerful approach that allows for the sequential and controlled assembly of complex carbohydrates.[2][3][4][5]
In this strategy, the allyl glycoside acts as a "latent" or dormant precursor. It can be carried through multiple synthetic steps without interference. Upon demand, a transition metal catalyst is introduced to isomerize the allyl group into a vinyl ether. This "active" vinyl glycoside is now primed for use as a glycosyl donor, readily activated by a Lewis acid to couple with a glycosyl acceptor.[2][3][4] This application note provides a detailed overview of the underlying mechanisms, catalyst systems, and a comprehensive protocol for this critical isomerization reaction.
The Reaction Mechanism: A Catalytic 1,3-Hydride Shift
The isomerization of a terminal allyl group to an internal vinyl group is a thermodynamically favorable process mediated by transition metal catalysts. The most widely accepted pathway for this transformation is the hydride mechanism . This mechanism involves the formation of a metal-hydride species which orchestrates a 1,3-suprafacial hydrogen shift.
The catalytic cycle can be summarized as follows:
-
Catalyst Activation: The pre-catalyst forms a coordinatively unsaturated, active metal-hydride species.
-
Olefin Coordination: The allyl group of the glycoside coordinates to the metal center.
-
Migratory Insertion: The coordinated alkene undergoes migratory insertion into the metal-hydride bond. This can occur in two ways:
-
Markovnikov addition: Forms a secondary alkyl-metal intermediate.
-
Anti-Markovnikov addition: Forms a primary alkyl-metal intermediate.
-
-
β-Hydride Elimination: The newly formed alkyl-metal intermediate undergoes β-hydride elimination. Elimination from the secondary alkyl intermediate regenerates the starting allyl glycoside, while elimination from the primary alkyl intermediate forms the desired, more stable internal alkene (the vinyl glycoside) and regenerates the active metal-hydride catalyst.[6]
Caption: The Hydride mechanism for allyl to vinyl isomerization.
Catalyst Systems for Isomerization
Several transition metals, most notably Rhodium, Iridium, and Ruthenium, have been shown to effectively catalyze this transformation. The choice of catalyst can influence reaction kinetics, stereoselectivity (E/Z ratio of the vinyl group), and functional group tolerance.
| Catalyst System | Key Features | Selectivity | Common Pre-catalysts |
| Rhodium | Widely used, reliable, and well-documented. Often requires an activator like n-butyllithium.[2][3][5] | Good yields, may produce E/Z mixtures. | Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's Catalyst) |
| Iridium | Highly efficient and stereoselective, often favoring the formation of the thermodynamically stable (E)-vinyl ether.[7][8][9] | Excellent, high E-selectivity. | [Ir(COD)(PMePh₂)₂]PF₆ |
| Ruthenium | Robust and versatile, with some catalysts showing high activity for olefin isomerization in general.[10] | Varies with catalyst and substrate. | Grubbs' catalysts and derivatives, [RuClH(CO)(PPh₃)₃] |
Detailed Experimental Protocol: Rhodium-Catalyzed Isomerization
This protocol describes a general procedure for the isomerization of a per-benzylated allyl glucoside using Wilkinson's catalyst activated with n-butyllithium, a method extensively reported for its reliability.[2][4][5][11]
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Mmol | Eq. |
| Allyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | C₃₇H₄₀O₆ | 592.71 | 500 mg | 0.84 | 1.0 |
| Wilkinson's Catalyst ((Ph₃P)₃RhCl) | C₅₄H₄₅ClP₃Rh | 925.22 | 39 mg | 0.042 | 0.05 |
| n-Butyllithium (1.6 M in hexanes) | C₄H₉Li | 64.06 | 53 µL | 0.084 | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | - |
| Methanol (MeOH) | CH₄O | 32.04 | ~2 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
Experimental Workflow
Caption: Step-by-step workflow for the isomerization reaction.
Step-by-Step Procedure
-
Catalyst Activation:
-
Add Wilkinson's catalyst (39 mg, 0.042 mmol) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with septa, and purge with dry Argon for 10-15 minutes.
-
Add anhydrous THF (5 mL) via syringe and stir to dissolve the catalyst, resulting in a burgundy-colored suspension.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add n-butyllithium (53 µL of a 1.6 M solution, 0.084 mmol) dropwise via syringe. The solution should turn a yellow-orange color.
-
Stir the mixture at 0°C for 15 minutes. This in-situ preparation generates the active rhodium-hydride catalyst.[2][4]
-
-
Reaction:
-
In a separate dry flask, dissolve the allyl glycoside (500 mg, 0.84 mmol) in anhydrous THF (5 mL).
-
Add the substrate solution to the activated catalyst mixture via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction progress using thin-layer chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate.
-
The product (vinyl glycoside) should have a slightly lower Rf value than the starting material (allyl glycoside).
-
-
Workup and Purification:
-
Once the reaction is complete (as judged by TLC), quench the reaction by adding methanol (~2 mL). The color should dissipate.
-
Concentrate the mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Purify the product by flash column chromatography using a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 and gradually increasing polarity) to afford the vinyl glycoside as a mixture of E/Z isomers.
-
Characterization of the Vinyl Glycoside Product
Confirmation of the isomerization is readily achieved by ¹H NMR spectroscopy. The disappearance of the allyl group signals and the appearance of new signals characteristic of the propen-1-yl (vinyl) group are definitive.
-
Allyl Group (Starting Material):
-
Multiplet around 5.9 ppm (internal vinyl H).
-
Two doublets of triplets around 5.2 ppm (terminal vinyl H₂).
-
Multiplet around 4.1 ppm (allylic CH₂).
-
-
Vinyl Group (Product):
-
(E)-isomer: A doublet of quartets around 6.3 ppm (H-1') and a doublet of quartets around 4.8 ppm (H-2').
-
(Z)-isomer: A doublet of quartets around 5.9 ppm (H-1') and a doublet of quartets around 4.4 ppm (H-2').
-
A doublet around 1.5-1.6 ppm (methyl group, CH₃).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | Inactive catalyst; insufficient activator; wet solvents/reagents. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use freshly purchased or titrated n-BuLi. Prepare the active catalyst carefully as described. |
| Catalyst Decomposition (black precipitate) | Presence of oxygen or moisture. | Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. Use properly degassed solvents. |
| Formation of Side Products | Over-reaction or catalyst-mediated degradation. | Monitor the reaction closely by TLC and quench immediately upon completion of the starting material. Do not extend reaction times unnecessarily. |
| Difficult Purification | Co-elution of product with catalyst byproducts (e.g., triphenylphosphine oxide). | After quenching with MeOH, concentrating, and re-dissolving in a nonpolar solvent (like hexanes/EtOAc), filter through a small plug of silica to remove some polar impurities before loading onto the main column. |
References
-
Boons, G-J., & Isles, S. (1996). Vinyl Glycosides in Oligosaccharide Synthesis. 2. The Use of Allyl and Vinyl Glycosides in Oligosaccharide Synthesis. The Journal of Organic Chemistry, 61(14), 4513–4519. [Link]
-
Patnam, R., Juárez-Ruiz, J. M., & Roy, R. (2006). Subtle Stereochemical and Electronic Effects in Iridium-Catalyzed Isomerization of C-Allyl Glycosides. Organic Letters, 8(14), 3009–3012. [Link]
-
Boons, G-J., & Isles, S. (1996). Vinyl Glycosides in Oligosaccharide Synthesis. 2. The Use of Allyl and Vinyl Glycosides in Oligosaccharide Synthesis. PubMed, National Center for Biotechnology Information. [Link]
-
Patnam, R., Juárez-Ruiz, J. M., & Roy, R. (2006). Subtle Stereochemical and Electronic Effects in Iridium-Catalyzed Isomerization of C-Allyl Glycosides. Organic Letters, 8(14), 3009–3012. [Link]
-
Boons, G-J., & Isles, S. (1996). Vinyl Glycosides in Oligosaccharide Synthesis. 2. The Use of Allyl and Vinyl Glycosides in Oligosaccharide Synthesis. The Journal of Organic Chemistry, 61(14), 4513–4519. [Link]
-
Patnam, R., et al. (2006). Subtle stereochemical and electronic effects in iridium-catalyzed isomerization of C-allyl glycosides. PubMed, National Center for Biotechnology Information. [Link]
-
Bai, Y., et al. (2000). Vinyl Glycosides in Oligosaccharide Synthesis (Part 6). Nucleosides, Nucleotides & Nucleic Acids, 19(5-6), 939-952. [Link]
-
Bai, Y., et al. (2008). Vinyl Glycosides in Oligosaccharide Synthesis (Part 6): 3-Buten-2-YL 2-Azido-2-Deoxy Glycosides and 3-Buten-2-YL 2-Phthalimido-2-Deoxy Glycosides as Novel Glycosyl Donors. Taylor & Francis Online. [Link]
-
Homogeneous Catalysis - I. (2021). Chemistry LibreTexts. [Link]
-
Bauduin, C., et al. (1983). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers. Journal of the Chemical Society, Chemical Communications. [Link]
-
Kunz, H., & Simmerling, C. (2005). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. PMC - NIH. [Link]
-
Marciniec, B., et al. (2004). Isomerization of alkyl allyl and allyl silyl ethers catalyzed by ruthenium complexes. Journal of Molecular Catalysis A: Chemical. [Link]
-
Mori, M., et al. (2005). Ruthenium-Catalyzed Isomerization of Terminal Olefins: Applications to Synthesis. Angewandte Chemie International Edition. [Link]
Sources
- 1. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinyl Glycosides in Oligosaccharide Synthesis. 2. The Use of Allyl and Vinyl Glycosides in Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Strategic Partial Benzylation of Glucose: Taming NaH and Benzyl Bromide
Executive Summary
The benzylation of carbohydrates is a cornerstone transformation in synthetic glycochemistry, providing robust, permanent protecting groups that withstand diverse reaction conditions[1]. The classic Williamson ether synthesis, employing sodium hydride (NaH) and benzyl bromide (BnBr) in N,N-dimethylformamide (DMF), is the industry standard for achieving perbenzylation[1]. However, deploying these highly reactive reagents for partial protection presents a significant thermodynamic and kinetic challenge. Because the multiple hydroxyl groups on a glucose molecule possess similar pKa values, NaH typically acts as a "sledgehammer" base, indiscriminately deprotonating the sugar to form a poly-alkoxide species[2].
To achieve regioselective partial benzylation using NaH and BnBr, researchers must synthesize technical precision with strategic chemical masking. This application note details the causality behind two field-proven methodologies: kinetically controlled direct benzylation and thermodynamically driven orthogonal masking.
Mechanistic Insights: Kinetics vs. Structural Restriction
The fundamental challenge in partial benzylation lies in the non-nucleophilic, highly basic nature of NaH. Upon addition to a glucose solution, NaH irreversibly deprotonates hydroxyl groups, evolving hydrogen gas and leaving behind highly nucleophilic sodium alkoxides[1].
1. Kinetic Control (The Direct Approach):
While the pKa values of the secondary (C2, C3, C4) and primary (C6) hydroxyls are similar, the primary hydroxyl at C6 is significantly less sterically hindered. By strictly limiting the equivalents of NaH and BnBr (1.05 eq) and suppressing the thermal energy of the system (-20 °C), the
2. Structural Restriction (The Orthogonal Masking Approach): To establish a truly self-validating and scalable system, the preferred industry strategy involves pre-masking the glucose molecule. By converting glucose into an anomeric methyl glycoside and installing a 4,6-O-benzylidene acetal, only the equatorial C2 and C3 hydroxyls remain exposed. In this structurally restricted environment, an excess of NaH and BnBr can be safely deployed. The reaction is forced to halt at the 2,3-di-O-benzyl stage, preventing over-alkylation and ensuring exceptional purity[3].
Reaction Workflows
Strategic workflows for partial benzylation of D-glucose using NaH and BnBr.
Quantitative Data Summary
| Parameter | Protocol 1: Kinetically Controlled (Direct C6) | Protocol 2: Orthogonal Masking (C2/C3 via Acetal) |
| Target Hydroxyls | Primary (C6) | Secondary (C2, C3) |
| NaH Equivalents | 1.05 eq | 3.0 - 4.0 eq |
| BnBr Equivalents | 1.05 eq | 3.0 - 4.0 eq |
| Reaction Temperature | -20 °C to 0 °C | 0 °C to 25 °C |
| Regioselectivity | Moderate (Mixtures are inevitable) | Excellent (Structurally restricted) |
| Typical Yield | 35 - 45% (Requires column chromatography) | 85 - 95% (Often crystallizes directly) |
| Scalability | Low (Exothermic control is difficult at scale) | High (Robust, predictable, and self-limiting) |
Experimental Protocols
Safety & Handling Prerequisites
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with moisture to produce explosive hydrogen gas. Must be handled under an inert atmosphere (Argon/Nitrogen)[1].
-
Benzyl Bromide (BnBr): Potent lachrymator and corrosive alkylating agent. All manipulations must occur in a well-ventilated fume hood[1].
Protocol 1: Kinetically Controlled 6-O-Benzylation
This protocol utilizes the steric accessibility of the primary hydroxyl group. It is a kinetically sensitive system that requires strict temperature control.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.
-
Dissolution: Dissolve unprotected D-glucose (1.0 eq, 10 mmol) in 30 mL of anhydrous DMF.
-
Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C.
-
Alkoxide Formation: Carefully add NaH (60% dispersion in mineral oil, 1.05 eq, 10.5 mmol) in three equal portions over 15 minutes.
-
Causality: Slow, portion-wise addition prevents localized exothermic spikes, which would provide enough activation energy to deprotonate the more hindered secondary hydroxyls, ruining the kinetic preference[2].
-
-
Electrophile Addition: Add benzyl bromide (1.05 eq, 10.5 mmol) dropwise via syringe over 30 minutes.
-
Self-Validation & Quenching: Monitor the reaction strictly via TLC (DCM/MeOH 9:1). The system is self-validating through observation: once the mono-alkylated spot plateaus and a faint higher
spot (di-benzylated byproduct) begins to appear, the kinetic window has closed. Immediately quench the reaction by adding 2 mL of methanol at -20 °C to destroy unreacted NaH.
Protocol 2: Orthogonal Masking (C2/C3 Benzylation)
This is the definitive method for achieving high-yield partial protection with NaH/BnBr. By utilizing a pre-formed methyl 4,6-O-benzylidene-α-D-glucopyranoside, the reaction is structurally forced to yield only the 2,3-di-O-benzyl derivative.
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq, 10 mmol) in 50 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.
-
Alkoxide Formation: Add NaH (60% dispersion in mineral oil, 3.0 eq, 30 mmol) portion-wise.
-
Causality: Because the C4 and C6 positions are locked in an acetal ring, an excess of base can be safely used to drive the complete deprotonation of the C2 and C3 equatorial hydroxyls. Vigorous hydrogen gas evolution will be observed[1]. Stir for 45 minutes until gas evolution ceases.
-
-
Electrophile Addition: Slowly add benzyl bromide (3.0 eq, 30 mmol) dropwise.
-
Thermodynamic Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validation & Isolation: This system is structurally self-validating; the lack of available hydroxyls prevents over-reaction[3]. Quench the reaction by slowly pouring the mixture into 150 mL of ice water. The target compound, methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside, will typically precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol to achieve >90% purity.
References
-
Wang, C.-C., et al. "One-pot regioselective protection of D-glucose derivatives." Nature Protocols, 2008, 3, 101-113. URL:[Link]
-
MDPI. "Debenzylation of Benzyl-Protected Methylcellulose." Polymers, 2022, 14(13), 2539. URL: [Link]
Sources
Preparation of 4,6-di-O-protected derivatives from Allyl 2,3-di-O-benzyl-glucose
Application Note: Preparation of 4,6-di-O-protected Derivatives from Allyl 2,3-di-O-benzyl-D-glucopyranoside
Executive Summary & Strategic Context
Allyl 2,3-di-O-benzyl-D-glucopyranoside is a pivotal "acceptor" intermediate in modular oligosaccharide synthesis. Its value lies in the 4,6-diol functionality, which serves as a branching point for chain elongation or regioselective modification.
While the 2,3-dibenzyl ether motif provides permanent protection for the "non-participating" hydroxyls, the handling of the 4,6-diol determines the subsequent synthetic strategy. This guide details three distinct protocols to transform this diol into 4,6-di-O-protected derivatives, each serving a specific strategic purpose:
-
The Rigid Scaffold (4,6-O-Benzylidene): Locks the pyranose ring in a
conformation, preventing ring flipping and allowing for regioselective opening later. -
The Orthogonal Scaffold (6-O-Silyl / 4-O-Acyl): Differentiates the primary (C6) and secondary (C4) positions for sequential glycosylation.
-
The Global Cap (4,6-Di-O-Acetyl): Used for terminal units or analytical characterization.
Strategic Analysis: Choosing the Right Protection
| Feature | Protocol A: 4,6-O-Benzylidene | Protocol B: 6-O-TBDPS / 4-O-Bz | Protocol C: 4,6-Di-O-Acetyl |
| Primary Utility | 4-OH vs 6-OH differentiation via reductive opening | Selective extension at C4 or C6 | Termination / Analysis |
| Conformational Effect | Rigidifying (Fused bicyclic system) | Flexible | Flexible |
| Stability | Acid labile, Base stable | Silyl: Acid/Fluoride labile; Ester: Base labile | Base labile |
| Regioselectivity | Thermodynamic control (forms 6-membered ring) | Kinetic control (Sterics of TBDPS) | Non-selective (Global) |
| Typical Yield | 85-95% | 75-85% (over 2 steps) | >95% |
Detailed Protocols
Protocol A: Formation of Allyl 2,3-di-O-benzyl-4,6-O-benzylidene-D-glucopyranoside
The Industry Standard for Regioselective Differentiation.
Mechanism: This reaction operates under thermodynamic control . The acid catalyst promotes the reversible formation of acetals. The 4,6-O-benzylidene acetal (a 6-membered 1,3-dioxane ring fused to the pyranose) is significantly more stable than the alternative 5-membered 4,6- or 3,4- rings due to the equatorial preference of the phenyl group.
Reagents:
-
Substrate: Allyl 2,3-di-O-benzyl-D-glucopyranoside (1.0 equiv)
-
Reagent: Benzaldehyde dimethyl acetal (PhCH(OMe)
) (1.5 – 2.0 equiv) -
Catalyst: Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the substrate (e.g., 1.0 g, 2.5 mmol) and dissolve in anhydrous MeCN (10 mL).
-
Addition: Add Benzaldehyde dimethyl acetal (0.56 mL, 3.75 mmol) followed by catalytic CSA (58 mg, 0.25 mmol).
-
Reaction: Stir at room temperature. Connect the flask to a rotary evaporator with a vacuum set to ~200 mbar (mild vacuum) without rotation or heating, or simply use a nitrogen sweep.
-
Expert Tip: Removing the methanol byproduct drives the equilibrium forward.
-
-
Monitoring: Check TLC (Hexane:EtOAc 2:1). The product (R
~0.[1]6) will be less polar than the diol (R ~0.1). Reaction typically completes in 2–4 hours. -
Quench: Add Triethylamine (Et
N, 0.1 mL) to neutralize the acid. The solution should turn chemically neutral (check pH paper). -
Workup: Concentrate the solvent. Redissolve residue in EtOAc, wash with saturated NaHCO
and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexane:EtOAc 4:1).
-
Expected Yield: 85–92% as a white crystalline solid or foam.
Protocol B: Regioselective 6-O-Silylation and 4-O-Benzoylation
The "Orthogonal" Approach for Sequential Glycosylation.
Mechanism: This relies on kinetic control . The bulky tert-butyldiphenylsilyl (TBDPS) chloride reacts selectively with the unhindered primary hydroxyl at C6 over the secondary C4 hydroxyl. The C4 position is subsequently protected with an ester (Benzoate).
Reagents:
-
Step 1: TBDPSCl (1.1 equiv), Imidazole (2.0 equiv), DMF.
-
Step 2: Benzoyl Chloride (BzCl) (1.5 equiv), Pyridine.
Step-by-Step Methodology:
-
Silylation (C6 Protection):
-
Dissolve Allyl 2,3-di-O-benzyl-D-glucopyranoside (1.0 g) in anhydrous DMF (10 mL).
-
Add Imidazole (340 mg, 5.0 mmol).
-
Add TBDPSCl (0.71 mL, 2.75 mmol) dropwise at 0°C.
-
Stir at 0°C for 1 hour, then warm to RT. Monitor TLC for mono-silylated product.
-
-
Acylation (C4 Protection):
-
Note: You can often perform this "one-pot" or after workup. For highest purity, work up the silyl ether first.
-
To the crude silyl ether in Pyridine (10 mL), add BzCl (0.43 mL, 3.75 mmol) and a catalytic amount of DMAP.
-
Stir at RT for 4–12 hours.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO
, and brine.[2][3][4][5][6] -
Purification: Silica gel chromatography (Hexane:EtOAc 8:1).
-
Expected Yield: 75–85% (over 2 steps).
Visualization of Workflows
The following diagrams illustrate the decision logic and synthetic pathways.
Caption: Synthetic divergence from the 2,3-dibenzyl diol intermediate based on target application.
Quantitative Comparison of Methods
| Parameter | Protocol A (Benzylidene) | Protocol B (Silyl/Ester) | Protocol C (Acetate) |
| Reagent Cost | Low | High (TBDPSCl) | Very Low |
| Time Efficiency | High (Single Step) | Medium (Two Steps) | High (Single Step) |
| Atom Economy | High | Low (Large leaving groups) | High |
| Scalability | Excellent (>100g) | Good | Excellent |
| NMR Characteristic | PhCH singlet (~5.5 ppm) | TBDPS multiplet (~7.6 ppm) | Acetyl singlets (~2.0 ppm) |
Troubleshooting & Expert Insights
-
Incomplete Benzylidene Formation: If the reaction stalls, add fresh CSA and ensure methanol is being removed (molecular sieves 3Å or 4Å can be added to the reaction mixture).
-
Regioselectivity Issues in Protocol B: If you observe 4,6-di-silylation, lower the temperature to -20°C and add TBDPSCl very slowly. The primary alcohol is much faster, but excess reagent will hit the secondary position.
-
Anomeric Stability: The allyl group at C1 is generally stable to these acidic and basic conditions. However, avoid strong Lewis acids (e.g., BF
OEt ) during these protection steps to prevent anomeric scrambling or allyl migration (isomerization to propenyl ether).
References
-
Lenzinger Berichte . "Synthesis of 4–O–methyl glucuronic acid." (2009).[1] Detailed protocols for benzylidene formation and manipulation of allyl glucosides.
-
Beilstein Journal of Organic Chemistry . "Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides." (2007).[7] Discussion on regioselectivity and solvent effects in carbohydrate protection.
-
BenchChem . "Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." General benzylation and hydrolysis protocols relevant to the precursor synthesis.
-
Chemical Biology & Drug Design . "Synthesis of the Key Saccharide Fragments of the Glucuronic Acid-Containing Repeat Unit of Pentosan Polysulfate." Protocols for silylation and acetylation of similar allyl-sugar diols.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study [mdpi.com]
- 5. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylthexylsilyl 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, dimethylthexylsilyl 3,4,6-tri-O-benzyl-β-d-mannopyranosyl-(1→4)-2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, and dimethylthexylsilyl 2-O-(benzylsulfonyl)-3,4,6-tri-O-benzyl-β-d-mannopyranosyl-2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside: synthesis of authentic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides [beilstein-journals.org]
Orthogonal protection strategies for allyl glucopyranosides
Application Notes & Protocols
Topic: Orthogonal Protection Strategies for Allyl Glucopyranosides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The allyl glucopyranoside is a cornerstone building block in modern carbohydrate chemistry, prized for its unique combination of stability and latent reactivity at the anomeric position. Its true synthetic power, however, is unlocked through the strategic and orthogonal protection of its hydroxyl groups. This guide provides an in-depth exploration of orthogonal protection strategies, moving beyond simple procedural lists to explain the chemical causality behind experimental choices. We detail field-proven protocols for the selective protection and deprotection of hydroxyls at the C-4/C-6, C-2, and C-3 positions using a toolkit of benzylidene acetals, ethers, esters, and silyl ethers. The narrative culminates in a case study illustrating how these independent functionalities can be manipulated in a pre-planned sequence to construct complex glycosidic linkages, a critical process in the synthesis of oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.
Introduction: The Strategic Value of the Anomeric Allyl Group
Carbohydrates present a formidable synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity.[1] Differentiating these positions to achieve regioselective modification is paramount for the construction of complex glycans.[2] An "orthogonal" protection strategy employs a set of protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4] This allows for the selective unmasking of a single reactive site while the others remain shielded.
The anomeric allyl group is an exemplary starting point for such a strategy. It is robustly stable to a wide range of acidic and basic conditions typically used to install and remove other common hydroxyl protecting groups.[1] However, it can be selectively activated or "unmasked" under specific transition-metal-catalyzed conditions, transforming it from a protecting group into a reactive glycosyl donor.[5][6][7] This dual nature makes allyl glycosides exceptionally versatile intermediates in convergent oligosaccharide synthesis.[8]
This document will detail the key classes of protecting groups that are orthogonal to the anomeric allyl group and to each other, providing both the strategic rationale and detailed experimental protocols for their use.
Figure 1: Conceptual overview of the orthogonal protection strategy for an allyl glucopyranoside, highlighting the distinct classes of protecting groups and their corresponding selective removal conditions.
The C-4 and C-6 Diol: The Benzylidene Acetal Strategy
The primary C-6 hydroxyl and the adjacent C-4 hydroxyl can be efficiently protected simultaneously using a benzylidene acetal. This is a cornerstone of glucopyranoside chemistry because it forms a rigid 1,3-dioxane ring system, conformationally locking the sugar and differentiating the C-4/C-6 pair from the C-2 and C-3 hydroxyls.[9][10]
Mechanism and Rationale
The reaction proceeds via acid-catalyzed acetal exchange between the diol and benzaldehyde or a benzaldehyde equivalent (e.g., benzaldehyde dimethyl acetal). The use of copper(II) triflate [Cu(OTf)₂] as a catalyst is particularly effective, often leading to rapid, high-yielding reactions at room temperature with high regioselectivity for the 4,6-diol over other diol pairs.[10]
Protocol: 4,6-O-Benzylidene Acetal Protection
-
Preparation: Dissolve allyl α-D-glucopyranoside (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (approx. 0.1 M).
-
Reagents: Add benzaldehyde dimethyl acetal (1.2 equiv).
-
Catalysis: Add Cu(OTf)₂ (0.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Quenching & Work-up: Quench the reaction with triethylamine (0.5 equiv). Remove the solvent under reduced pressure. The residue can often be purified directly by silica gel column chromatography without an aqueous work-up.[10]
Orthogonal Deprotection: Regioselective Reductive Opening
The true versatility of the benzylidene acetal lies in its ability to be regioselectively opened, yielding a stable benzyl ether at either the C-4 or C-6 position while liberating the other hydroxyl for further functionalization. This transformation is a powerful tool for creating advanced, differentially protected building blocks.[9][11]
Figure 2: Regioselective reductive opening of the benzylidene acetal provides orthogonal access to either the C-4 or C-6 hydroxyl group.
Protocol: Reductive Opening to Liberate the C-6 Hydroxyl
-
Preparation: Dissolve the 4,6-O-benzylidene protected glucoside (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add 3Å molecular sieves.
-
Reagents: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 3.0 equiv).
-
Reaction: Slowly add a freshly prepared solution of ethereal HCl (2 M) dropwise until gas evolution ceases and the solution becomes acidic. Stir for 1-4 hours at room temperature.
-
Work-up: Quench by adding solid NaHCO₃. Dilute with dichloromethane (DCM) and filter. Concentrate the filtrate and purify by silica gel chromatography to yield the allyl 4-O-benzyl-glucopyranoside.
Differentiating the C-2 and C-3 Hydroxyls: The Orthogonal Toolkit
With the C-4 and C-6 positions managed, attention turns to the C-2 and C-3 hydroxyls. A variety of protecting groups can be employed here, each with a unique deprotection condition that maintains orthogonality with the anomeric allyl group and the benzyl/benzylidene groups.
Silyl Ethers (e.g., TBDMS, TIPS)
Silyl ethers are valuable for their steric bulk and unique cleavage mechanism.[12] They are stable to the basic conditions used to remove acyl esters and the hydrogenolysis conditions used for benzyl ethers. Their removal is achieved selectively using a fluoride ion source.[13]
-
Rationale: The primary C-6 hydroxyl is the most sterically accessible and is often silylated preferentially.[1] After benzylidene protection, the equatorial C-2 and C-3 hydroxyls can be targeted. The choice between tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS) can influence stability and reactivity.[12]
-
Protection Protocol (TBDMS):
-
Dissolve the substrate (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.5 equiv) followed by TBDMS-Cl (1.2 equiv).
-
Stir at room temperature for 2-16 hours, monitoring by TLC.
-
Quench with methanol, dilute with ethyl acetate, and wash with water and brine. Purify by silica gel chromatography.[13]
-
-
Deprotection Protocol (TBAF):
-
Dissolve the silyl-protected sugar in THF.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv).
-
Stir at room temperature for 1-4 hours.
-
Quench with saturated aq. NH₄Cl, extract with ethyl acetate, and purify by chromatography.[13]
-
Acyl Esters (e.g., Acetate, Benzoate)
Acyl groups like acetate (Ac) and benzoate (Bz) are among the most common protecting groups. They are stable to acidic conditions and hydrogenolysis but are easily cleaved under basic conditions (saponification), providing a clear orthogonal relationship with benzyl ethers and silyl ethers.[14][15]
-
Rationale: Acyl groups at the C-2 position can act as "participating groups" during glycosylation reactions, influencing the stereochemical outcome to favor the formation of 1,2-trans glycosidic linkages.[16] This is a critical strategic consideration.
-
Protection Protocol (Benzoylation):
-
Dissolve the substrate (1.0 equiv) in anhydrous pyridine.
-
Cool to 0 °C and add benzoyl chloride (1.2 equiv) dropwise. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[17]
-
Stir for 2-6 hours, allowing the reaction to warm to room temperature.
-
Quench with methanol, concentrate, and co-evaporate with toluene. Partition between ethyl acetate and aq. HCl (1 M), wash with aq. NaHCO₃ and brine, then purify.
-
-
Deprotection Protocol (Zemplén deacetylation):
-
Dissolve the acetylated or benzoylated sugar in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, ~0.05 equiv, from a fresh 0.5 M solution in methanol).
-
Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Neutralize with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate.
-
Benzyl Ethers
Benzyl (Bn) ethers are considered "permanent" or late-stage protecting groups because of their exceptional stability to both acidic and basic conditions.[1] They are removed under neutral conditions via catalytic hydrogenolysis, which does not affect most other common protecting groups.
-
Rationale: Benzyl ethers are non-participating, which is desirable when a 1,2-cis glycosidic linkage is the target. Their stability makes them ideal for protecting hydroxyls that must endure a long synthetic sequence.
-
Protection Protocol (Benzylation):
-
Dissolve the substrate in anhydrous DMF and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv per OH group) portion-wise. Stir for 30 minutes.
-
Add benzyl bromide (BnBr, 1.3 equiv per OH group) dropwise.
-
Allow to warm to room temperature and stir for 4-16 hours.
-
Carefully quench with methanol at 0 °C. Dilute with ethyl acetate and wash with water and brine. Purify by chromatography.[18]
-
-
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the benzylated sugar in methanol or ethyl acetate.
-
Add Palladium on carbon (Pd/C, 10% w/w).
-
Stir vigorously under an atmosphere of hydrogen (H₂, balloon or Parr shaker) for 2-24 hours.
-
Filter the mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate to yield the deprotected product.[11]
-
The Anomeric Allyl Group: Deprotection and Activation
The final step in many synthetic sequences is the activation of the anomeric allyl group for glycosylation. This is typically a two-step process: isomerization to the more reactive prop-1-enyl ether, followed by activation with a mild acid or halonium ion source.[7][8][19]
-
Rationale: The double bond of the allyl group is migrated into conjugation with the anomeric oxygen, forming a vinyl ether (enol ether). This species is much more labile and can be readily protonated to form an oxocarbenium ion, the key intermediate in glycosylation. Cationic iridium or rhodium complexes are highly efficient catalysts for this isomerization.[19][20]
-
Protocol: Isomerization and Glycosylation
-
Isomerization: Dissolve the fully protected allyl glucopyranoside (1.0 equiv) in anhydrous THF under an inert atmosphere. Add the iridium catalyst [Ir(COD)(PMePh₂)₂]PF₆ (1-2 mol%). Activate the catalyst by bubbling H₂ gas through the solution for 1-2 minutes, then purge with argon. Stir at room temperature for 30-60 minutes until TLC shows complete conversion to the prop-1-enyl glycoside.[20]
-
Glycosylation: To the solution containing the prop-1-enyl glycoside, add the glycosyl acceptor (a free alcohol, 1.5 equiv) and molecular sieves. Cool to 0 °C.
-
Activation: Add a Lewis acid promoter such as N-iodosuccinimide (NIS, 2.0 equiv).[7]
-
Reaction: Stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench with saturated aq. Na₂S₂O₃. Filter through Celite®, dilute with ethyl acetate, wash with Na₂S₂O₃ and brine, and purify by chromatography.
-
Summary and Data Tables
The successful execution of a complex oligosaccharide synthesis relies on a deep understanding of the orthogonality of the chosen protecting groups. The following table summarizes the stability of the discussed groups under key deprotection conditions.
Table 1: Orthogonality Chart of Common Protecting Groups
| Protecting Group | Deprotection Reagent | Stable To | Labile To |
| Allyl (anomeric) | Pd(PPh₃)₄ or Ir(I) catalyst | Acid, Base, H₂, Fluoride | Transition metal catalysts |
| Benzylidene Acetal | Mild Acid (H⁺), H₂/Pd/C | Base, Fluoride, Pd(0) | Acid, Reductive conditions |
| Benzyl (Bn) | H₂/Pd/C | Acid, Base, Fluoride, Pd(0) | Catalytic Hydrogenolysis |
| Benzoate (Bz) | NaOMe in MeOH | Acid, H₂, Fluoride, Pd(0) | Basic conditions |
| TBDMS | TBAF in THF | Base, H₂, Pd(0) | Acid, Fluoride |
References
-
Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. SciSpace. [Link]
-
Benzylidene acetal. Grokipedia. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. NSF Public Access Repository. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry | Request PDF. ResearchGate. [Link]
- Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups.CoLab.
-
PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications | Request PDF. ResearchGate. [Link]
-
Subtle Stereochemical and Electronic Effects in Iridium-Catalyzed Isomerization of C-Allyl Glycosides. ACS Publications. [Link]
-
One-Pot Synthesis of Substituted Allyl-α-d-Glucopyranosides by an in situ Anomerization Protocol. Marcel Dekker, Inc.[Link]
-
Vinyl Glycosides in Oligosaccharide Synthesis. 2. The Use of Allyl and Vinyl Glycosides in Oligosaccharide Synthesis. Figshare. [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]
-
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PMC. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals. [Link]
-
Regioselective benzoylation of glycopyranosides by benzoic anhydride in the presence of Cu(CF3COO)(2) | Request PDF. ResearchGate. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. MDPI. [Link]
-
Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. CEM Corporation. [Link]
-
A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. PMC. [Link]
-
Benzylidene protection of diol. NCBI Bookshelf. [Link]
-
A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions. ResearchGate. [Link]
-
Synthesis of benzyl and allyl ethers of D-glucopyranose. PubMed. [Link]
-
Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers. Royal Society of Chemistry. [Link]
-
Counterion-Directed Regioselective Acetylation of Octyl β-d-Glucopyranoside. ACS Publications. [Link]
-
Simple Glycosylation Reaction of Allyl Glycosides | Request PDF. ResearchGate. [Link]
-
Simple Glycosylation Reaction of Allyl Glycosides. ACS Publications. [Link]
-
Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. ACS Publications. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
- EP0518295A2 - Allyl side chain protection in peptide synthesis.
-
A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Radical addition of thiols to Allyl 2,3-di-O-benzyl-alpha-D-glucopyranoside
Application Note: Radical Thiol-Ene Functionalization of Allyl 2,3-di-O-benzyl- -D-glucopyranoside[1][2]
112Abstract & Strategic Value
The radical addition of thiols to allyl glycosides (thiol-ene coupling) is a gold-standard "click" reaction for synthesizing neoglycoconjugates.[1][2] This protocol focuses on Allyl 2,3-di-O-benzyl-
Why this substrate?
-
Orthogonality: The C2/C3 benzyl ethers are stable permanent protecting groups.
-
Divergent Synthesis: The free C4/C6 diol allows for subsequent regioselective glycosylation, sulfation, or oxidation after the thiol tail has been attached.
-
Ligation Utility: The allyl group serves as a "handle" to attach lipids (forming glycolipids), peptides, or fluorous tags via a robust thioether linkage.[2]
Mechanistic Insight
The reaction proceeds via a radical chain mechanism. Unlike ionic additions, this pathway is anti-Markovnikov , exclusively yielding the linear 3-(alkylthio)propyl glycoside.[1][2] This regioselectivity is critical for maintaining the surfactant properties of the resulting glycoconjugates.
Reaction Pathway Diagram
Figure 1: Radical cycle for the anti-Markovnikov hydrothiolation of allyl glycosides. The thiyl radical attacks the terminal carbon of the allyl group.
Experimental Protocol
This guide provides two methods: Method A (Photochemical) is preferred for kinetics and mildness.[1][2] Method B (Thermal) is an alternative for UV-sensitive substrates or labs lacking photoreactors.[1][2]
Materials & Reagents
| Reagent | Role | Specifications |
| Substrate (1) | Acceptor | Allyl 2,3-di-O-benzyl- |
| Thiol (R-SH) | Donor | 1.2 – 2.0 equivalents (e.g., 1-octanethiol, cysteine deriv.)[1][2] |
| DMPA | Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (0.1 – 0.2 eq) |
| AIBN | Thermal Initiator | Azobisisobutyronitrile (Recrystallized) |
| Solvent | Medium | MeOH, THF, or DMF (Degassed) |
(Note 1: Substrate 1 is typically prepared by hydrolyzing the 4,6-benzylidene acetal of Allyl 2,3-di-O-benzyl-4,6-O-benzylidene-
Method A: UV-Initiated Protocol (Standard)
Best for: High yields, room temperature, fast reaction (15–60 min).[1][2]
-
Preparation: In a quartz or borosilicate glass vial, dissolve Substrate 1 (100 mg, 1.0 equiv) and the desired Thiol (1.5 equiv) in anhydrous Methanol or THF (2 mL).
-
Critical: High concentration (0.5 M – 1.0 M) favors the bimolecular radical step over termination.[2]
-
-
Add Initiator: Add DMPA (0.1 equiv).
-
Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes.
-
Why? Oxygen is a radical scavenger (triplet diradical) and will inhibit the initiation phase.[2]
-
-
Irradiation: Place the vial in a UV reactor (365 nm, ~6W lamp) at room temperature. Stir vigorously.
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The allyl alkene spot (
) will disappear; the product will likely be more polar or non-polar depending on the thiol R-group.[2] -
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography on Silica Gel 60.
-
Eluent: Gradient Hexane
EtOAc.[2]
-
Method B: Thermal Initiation Protocol
Best for: UV-opaque thiols or scaling up without flow-chemistry photoreactors.[1][2]
-
Preparation: Dissolve Substrate 1 (1.0 equiv) and Thiol (2.0 equiv) in degassed Toluene or Dioxane.[1][2]
-
Add Initiator: Add AIBN (0.2 equiv).
-
Reaction: Heat to 75°C under an Argon atmosphere.
-
Cycling: If the reaction stalls after 2 hours, add a second portion of AIBN (0.1 equiv) to replenish radical flux.
-
Work-up: Cool to room temperature, concentrate, and purify as above.
Data Analysis & Validation
Successful synthesis is validated by the disappearance of the allyl signals and the appearance of the thioether linker signals.
NMR Characterization Table ( H NMR, 400 MHz, CDCl )
| Moiety | Signal ( | Multiplicity | Diagnostic Change |
| Allyl (Reactant) | 5.85 – 6.00 | Multiplet ( | Disappears completely.[1][2] |
| Allyl (Reactant) | 5.15 – 5.35 | Doublets ( | Disappears completely.[1][2] |
| Anomeric H-1 | 4.60 – 4.80 | Doublet ( | Remains (shift may vary slightly).[1][2] |
| Linker | 3.40 – 3.60 | Multiplet ( | Shifts upfield slightly.[1][2] |
| Linker | 2.50 – 2.70 | Triplet ( | New Signal (Diagnostic of C-S bond).[1][2] |
| Linker | 1.80 – 1.95 | Quintet | New Signal (Central methylene).[1][2] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Oxygen Inhibition | Degas longer (15+ min) or use freeze-pump-thaw cycles. |
| Incomplete Conversion | Lamp degradation | Check UV intensity; move sample closer to the source. |
| Disulfide Formation | Thiol Oxidation | Use excess thiol (2.0 eq); disulfides are often separable by chromatography.[1][2] |
| Product Degradation | Acidic Thiol | If using acidic thiols (e.g., thioacetic acid), add mild buffer or use thermal method.[2] |
References
-
Dondoni, A., & Marra, A. (2012).[2] Thiol-ene Coupling Reaction of Allyl Glycosides. Chemical Society Reviews.[2] Link
-
Scanlan, E. M., et al. (2014).[2] Radical-Mediated Thiol-Ene Reactions in Carbohydrate Chemistry. Chemical Reviews. Link[1][2]
-
Bernardes, G. J. L., et al. (2006).[2][3] Direct Formation of Glycosyl Thiols from Reducing Sugars. Angewandte Chemie International Edition. Link[1][2]
-
Floyd, N., et al. (2009).[2] Liquid-Phase Synthesis of 2,3-di-O-benzyl-D-glucopyranoside Derivatives. Carbohydrate Research. Link[1][2]
Troubleshooting & Optimization
Technical Support Center: Regioselective Benzylation in Carbohydrate Synthesis
[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Yield and Selectivity in Polyol Benzylation
Introduction: The Regioselectivity Paradox
Welcome to the Advanced Synthesis Support Center. You are likely here because "standard" benzylation (NaH/BnBr) resulted in an inseparable mixture of regioisomers or "over-benzylation."
In carbohydrate chemistry, the difference between a 40% and an 85% yield in regioselective protection is rarely about "adding more reagent." It is about controlling the coordination sphere of the hydroxyl groups. This guide troubleshoots the three most robust methodologies for regioselective benzylation: Organotin (Stannylene) Mediation , Organoboron Catalysis , and Reductive Benzylidene Opening .
Module 1: Organotin-Mediated Benzylation (Stannylene Acetals)
Best For: Selective alkylation of equatorial hydroxyl groups in cis-diols or specific isolated hydroxyls.
The Mechanism & Workflow
The reaction proceeds via a dialkylstannylene acetal intermediate. In non-polar solvents, these acetals exist as dimers or oligomers. The coordination geometry activates one oxygen atom (typically the equatorial one) towards nucleophilic attack, while shielding the other.
Figure 1: Workflow for stannylene acetal-mediated regioselective benzylation.
Troubleshooting & FAQs
Q: My reaction stalls after the stannylene formation. Why is the benzylation so slow? A: The stannylene acetal is not nucleophilic enough on its own in non-polar solvents.
-
The Fix: You must add a nucleophilic catalyst. The addition of tetrabutylammonium bromide (TBAB) or CsF breaks the dimeric stannylene structure, forming a more reactive monomeric ion pair. This can increase yields from <20% to >80% [1].
-
Protocol Adjustment: Add 1.0 equiv of TBAB along with the benzyl bromide.
Q: I am seeing migration of the stannylene group and loss of regioselectivity. A: This is often a solvent effect. Polar solvents (DMF) promote equilibrium between regioisomeric stannylenes, leading to mixtures.
-
The Fix: Switch to non-polar solvents like Toluene or Benzene. If solubility is an issue, use Chlorobenzene. The rigidity of the stannylene dimer in non-polar media locks the regioselectivity [2].
Q: How do I ensure the stannylene acetal is actually formed? A: Water removal is critical. If water remains, the equilibrium favors the free diol and Bu2SnO.
-
Verification: Ensure the reaction mixture becomes clear (homogeneous) during the reflux with Dean-Stark. If solids (Bu2SnO) persist, water is still present or the volume of solvent is too low.
Module 2: Organoboron Catalysis (Taylor's Method)
Best For: cis-1,2-diols (e.g., Galactose 3,4-diol, Mannose 2,3-diol). This is a "Green Chemistry" alternative to tin.
The Mechanism
A diarylborinic acid catalyst (e.g., 2-aminoethyl diphenylborinate) forms a reversible covalent bond with the diol. This "ate" complex activates the oxygen atom via a mechanism involving a turnover reagent (Ag2O) that recycles the halide [3].
Standard Protocol (Self-Validating)
-
Substrate: 1.0 equiv diol.
-
Catalyst: 10 mol% 2-aminoethyl diphenylborinate .
-
Base/Promoter: 1.1 equiv Ag2O (Silver Oxide).[1]
-
Reagent: 1.2–1.5 equiv Benzyl Bromide.
-
Solvent: Acetonitrile (0.1 M).
-
Conditions: Stir at 40°C for 12–24 h.
Troubleshooting & FAQs
Q: The reaction is extremely slow, even after 24 hours. A: The quality of Silver Oxide (Ag2O) is the most common failure point. Old, black/clumped Ag2O has reduced surface area and activity.
-
The Fix: Use freshly opened Ag2O. Alternatively, add 10-20 mol% KI (Potassium Iodide). The iodide reacts with BnBr to form Benzyl Iodide in situ, which is a better electrophile, while the silver precipitates AgI (driving force) [4].
Q: Can I use this for trans-diols (e.g., Glucose 2,3-diol)? A: Generally, no. The borinic acid catalyst requires a cis-diol geometry to form the necessary 5-membered cyclic intermediate. For trans-diols, revert to the Stannylene method (Module 1).
Module 3: Reductive Opening of Benzylidene Acetals
Best For: Generating 4-OH or 6-OH acceptors from a 4,6-O-benzylidene protected hexose.
Decision Matrix: Reagent Selection
The choice of hydride donor and Lewis acid dictates the regioselectivity.
| Target Product | Free Hydroxyl | Reagent System | Mechanism Note | Selectivity Ratio |
| 4-O-Bn | 6-OH | LiAlH4 / AlCl3 | Lewis acid coordinates O-1/O-6; Hydride attacks O-4. | >95:5 |
| 4-O-Bn | 6-OH | BH3·THF / Cu(OTf)2 | Copper triflate directs borane coordination. | ~90:10 |
| 6-O-Bn | 4-OH | NaCNBH3 / HCl | "Garegg's Method". Protonation favors O-4 cleavage. | >90:10 |
| 6-O-Bn | 4-OH | Et3SiH / PhBCl2 | Dichlorophenylborane directs silane attack. | Very High [5] |
| 6-O-Bn | 4-OH | Et3SiH / I2 | Iodine-catalyzed; mild, metal-free.[2] | >90:10 |
Workflow Visualization
Figure 2: Decision tree for regioselective reductive opening of benzylidene acetals.
Troubleshooting & FAQs
Q: Using LiAlH4/AlCl3, I am getting a mess of deprotected products. A: LiAlH4 is a strong reducing agent and will reduce esters, azides, or other sensitive groups on the sugar.
-
The Fix: If your substrate has ester groups (acetate, benzoate), you cannot use LiAlH4. Switch to BH3·THF / Cu(OTf)2 which preserves esters while maintaining the 4-O-Bn regioselectivity [6].
Q: The NaCNBH3 / HCl reaction is not going to completion. A: The pH control is subtle. The reaction requires acidic conditions to activate the acetal, but too much acid hydrolyzes it completely to the diol (de-benzylidenation).
-
The Fix: Add the HCl (in ether) dropwise until the pH is just acidic (pH ~3) and monitor closely. Alternatively, use the Et3SiH / I2 method (Module 3, Table 1), which is milder and easier to control [7].
References
-
David, S., Thieffry, A., & Veyrières, A. (1981).[3][4] A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents.[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1796-1801.[3] Link
-
Grindley, T. B., & Thangarasa, R. (1990).[5] The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Canadian Journal of Chemistry, 68(6), 1007-1019. Link
-
Lee, D., & Taylor, M. S. (2011).[6][7] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[7] Link
-
Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012).[7][8] Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates.[1][8][9] Journal of the American Chemical Society, 134(19), 8260-8267.[8] Link
-
Sakaguchi, S., & Shibasaki, M. (2022). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane. The Journal of Organic Chemistry, 87(3), 1856–1865. Link
-
Shie, C. R., Tzeng, Z. H., Kulkarni, S. S., Uang, B. J., Hsu, C. Y., & Hung, S. C. (2005).[4] Cu(OTf)2-catalyzed borane reductive opening of benzylidene acetals. Angewandte Chemie International Edition, 44(27), 4216-4219. Link
-
Panchadhayee, R., & Misra, A. K. (2010).[2] Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine.[2] Synlett, 2010(08), 1193-1196. Link
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 3. A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 8. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting low selectivity in allyl glucoside protection
Technical Support Center: Allyl Glucoside Protection
Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselective protection of allyl glucosides. Low selectivity is a common but surmountable hurdle. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide & FAQs
Q1: I'm getting a mixture of products when trying to protect my allyl glucoside. What's causing this low selectivity?
A: Low regioselectivity in glucoside protection stems from the subtle differences in reactivity among its multiple hydroxyl (-OH) groups. An allyl glucoside has four distinct hydroxyl groups: a primary alcohol at the C-6 position and three secondary alcohols at the C-2, C-3, and C-4 positions.
Their relative reactivity is governed by two main factors:
-
Steric Hindrance: The primary C-6 hydroxyl is the most sterically accessible and therefore generally the most reactive, especially with bulky reagents.[1] The secondary hydroxyls are more sterically hindered by the pyranose ring structure.
-
Electronic Effects & Acidity: The electronic environment influences the acidity and nucleophilicity of each hydroxyl group. For instance, the C-2 hydroxyl's proximity to the anomeric center (the C-1 allyloxy group) can increase its acidity through intramolecular hydrogen bonding, making it more reactive under certain basic conditions.[2][3] The C-3 and C-4 hydroxyls have similar reactivity to each other, making them particularly difficult to differentiate.[3]
Low selectivity is the default outcome unless specific strategies are employed to exploit these subtle differences.
Caption: Key hydroxyl groups on an allyl glucoside.
Q2: How can I selectively protect the C-6 primary hydroxyl group?
A: Targeting the C-6 primary hydroxyl is the most straightforward selective protection due to its lower steric hindrance compared to the secondary positions.[1] The most effective strategy is to use a sterically demanding protecting group.
Core Strategy: Use a Bulky Silyl Ether
Bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) react preferentially at the least hindered C-6 position.[1]
-
Preparation: Dissolve the allyl glucoside (1.0 eq) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add a slight excess of TBDPSCl (1.1-1.2 eq) to the solution. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding methanol. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting product by flash column chromatography.
Q3: I'm struggling to differentiate the C-2 and C-3 hydroxyls after protecting C-4 and C-6. What is the standard approach?
A: Differentiating between the equatorial C-2 and C-3 hydroxyls in a 4,6-protected glucoside is a classic challenge because of their similar steric and electronic environments.[3] The most robust and widely used method involves the formation of a dialkylstannylene acetal . This intermediate temporarily "activates" one hydroxyl group over the other, enabling regioselective functionalization.[4][5]
The Stannylene Acetal Mechanism:
Treatment of a cis or trans-diol with dibutyltin oxide (Bu₂SnO) forms a five-membered cyclic stannylene acetal. In its dimeric form, one of the oxygen atoms occupies an apical position and the other an equatorial position. The apical oxygen is more sterically accessible and electronically activated, making it significantly more nucleophilic.[4] This enhanced nucleophilicity allows for a selective reaction with an electrophile (e.g., an alkyl halide) at that position.
Caption: Troubleshooting workflow for low C-2/C-3 selectivity.
Q4: My stannylene acetal-mediated protection is still not selective enough. How can I optimize it?
A: Even with the stannylene acetal method, achieving high selectivity can be challenging and often depends on fine-tuning the reaction conditions. The key variables are the solvent, additives, temperature, and the nature of the electrophile.
The solvent has a dramatic effect on regioselectivity.[6]
-
Non-coordinating Solvents (Toluene, Benzene, Chloroform): These are often the best choice. They do not interfere with the tin-oxygen coordination, preserving the intrinsic selectivity of the stannylene acetal intermediate. Non-polar conditions generally lead to much-improved regioselectivity.[6]
-
Coordinating Solvents (DMF, DMSO): Highly polar, coordinating solvents can disrupt the dimeric structure of the stannylene acetal and solvate the reactive species, often leading to a loss of selectivity.[5][6] For example, methylation of a dibutylstannylene acetal in DMF can yield a 57:30 mixture of 2-O vs. 3-O products, whereas the same reaction in chloroform can improve the ratio to 90:8.[6]
-
Tetrahydrofuran (THF): THF is a unique case. For allyl 4,6-O-benzylidene-α-D-glucopyranoside, using THF as a solvent can surprisingly favor mono-alkylation at the C-2 position, even without a tin catalyst, due to a specific hydrogen-bonding network involving the C-1 allyl group.[2][3]
Nucleophilic additives can significantly accelerate the rate of alkylation, which is often slow.[5]
-
Tetrabutylammonium Halides (Bu₄NI, Bu₄NBr): These are commonly used in non-polar solvents like toluene. The halide ion coordinates to the tin atom, further increasing the nucleophilicity of the oxygen and accelerating the reaction.[5]
-
Cesium Fluoride (CsF): Often used in DMF, CsF is another effective activator. The mechanism involves the formation of a fluorido-stannate complex.[5]
Glycosylation and protection reactions are often sensitive to temperature.[7][8]
-
Lower Temperatures (-20 °C to 0 °C): Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamic one.
-
Higher Temperatures (70 °C to reflux): While higher temperatures increase the reaction rate, they can also lead to equilibration and decreased selectivity.[2]
The following table summarizes reported outcomes for the benzylation of allyl 4,6-O-benzylidene-α-D-glucopyranoside, illustrating the impact of reaction conditions.
| Reagent System | Solvent | Additive | Temp (°C) | Product Ratio (2-O : 3-O) | Reference |
| NaH, BnBr | DMF | Bu₄NI | 70 | Di-benzylated product | [3] |
| NaH, BnBr | THF | Bu₄NI | 70 | Mono-benzylated (C-2 selective) | [2][3] |
| Bu₂SnO, BnBr | Benzene | Bu₄NBr | Reflux | 3-O selective | David, S. et al. (1985) |
| Bu₂SnO, BnBr | Benzyl Bromide | None | 100 | 84 : 2 | [6] |
-
Acetal Formation: Suspend the 4,6-O-benzylidene protected allyl glucoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus until all water is removed and the solution becomes clear.
-
Cooling and Additive: Cool the reaction mixture to room temperature. Add tetrabutylammonium bromide (Bu₄NBr, 1.1 eq).
-
Alkylation: Add benzyl bromide (BnBr, 1.5 eq) and heat the reaction to 80 °C. Monitor by TLC.
-
Workup and Purification: After completion, cool the reaction, concentrate it, and purify directly by flash column chromatography to separate the regioisomers.
Q5: Are there effective alternatives to tin-based methods?
A: Yes. While stannylene acetals are a workhorse, concerns about tin toxicity have driven the development of alternative methods.
-
Enzyme-Catalyzed Protection: Lipases and proteases can exhibit exquisite regioselectivity in non-aqueous solvents.[1] For example, subtilisin can selectively acylate the terminal C-6 hydroxyl of various sugars. For primary alcohol protected glycosides, enzymatic methods often show a preference for acylating C-2 in α-glycosides and C-3 in β-glycosides.[1]
-
Catalyst-Controlled Protection: Chiral catalysts, such as BINOL-derived phosphoric acids (CPAs), can direct the regioselective acetalization of diols.[9][10] This approach can provide access to regioisomers that are difficult to obtain with traditional methods like stannylene acetals.[9] The choice of catalyst chirality can even lead to regiodivergent outcomes, protecting one hydroxyl or the other selectively.[10]
References
-
Selective Transformation with Tin Acetal. Chem-Station Int. Ed.[Link]
-
Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. Beilstein Journal of Organic Chemistry.[Link]
-
Control of regioselectivity in reactions of dialkylstannylene acetals. Part II. NMR results and mechanistic analysis. ResearchGate.[Link]
-
Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. Beilstein Journals.[Link]
-
Regioselective modification of unprotected glycosides. Chemical Communications (RSC Publishing).[Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC.[Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PMC.[Link]
-
Carbene-activated stannylenes to access selective C(sp3)–H bond scission at the steric limit. Nature.[Link]
-
Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. ResearchGate.[Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides | Request PDF. ResearchGate.[Link]
-
Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. Beilstein Journal of Organic Chemistry.[Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC.[Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.[Link]
-
(PDF) Regioselective one-pot protection of glucose. ResearchGate.[Link]
-
Regioselectivity in the organotin-mediated protection of glycosides. ResearchGate.[Link]
-
MILD AND SELECTIVE O-GLYCOSYLATIONS OF PRIMARY ALCOHOLS WITH THE THIOGLUCOSAMINIDE DERIVATIVE PROMOTED BY N-IODOSUCCINIMIDE AND HBF4-ADOSROBED ON SILICA GEL. PMC.[Link]
-
(PDF) Selective mono-O-alkylation (protection) of carbohydrates catalyzed by stannylene acetals. ResearchGate.[Link]
-
Improvements in the Regioselectivity of Alkylation Reactions of Stannylene Acetals. Scilit.[Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protec. ChemRxiv.[Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. ScienceDirect.[Link]
-
Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. ACS Publications.[Link]
-
Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. Organic Chemistry Portal.[Link]
-
The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society - ACS Publications.[Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC.[Link]
-
Predicting glycosylation stereoselectivity using machine learning. Chemical Science (RSC Publishing).[Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI.[Link]
-
Strategies for Protecting Group Free Glycosidation. University of Saskatchewan.[Link]
-
8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry.[Link]
Sources
- 1. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 2. Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Selective Transformation with Tin Acetal | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Predicting glycosylation stereoselectivity using machine learning - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06222G [pubs.rsc.org]
- 9. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Glycosylation & Protecting Group Chemistry
Topic: Preventing Anomerization During Benzylation of Alpha-Glucosides
Welcome to the technical support center for advanced glycosylation chemistry. As Senior Application Scientists, we understand that the stereoselective synthesis of glycosides is a formidable challenge, where subtle changes in reaction conditions can drastically alter the stereochemical outcome. This guide is designed to provide in-depth troubleshooting for a common yet critical issue: the loss of anomeric integrity during the per-benzylation of α-glucosides.
Anomerization, the interconversion of α and β anomers at the C-1 position, is a frequent complication during the benzylation of unprotected or partially protected glycosides under basic conditions (e.g., using the Williamson ether synthesis).[1] While the goal is to protect the hydroxyl groups, the reaction conditions can inadvertently promote the formation of a thermodynamically stable mixture of anomers, complicating purification and compromising the stereochemical purity of subsequent synthesis steps. This resource provides detailed, field-tested solutions and the mechanistic rationale to help you maintain absolute control over your anomeric center.
Frequently Asked Questions (FAQs)
Q1: What is anomerization, and why is it a critical problem in my synthesis?
A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C-1) of a cyclic sugar interconverts between its two possible configurations, designated α and β.[2] In the context of an α-glucoside starting material, anomerization leads to the undesired formation of the β-glucoside. This is a significant problem because oligosaccharides and glycoconjugates with different anomeric configurations can have vastly different physical and biological properties.[2] The presence of an anomeric mixture complicates purification, reduces the yield of the desired stereoisomer, and can render the final product unsuitable for biological research or drug development.[3]
Q2: What is the primary mechanistic cause of anomerization during a standard benzylation reaction (e.g., NaH/BnBr in DMF)?
A2: The primary cause is a shift in the reaction mechanism from a direct SN2 displacement to an SN1-like pathway. Under strongly basic conditions, the anomeric hydroxyl or a suitably positioned alkoxide can be eliminated, leading to the formation of a planar, achiral oxocarbenium ion intermediate.[4][5] The incoming nucleophile (in this case, the benzyl alkoxide formed from benzyl alcohol, or more relevantly, the attack of an external nucleophile on the oxocarbenium ion if it forms) can then attack this planar intermediate from either the top (α-face) or bottom (β-face), resulting in a mixture of anomers.[4] Conditions that favor the formation and stability of this oxocarbenium ion, such as higher temperatures, will increase the degree of anomerization.[6]
Q3: How can I quickly and reliably determine the anomeric ratio (α:β) of my benzylated product?
A3: The most direct and common method is ¹H NMR spectroscopy.[2][7] The anomeric proton (H-1) signals for α and β anomers are typically well-resolved and appear in a distinct downfield region of the spectrum (often between δ 4.5 and 5.5 ppm).[8][9]
-
Chemical Shift: The α-anomeric proton usually resonates at a lower field (further downfield) than the β-anomeric proton.[2][7]
-
Coupling Constant (J-value): The coupling constant between H-1 and H-2 (JH1,H2) is diagnostic. For glucopyranosides, the α-anomer (axial-equatorial relationship) has a small coupling constant (typically J < 4 Hz), while the β-anomer (diaxial relationship) has a large coupling constant (J > 7 Hz).[8] Quantification is achieved by integrating the respective H-1 signals.[8] For more complex mixtures or for higher precision, High-Performance Liquid Chromatography (HPLC) using a normal phase silica column or a chiral stationary phase can also be used to separate and quantify the anomers.[8][10][11]
Troubleshooting Guide: Anomerization & Low Yields
This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.
Problem 1: My final product is a mixture of α and β anomers, with significant formation of the undesired β-glucoside.
This is the classic anomerization issue. The key is to implement conditions that suppress the SN1-like pathway and favor a direct SN2 displacement at the hydroxyl-bearing carbons, while preserving the anomeric center's configuration.
Expertise & Experience: Higher temperatures provide the activation energy needed to form the oxocarbenium ion intermediate, which is the gateway to anomerization.[6] Many standard protocols suggest allowing the reaction to warm to room temperature or even heating it.[12] While this can drive the reaction to completion, it often comes at the cost of anomeric purity. The rate of SN1 reactions increases with temperature to a greater extent than SN2 reactions.[6]
Solution: Strict Temperature Control
Maintaining a low temperature throughout the reaction is the most effective first-line defense against anomerization. This kinetically favors the desired SN2 ether formation on the other hydroxyls and disfavors the higher-energy pathway leading to the oxocarbenium ion.
dot
Caption: Troubleshooting workflow for addressing anomerization.
Experimental Protocol: Low-Temperature Per-Benzylation
-
Preparation: Dry a round-bottom flask under flame and cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Suspend the α-glucoside starting material (1.0 equiv.) in anhydrous THF or DMF (5–10 mL/mmol). Cool the mixture to 0°C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion, 1.5 equiv. per hydroxyl group) portion-wise at 0°C.[13] Stir for 1 hour at 0°C. For substrates prone to anomerization, cooling to -20°C (acetonitrile/dry ice bath) before adding the benzylating agent is recommended.
-
Benzylation: Slowly add benzyl bromide (BnBr, 1.3 equiv. per hydroxyl group) dropwise, ensuring the internal temperature does not rise above the set point (0°C or -20°C).[13]
-
Reaction Monitoring: Stir the reaction at the low temperature until TLC analysis shows consumption of the starting material. This may require an extended reaction time (24-48 hours), but patience is key to preserving stereochemistry.
-
Quench & Work-up: Carefully quench the reaction at the low temperature by adding methanol. Proceed with a standard aqueous work-up.[12]
Expertise & Experience: The choice of solvent is critical. Highly polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, such as the oxocarbenium ion, thereby promoting the SN1 pathway. Less polar solvents like THF are less effective at stabilizing these intermediates, which helps to suppress anomerization. While NaH is the most common base for its strength and irreversibility, its combination with DMF can sometimes lead to side reactions.[14]
Solution: Optimize the Solvent System
For sensitive substrates, switching from DMF to THF is a standard strategy to reduce anomerization.
| Parameter | NaH / DMF | NaH / THF |
| Polarity | High | Moderate |
| Anomerization Risk | Higher, stabilizes oxocarbenium ion | Lower, less stabilization of intermediates |
| Solubility | Generally good for polar substrates | Can be lower for complex glycosides |
| Reaction Rate | Often faster | May be slower, requiring longer times |
| Recommendation | Use for robust substrates where speed is prioritized. | Recommended for sensitive substrates to minimize anomerization. |
Problem 2: The reaction is very slow, incomplete, or gives a low yield, even after extended time.
Low reactivity can be caused by poor reagent quality, insufficient activation, or steric hindrance.
Expertise & Experience: In a heterogeneous mixture like NaH in THF, the sodium alkoxides formed on the sugar may have limited solubility and reactivity. This is particularly true for sterically hindered hydroxyl groups.
Solution: Add a Phase-Transfer Catalyst
The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can dramatically accelerate the reaction without promoting anomerization.[15][16]
Mechanism of TBAI Catalysis: The iodide ion from TBAI displaces the bromide from benzyl bromide to form benzyl iodide in situ. Benzyl iodide is a much more reactive alkylating agent than benzyl bromide (Finkelstein reaction). The bulky tetrabutylammonium cation helps to solubilize the alkoxide, increasing its effective concentration and nucleophilicity.[17] This allows the reaction to proceed efficiently even at lower temperatures.[15] A study by Czernecki et al. showed that a reaction requiring 24 hours at reflux could be completed in just 10 minutes at room temperature with the addition of 10 mol% TBAI.[15]
dot
Caption: Catalytic cycle of TBAI in benzylation.
Protocol: TBAI-Catalyzed Per-Benzylation Follow the Low-Temperature Per-Benzylation protocol described above, with one modification:
-
Step 3.5: After the 1-hour deprotonation step at 0°C, add TBAI (0.1-0.2 equiv.) to the reaction mixture and stir for 15 minutes before proceeding to add the benzyl bromide.[12]
Analytical Methods for Anomeric Ratio Determination
Accurate determination of the anomeric ratio is essential for troubleshooting and quality control.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Anomers show distinct chemical shifts (δ) and coupling constants (J) for the anomeric proton (H-1).[8] | Provides unambiguous structural confirmation; non-destructive; relatively fast for routine checks.[8] | Lower sensitivity compared to HPLC; requires a high-field NMR for best resolution.[8] |
| HPLC (Normal Phase) | Separation based on differential interaction of the anomers with a silica stationary phase. | High resolution and sensitivity; excellent for precise quantification.[8] | Requires method development (column, mobile phase); destructive. |
| HPLC (Chiral Phase) | Enantioselective separation based on transient diastereomeric complexes with a chiral stationary phase (CSP).[8][11] | High specificity for stereoisomers.[8] | Columns can be expensive; method development can be complex.[8] |
Protocol: Sample Preparation for ¹H NMR Analysis
-
Take an aliquot of the crude reaction mixture after work-up.
-
Ensure the sample is free of residual solvent by drying under high vacuum.
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8]
-
Acquire a standard one-dimensional ¹H spectrum.
-
Analyze the region between δ 4.5 and 5.5 ppm. Identify the H-1 signals for the α-anomer (J < 4 Hz) and β-anomer (J > 7 Hz).[8]
-
Calculate the ratio by comparing the integral values of these two signals.
References
-
New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. [Link]
-
Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Wiley Online Library. [Link]
-
Glucose Anomers. Magritek. [Link]
-
Advanced Monosaccharide Analysis Methods. Creative Biolabs. [Link]
-
Stereoselective Synthesis of α-Glucosides. Scribd. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. University of Leicester. [Link]
-
HPLC Analysis of Anomeric Formation and Cleavage Pattern. J-STAGE. [Link]
-
Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Royal Society of Chemistry. [Link]
-
Mechanism of Glycosylation of Anomeric Sulfonium Ions. PMC. [Link]
-
Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. University of Zurich. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
-
Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. [Link]
-
Stereoselective glycosylations using benzoylated glucosyl halides with inexpensive promoters. PubMed. [Link]
- Process for benzylation of monoglycosides.
-
Novel protecting groups in carbohydrate chemistry. Elsevier. [Link]
-
How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? ResearchGate. [Link]
-
Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]
-
HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. PMC. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Leiden University. [Link]
- Compounds and Methods of Arylmethylation (Benzylation) As Protection For Alcohol Groups During Chemical Synthesis.
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]
-
Strategies for Protecting Group Free Glycosidation. University of Saskatchewan. [Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Wiley Online Library. [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. MDPI. [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC. [Link]
-
Chemical glycosylation. Wikipedia. [Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ResearchGate. [Link]
-
Guidelines for O-Glycoside Formation from First Principles. PMC. [Link]
-
Anomer-selective glycosidase inhibition by 2-N-alkylated 1-azafagomines. PubMed. [Link]
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Semantic Scholar. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]
-
Benzyl N-Phenyl-2,2,2-trifluoroacetimidate: A New and Stable Reagent for O-Benzylation. Organic Chemistry Portal. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. [Link]
-
Approaches to stereoselective 1,1'-glycosylation. Beilstein Journals. [Link]
-
New Selective Inhibitors of α‐Glucosidase for the Treatment of Type 2 Diabetes Mellitus. Wiley Online Library. [Link]
-
Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of Nature-Based Hydroxytyrosol. MDPI. [Link]
Sources
- 1. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 16. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 17. Chemical glycosylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Benzylated Glucopyranosides
Ticket ID: #BNZ-GLUCO-001 Subject: Removal of Excess Benzyl Chloride (BnCl) from Glucopyranoside Protection Reactions Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing excess benzyl chloride (BnCl) following the perbenzylation of glucopyranosides. This is a common bottleneck. Because BnCl has a high boiling point (~179°C) and shares similar polarity with perbenzylated sugars (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranose), simple rotary evaporation or isocratic chromatography often fails.
This guide details three field-proven protocols to eliminate BnCl, ranked by efficacy and scale.
Module 1: The Chemical Scavenging Method (Recommended)
Best for: Small to medium scale (<50g), high-value intermediates. Mechanism: In situ conversion of lipophilic BnCl into a hydrophilic ammonium salt.
The most robust method involves reacting the excess benzyl chloride with a primary amine (Ethanolamine) to form N-benzyl ethanolamine. Unlike BnCl, this byproduct is highly polar and basic, allowing it to be completely removed via an acidic aqueous wash.
Step-by-Step Protocol
-
Quench: Upon reaction completion, do not perform an aqueous workup yet.
-
Scavenger Addition: Add Ethanolamine (2-aminoethanol) to the reaction mixture.
-
Stoichiometry: Add 3.0 – 5.0 equivalents relative to the estimated excess benzyl chloride.
-
-
Digestion: Stir the mixture at mild heat (40–50°C) for 30–60 minutes.
-
Note: If your sugar is heat-sensitive, stir at room temperature for 4–12 hours.
-
-
Validation: Spot TLC. The fast-moving BnCl spot (Rf ~0.8-0.9 in 4:1 Hex/EtOAc) should disappear.
-
Workup (The "Wash" Phase):
-
Result: The organic layer now contains your perbenzylated sugar, free of BnCl.
Workflow Visualization
Figure 1: The amine scavenging workflow transforms the separation problem into a solubility problem.
Module 2: Azeotropic Removal & Steam Distillation
Best for: Large scale (>100g), stable sugars. Mechanism: Co-distillation of BnCl with water.[1]
If the cost of ethanolamine is prohibitive, or the scale is too large for extraction, exploit the immiscibility of BnCl with water.
Technical Insight
Benzyl chloride hydrolyzes slowly to benzyl alcohol (BnOH) in water.[3] However, strictly as a separation technique, BnCl can be steam distilled.
-
BnCl Boiling Point: 179°C
-
BnCl/Water Azeotrope: Distills significantly lower (approx. 90-100°C range), allowing removal without charring the sugar.
Protocol
-
Solvent Swap: Remove the reaction solvent (e.g., DMF, THF) via rotary evaporation.
-
Resuspension: Suspend the oily residue in a large volume of water.
-
Distillation:
-
Option A (Steam Distillation): Pass live steam through the flask. Collect the milky distillate (water + BnCl).
-
Option B (Azeotropic Evap): Add water and rotavap at 60°C under reduced pressure. Repeat 3-4 times ("chasing" the BnCl).
-
-
Residual Cleanup: Any remaining trace is likely Benzyl Alcohol (from hydrolysis), which is easier to remove via flash chromatography than BnCl.
Module 3: Troubleshooting Chromatography
Best for: Analytical samples or when Modules 1 & 2 fail.
The Problem: BnCl is lipophilic and often co-elutes with perbenzylated monosaccharides (e.g., Tetra-O-benzyl-glucose) in standard Hexane/EtOAc systems.
Optimization Strategy
| Parameter | Standard Approach | Optimized for BnCl Removal |
| Stationary Phase | Silica Gel (Normal Phase) | C18 (Reverse Phase) or Silica |
| Mobile Phase | Hexane / Ethyl Acetate | Toluene / Ethyl Acetate or DCM / Hexane |
| Detection | UV (254 nm) | KMnO₄ Stain (BnCl oxidizes rapidly; sugars slower) |
| Gradient | 0% → 40% EtOAc | Isocratic Hold at low polarity (e.g., 5% EtOAc) to flush BnCl first |
Expert Tip: If using Normal Phase silica, switch your non-polar solvent from Hexane to Toluene . The
Module 4: Safety & Compliance (Lachrymator Warning)
Hazard: Benzyl Chloride is a potent lachrymator (tear gas) and a suspected carcinogen (Group 2A/2B).
-
Neutralization: Never discard active BnCl into general organic waste. It can gas off in the waste drum.
-
Spill Protocol: Neutralize spills with dilute ammonia or ethanolamine before wiping.
-
Glassware: Rinse all glassware with an ethanolic KOH solution to hydrolyze residual BnCl before removing it from the fume hood.
Frequently Asked Questions (FAQ)
Q: Can I just leave the BnCl in the mixture and proceed to glycosylation? A: No. BnCl is an electrophile. If you proceed to a glycosylation (using a promoter like AgOTf or NIS/TfOH), the residual BnCl will compete with your glycosyl donor, leading to benzyl ether byproducts on your acceptor and lowering yields significantly.
Q: I used Module 1 (Ethanolamine), but I still see a spot on TLC. A: Check the Rf. It is likely Benzyl Alcohol (BnOH) , not Benzyl Chloride. The scavenging reaction (and subsequent aqueous workup) might hydrolyze some BnCl to BnOH. BnOH is a hydroxyl-containing compound and will be much more polar (lower Rf) than BnCl. It is easily separated by column chromatography.
Q: My sugar is an acetal (e.g., 4,6-O-benzylidene). Will the HCl wash in Module 1 destroy it? A: Potential risk. For acid-sensitive acetals, replace the 1M HCl wash with a saturated Ammonium Chloride (NH₄Cl) wash. It is acidic enough to protonate the amine scavenger but mild enough to preserve most benzylidene acetals.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for benzylation workflows and workups).
-
GuideChem. (2020). How to Prepare N-Benzylethanolamine? A New Approach. (Details the reaction conditions for Benzyl Chloride + Ethanolamine).
-
CDC/NIOSH. (2019). Benzyl Chloride: Systemic Agent. (Safety data regarding lachrymatory effects and handling).
-
Org. Synth. (1928). Benzyl Aniline. Organic Syntheses, Coll. Vol. 1, p.102. (Demonstrates the reactivity of benzyl chloride with amines for scavenging).
-
BenchChem. (2025).[2] The Enduring Utility of Benzyl Ethers: A Comparative Guide to Glucose Protecting Groups. (Context on glycosylation interference).
Sources
Carbohydrate Chemistry Support Center: Allyl 2,3-di-O-benzyl-α-D-glucopyranoside
Welcome to the Technical Support and Troubleshooting Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis and purification of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside (CAS 87326-32-7)[1].
Because partially protected glucopyranosides exhibit complex hydrogen-bonding dynamics and polarity shifts, standard purification boilerplate often fails. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative metrics to ensure high-purity isolation.
Process Visualization: Reaction & Purification Workflow
The following workflow maps the critical path from the fully protected benzylidene acetal down to the isolated target compound, highlighting the physical state and required interventions at each node.
Synthetic and purification workflow for Allyl 2,3-di-O-benzyl-α-D-glucopyranoside.
Troubleshooting FAQs: Mechanism & Causality
Q1: During the upstream benzylation of Allyl 4,6-O-benzylidene-α-D-glucopyranoside, I am getting a mixture of mono- and di-benzylated products. How do I drive regioselective dibenzylation? Root Cause & Causality: The reactivity of the C2 and C3 hydroxyls is heavily influenced by the aglycon group and the solvent environment. The hydrogen bond between the C2-hydroxyl and the α-C1-allyloxy group makes the C2-hydroxyl significantly more acidic[2]. When using THF, this hydrogen-bond network and the steric hindrance of the allyl group restrict the reaction, leading almost exclusively to C-2 mono-benzylation[3]. Solution: To achieve full 2,3-dibenzylation, abandon THF. Use anhydrous DMF with an excess of NaH and Benzyl Bromide (BnBr) at 0 °C, warming to room temperature. DMF disrupts the intramolecular hydrogen bonding, increasing the nucleophilicity of the C3 alkoxide and allowing the second benzylation to proceed efficiently.
Q2: I am using p-Toluenesulfonic acid (p-TsOH) in Methanol/Water to cleave the 4,6-O-benzylidene acetal, but the reaction stalls at 70% conversion. Why? Root Cause & Causality: Benzylidene acetal hydrolysis is an equilibrium-driven process[4]. The acid protonates the acetal oxygen, leading to the formation of an oxocarbenium ion and the eventual release of benzaldehyde. If benzaldehyde is not removed from the system, the reverse reaction competes with hydrolysis, stalling your yield. Solution: Drive the equilibrium forward by exploiting Le Chatelier's principle. Conduct the reaction at 80 °C[4] and leave the condenser open periodically (or use a gentle nitrogen sweep) to allow the highly volatile benzaldehyde dimethyl acetal—formed by the reaction of benzaldehyde with methanol—to evaporate.
Q3: My crude Allyl 2,3-di-O-benzyl-α-D-glucopyranoside streaks heavily during silica gel chromatography, obscuring the target fraction. How can I improve resolution? Root Cause & Causality: The streaking is rarely the carbohydrate itself; it is usually residual benzaldehyde (from the deprotection step) or benzyl alcohol. These aromatic byproducts overload the silica stationary phase, altering its local polarity and causing the diol product to streak along the column. Solution: Implement a chemical scavenging step before chromatography. Wash the organic extract with saturated Sodium Bisulfite (NaHSO3). The bisulfite undergoes a nucleophilic addition to the benzaldehyde carbonyl, forming a highly water-soluble α-hydroxy sulfonate salt that is instantly partitioned into the aqueous layer.
Quantitative Data: Chromatographic Resolution Metrics
To ensure accurate fraction pooling, use the following validated Retention Factor (Rf) values. The target compound possesses two free equatorial hydroxyls (C4, C6), making it a strong hydrogen-bond donor, which dictates its delayed elution compared to fully protected precursors.
| Compound | Rf (3:1 Hexane:EtOAc) | Rf (1:1 Hexane:EtOAc) | p-Anisaldehyde Stain Result |
| Allyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucoside | 0.85 | 0.95 | Dark Blue |
| Benzaldehyde (Hydrolysis Byproduct) | 0.70 | 0.90 | Yellow/Orange |
| Allyl 2,3-di-O-benzyl-α-D-glucopyranoside (Target) | 0.15 | 0.45 | Dark Green/Blue |
| Mono-benzylated Intermediate (Impurity) | 0.05 | 0.20 | Dark Blue |
Self-Validating Purification Protocol
This protocol provides step-by-step instructions for the post-cleavage purification of Allyl 2,3-di-O-benzyl-α-D-glucopyranoside, incorporating built-in validation checks so you can verify the success of each step before proceeding.
Phase 1: Quenching & Scavenging
-
Neutralization: Upon reaching maximum conversion (monitor via TLC), cool the reaction mixture to room temperature. Add solid NaHCO3 until the pH of the aqueous layer reaches ~7.5.
-
Self-Validation Check: The effervescence (bubbling of CO2) will cease, and pH indicator paper applied to the aqueous phase will read neutral, confirming the p-TsOH is fully deactivated.
-
-
Concentration: Remove the methanol under reduced pressure (rotary evaporator, 35 °C).
-
Causality: Methanol acts as a co-solvent; if left in the mixture, it will cause the target polar carbohydrate to partition incorrectly into the aqueous layer during extraction.
-
-
Bisulfite Wash: Dissolve the resulting aqueous slurry in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with freshly prepared saturated aqueous NaHSO3 (3 x 50 mL).
-
Self-Validation Check: The distinct "bitter almond" odor of benzaldehyde will vanish from the organic layer, confirming successful conversion to the water-soluble bisulfite adduct.
-
Phase 2: Chromatographic Isolation 4. Column Preparation: Pack a silica gel column using a slurry method in 4:1 Hexane:EtOAc.
-
Causality: Loading the sample in a low-polarity solvent prevents the highly polar target compound from crashing out or streaking prematurely at the solvent front.
-
Gradient Elution: Load the crude organic extract. Elute with 3 column volumes (CV) of 4:1 Hexane:EtOAc to remove non-polar impurities (e.g., residual benzyl alcohol, unreacted starting material). Transition to a 1:1 Hexane:EtOAc gradient to elute the target compound.
-
Fraction Validation: Spot fractions on a silica TLC plate.
-
Self-Validation Check: The target compound will appear at Rf ~0.45 (1:1 Hexane:EtOAc). Dip the plate in p-Anisaldehyde stain and heat vigorously; the carbohydrate backbone will char to a distinct dark green/blue spot, validating the presence of the glucopyranoside ring.
-
References
- Source: Beilstein Journal of Organic Chemistry (via nih.gov)
- Source: beilstein-journals.
- Source: Lenzinger Berichte (via researchgate.net)
- Source: cymitquimica.
Sources
Carbohydrate Chemistry Technical Support: Troubleshooting Solubility of Partially Benzylated Sugars in NMR Solvents
Partially benzylated carbohydrates are critical intermediates in oligosaccharide synthesis and drug development. However, their amphiphilic nature—combining highly hydrophobic benzyl ethers with highly hydrophilic free hydroxyl groups—frequently leads to severe solubility issues in standard nuclear magnetic resonance (NMR) solvents. This technical guide provides field-proven, causality-driven solutions to overcome gelation, micelle formation, and signal broadening.
Core Principles & Causality (The "Why")
When a partially benzylated sugar is dissolved in a non-polar solvent like pure
This causes the molecules to self-assemble into reverse micelles or polymeric aggregates ()[2]. Macroscopically, this manifests as a cloudy suspension or a gel. Spectroscopically, the slow molecular tumbling of these massive aggregates drastically shortens the transverse relaxation time (
Troubleshooting FAQs
Q1: Why does my partially benzylated sugar form a gel in standard
Q2: What is the most effective solvent mixture to resolve this without chemically altering my compound?
A: A biphasic solvation approach using a mixture of
Q3: Are there alternative pure solvents if I need to observe the hydroxyl protons for structural assignment?
A: Yes. Pure
Q4: My compound dissolved in
Q5: I only need to confirm the covalent structure and do not need to recover the partially protected intermediate. Is there a chemical workaround?
A: Yes. Performing a micro-scale peracetylation of the remaining free hydroxyl groups is a definitive workaround. By converting the amphiphilic partially benzylated sugar into a fully protected benzyl/acetyl derivative, the molecule becomes uniformly hydrophobic. This ensures complete solubility and sharp, high-resolution signals in pure
Quantitative Solvent Comparison
| Solvent System | Solvation Mechanism | OH Signal Visibility | Best Use Case | Drawbacks |
| Pure | Hydrophobic solvation | Broad / Unpredictable | Fully protected sugars | Gelation for partially protected sugars |
| Biphasic (H-bond disruption) | Exchanged (Invisible) | Routine structural confirmation | Loss of OH coupling data | |
| Strong H-bond acceptor | Visible (Sharp doublets) | Studying H-bonding / OH assignments | High viscosity, hard to recover sample | |
| Basic H-bond acceptor + Hydrophobic | Visible | Highly benzylated, amphiphilic sugars | Expensive, toxic, residual solvent peaks |
Validated Experimental Protocols
Protocol 1: Preparation of Mixed Solvent NMR Samples (Self-Validating System)
Objective: Solubilize amphiphilic sugars via targeted hydrogen-bond disruption.
-
Initial Solvation: Weigh 5–10 mg of the partially benzylated sugar into a 2 mL glass vial. Add 0.5 mL of pure
. Observe the formation of a cloudy suspension or gel. -
Titration: Add
dropwise (10 µL at a time, up to a maximum of 50 µL). Swirl the vial gently after each addition. -
Visual Validation: Stop adding
the moment the solution becomes optically clear. This confirms the macroscopic disruption of the hydrogen-bond network. -
Acquisition & Spectral Validation: Transfer the clear solution to a 5 mm NMR tube. In the resulting
NMR spectrum, successful disruption is validated by the complete disappearance of the broad hydroxyl signal (typically 2.0–4.0 ppm) and the sharpening of the carbohydrate ring protons (3.5–5.5 ppm).
Protocol 2: Micro-Scale Peracetylation for NMR Characterization
Objective: Chemically eliminate amphiphilicity for routine
-
Reaction Setup: Dissolve 10 mg of the partially benzylated sugar in 0.2 mL of anhydrous pyridine in a microcentrifuge tube.
-
Derivatization: Add 0.1 mL of acetic anhydride (
) and a catalytic crystal of 4-dimethylaminopyridine (DMAP). -
Incubation: Stir at room temperature for 2 hours.
-
Quenching & Evaporation: Add 0.5 mL of methanol to quench excess
. Concentrate the mixture under reduced pressure. Co-evaporate with toluene ( ) to completely remove residual pyridine. -
Validation: Dissolve the residue in pure
. The reaction is self-validated in the NMR spectrum by the appearance of sharp acetyl methyl singlets ( 2.0–2.2 ppm) and a characteristic downfield shift ( 1.0 ppm) of the carbohydrate ring protons that were previously attached to the free hydroxyl groups.
Workflow Visualization
Decision tree for resolving NMR solubility issues of partially benzylated sugars.
References
-
Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega.[Link]
-
Preferential solvation of carbohydrates in water–trifluoroethanol mixtures: a solvent detected heteronuclear NMR approach. RSC Advances.[Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.[Link]
-
Synthesis of partially benzylated arabinofuranosides, NMR analysis, and application to oligosaccharide synthesis. Tetrahedron: Asymmetry.[Link]
-
Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances. RSC Advances.[Link]
Sources
Technical Support Center: Minimizing Elimination Side Reactions in Allyl Glycoside Synthesis
Welcome to the Carbohydrate Chemistry Technical Support Portal. As application scientists, we know that synthesizing allyl glycosides is a critical step in creating O-linked glycan building blocks. However, the competing elimination pathway—resulting in glycal formation—is a notorious bottleneck. This guide provides mechanistic troubleshooting, self-validating protocols, and benchmark data to help you optimize your yields and eliminate parasitic side reactions.
Section 1: Mechanistic Insights (FAQ)
Q1: Why am I seeing a high yield of glycal (elimination product) instead of my desired allyl glycoside? A1: Glycal formation occurs when the highly reactive intermediate undergoes deprotonation at the C-2 position instead of nucleophilic attack by the allyl alcohol[1]. This is an E1-type elimination that competes directly with the SN1/SN2 glycosylation pathway. Because allyl alcohol is a moderately hindered and neutral nucleophile, any factor that stabilizes the "naked" oxocarbenium ion or slows down the nucleophilic attack (such as steric hindrance or high temperatures) will kinetically favor the loss of the C-2 proton, yielding the 1,2-unsaturated glycal[2].
Q2: How does the "Armed vs. Disarmed" protecting group strategy influence this elimination? A2: The electronic nature of your protecting groups dictates the lifetime and reactivity of the oxocarbenium ion. "Armed" donors (e.g., protected with electron-donating benzyl ethers) stabilize the positive charge, creating a long-lived cation that is highly susceptible to E1 elimination. Conversely, "disarmed" donors (e.g., protected with electron-withdrawing acetyl or benzoyl esters) inductively destabilize the cation[3]. This destabilization shifts the reaction mechanism toward a more concerted, SN2-like transition state, drastically reducing the intermediate's lifetime and minimizing elimination[2]. Furthermore, C-2 esters provide neighboring group participation, forming an acoxonium ion that physically shields the C-2 proton from basic abstraction.
Figure 1: Mechanistic bifurcation of the oxocarbenium ion intermediate.
Section 2: Troubleshooting Workflows
Q3: What immediate parameter changes can I make to suppress elimination? A3:
-
Lower the Temperature: The activation energy barrier for E1 elimination is generally higher than that for nucleophilic substitution. Lowering the reaction temperature to -78 °C kinetically freezes out the elimination pathway while still allowing the substitution to proceed.
-
Change the Solvent: Solvents actively dictate the reaction pathway. Switching from a non-participating solvent like Dichloromethane (DCM) to a participating solvent like Acetonitrile (MeCN) traps the oxocarbenium ion as an α-nitrilium intermediate. This prevents unimolecular elimination and directs the stereoselective formation of β-allyl glycosides[1].
-
Modulate the Promoter: If using a trichloroacetimidate donor, harsh Lewis acids (like neat TMSOTf) can over-activate the system. Diluting the promoter or switching to a milder Lewis acid (e.g., BF3·OEt2) can attenuate the generation rate of the oxocarbenium ion, keeping its steady-state concentration low[4].
Figure 2: Troubleshooting logic tree for mitigating glycal formation.
Section 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: Optimized Synthesis of Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
This protocol utilizes a disarmed donor and low temperatures to ensure a self-validating, elimination-free workflow.
Step 1: Reagent Preparation & Validation
-
Action: Dissolve 1.0 eq of glycosyl trichloroacetimidate (acetyl-protected) and 1.5 eq of anhydrous allyl alcohol in strictly anhydrous DCM/MeCN (1:1, v/v).
-
Validation Check: Perform a Karl Fischer titration on the solvent mixture. Moisture must be <10 ppm. Excess water acts as a competing nucleophile, leading to hydrolysis rather than glycosylation or elimination.
Step 2: Cryogenic Activation
-
Action: Cool the reaction flask to -78 °C using a dry ice/acetone bath under an Argon atmosphere. Dropwise, add 0.1 eq of TMSOTf.
-
Validation Check: Monitor the reaction via TLC (3:1 Hexane/EtOAc). The donor spot should disappear within 30 minutes. The appearance of a lower-Rf spot indicates the desired glycoside. If a high-Rf, highly UV-active spot appears, glycal formation is occurring, indicating the temperature is too high or the solvent is insufficiently participating.
Step 3: Basic Quenching
-
Action: Before removing the cooling bath, add 0.5 eq of Triethylamine (TEA) to quench the Lewis acid.
-
Validation Check: Test the mixture with pH paper. It must be strictly basic (pH > 8) before warming to room temperature to prevent acid-catalyzed anomerization or late-stage elimination.
Step 4: Workup & NMR Characterization
-
Action: Dilute with DCM, wash with saturated NaHCO3, and dry over Na2SO4. Purify via flash chromatography.
-
Validation Check: Analyze the product via 1H NMR. The presence of an anomeric proton doublet (typically around 4.5 ppm with a large coupling constant J ~ 8 Hz for β-linkage) confirms the glycoside. The absence of vinylic protons at 4.8–5.5 ppm confirms the complete suppression of the glycal byproduct.
Section 4: Benchmark Optimization Data
The following table summarizes the quantitative impact of tuning reaction parameters to favor substitution over elimination during allyl glycosylation.
| Glycosyl Donor (Protecting Groups) | Solvent System | Temperature (°C) | Promoter | Allyl Glycoside Yield (%) | Glycal Yield (%) |
| Trichloroacetimidate (Benzyl - Armed) | DCM | 0 | TMSOTf | 45% | 40% |
| Trichloroacetimidate (Benzyl - Armed) | DCM | -78 | TMSOTf | 70% | 15% |
| Trichloroacetimidate (Acetyl - Disarmed) | DCM | -78 | TMSOTf | 85% | <5% |
| Trichloroacetimidate (Acetyl - Disarmed) | MeCN | -40 | BF3·OEt2 | 92% | Trace |
References
-
A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Approaches to stereoselective 1,1'-glycosylation Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
How to separate alpha and beta anomers of benzylated allyl glucosides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and analytical challenges associated with isolating the
Separating diastereomeric anomers of perbenzylated sugars is notoriously difficult due to their nearly identical polarities and molecular weights. This guide provides field-proven methodologies, the physicochemical causality behind them, and a self-validating troubleshooting framework to ensure high-purity isolation.
Physicochemical Causality: Why Do They Separate?
To successfully separate these anomers, we must exploit subtle spatial and electronic differences rather than bulk polarity.
-
Dipole Moment & Steric Accessibility: In the
-anomer, the equatorial anomeric substituent and the ring oxygen create a more sterically accessible, planar dipole that interacts strongly with the silanol groups of the silica gel stationary phase. Conversely, the axial substituent in the -anomer is more sterically hindered from the silica surface. Consequently, the -anomer is less polar and elutes first , while the -anomer is more polar and elutes second [1]. -
Solvent
Stacking: Standard Hexane/Ethyl Acetate gradients often fail to resolve these anomers. By substituting hexane with Toluene , the aromatic solvent engages in stacking interactions with the four benzyl ether protecting groups[2]. Because the axial vs. equatorial orientation of the anomeric allyl group subtly alters the 3D conformation of the benzyl groups, toluene amplifies these spatial differences, increasing the separation factor ( ).
Quantitative Data Summary
Below is the expected analytical profile for the separated anomers to aid in fraction identification[1],[3].
| Property | ||
| Glycosidic Bond Orientation | Axial | Equatorial |
| Elution Order (Normal Phase) | First (Higher | Second (Lower |
| Typical | ||
| Anomeric Proton ( | ||
Experimental Workflow
Workflow for the chromatographic separation and validation of α/β benzylated allyl glucosides.
Step-by-Step Methodology: Flash Column Chromatography
This protocol is designed as a self-validating system; do not proceed to the next step unless the validation check passes.
Step 1: Stationary Phase Preparation
-
Use ultra-pure, fine silica gel (230–400 mesh).
-
Pack the column using a slurry method with Toluene. Ensure a high length-to-diameter ratio (at least 15:1) to maximize theoretical plates for diastereomer resolution.
-
Validation Check: Run the solvent through the bed. The solvent line must descend perfectly horizontally. A skewed bed will cause the closely eluting anomeric bands to overlap.
Step 2: Mobile Phase Optimization
-
Prepare a solvent system of Toluene/Ethyl Acetate. Start at a 20:1 ratio and prepare a gradient up to 10:1 or 4:1 depending on column size[2],[4].
Step 3: Sample Loading
-
Dissolve the crude syrupy mixture in the absolute minimum volume of Toluene (e.g., 1 mL per gram of crude).
-
Apply the sample evenly to the top of the silica bed using a long Pasteur pipette.
Step 4: Elution & Fraction Collection
-
Run the column at a low, steady flow rate.
-
Collect small fraction volumes (e.g., 10–15 mL for a 50 g silica column). Because the
is typically small ( ), large fractions will result in cross-contamination.
Step 5: TLC Analysis & Pooling
-
Spot fractions on silica TLC plates. Develop in Toluene/EtOAc (10:1).
-
Visualize using a UV lamp (254 nm) to detect the benzyl rings, followed by charring with 10% sulfuric acid in ethanol or acidic anisaldehyde to confirm carbohydrate presence[5].
-
Pool the pure upper spots (
-anomer) and pure lower spots ( -anomer). Evaporate under reduced pressure.
Troubleshooting & FAQs
Q: My
Q: I have isolated two fractions, but I am unsure which is the
-
According to the Karplus equation, the dihedral angle dictates the coupling constant[3].
-
The
-anomer features an axial-axial relationship ( dihedral angle), resulting in a large doublet ( Hz)[3]. -
The
-anomer features an equatorial-axial relationship ( dihedral angle), resulting in a smaller doublet ( Hz)[3]. -
Additionally, the
-anomeric proton typically resonates further downfield (higher ppm) than the -anomeric proton[3].
Q: Can I use HPLC to separate these anomers if flash chromatography fails? A: Yes. Preparative HPLC on a standard normal-phase silica column or a C18 reverse-phase column can be highly effective. For reverse-phase (C18), a shallow gradient of Acetonitrile/Water (e.g., starting at 50% ACN and slowly increasing) can separate the isomers[1]. Isocratic conditions often yield the best resolution for diastereomers.
Q: Is there a risk of anomerization (mutarotation) occurring on the silica column during separation? A: No. Unlike unprotected reducing sugars (free hemiacetals) which freely mutarotate in solution[6], your molecule is a fully protected allyl glycoside (an acetal). The glycosidic bond is locked and stable under standard neutral or mildly acidic silica gel conditions. The anomeric ratio you load onto the column is exactly what you will recover.
References
-
Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy Source: MDPI (Molecules) URL:[Link]
-
Separation and Identification of alpha- and beta-glycopyranoside anomers Source: Emery Pharma URL:[Link]
-
Glucose Anomers - Conformational Analysis by NMR Source: Magritek URL:[Link]
-
Analytical tasks – efficiently solved by HPTLC Source: Justus Liebig University Giessen URL:[Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. magritek.com [magritek.com]
- 4. RO118132B1 - PROCESS FOR OBTAINING FUCOZILATED CARBOHYDRATIES IN A SINGLE MIXTURE OF REACTION, AN INJECTION REACTION SYSTEM AND INTERMEDIATE COMPOSITION - Google Patents [patents.google.com]
- 5. uni-giessen.de [uni-giessen.de]
- 6. mdpi.com [mdpi.com]
Overcoming steric hindrance in glycosylation of C-4 hydroxyl group
Introduction: The "C-4 Conundrum" in Carbohydrate Synthesis
Welcome to the technical guide for one of the most persistent challenges in oligosaccharide synthesis: functionalizing the C-4 hydroxyl group.
As researchers, we often find that standard protocols fail at C-4. In Glucopyranose (Glc) , the C-4 hydroxyl is equatorial but flanked by bulky substituents at C-3 and C-5, creating a "trench" that blocks nucleophilic attack. In Galactopyranose (Gal) , the situation is often worse; the C-4 hydroxyl is axial, suffering from 1,3-diaxial interactions and severe steric crowding from the ring face.
This guide moves beyond basic "Koenigs-Knorr" textbook reactions. We focus on inverse-demand strategies : where we must hyper-activate the donor or modify the acceptor's conformation to force a reaction at this sluggish nucleophile.
Module 1: Strategic Analysis & Mechanism
Before mixing reagents, you must diagnose the specific steric barrier. The low reactivity of C-4 is not just about bulk; it is about trajectory .
The Steric Barrier Visualization
The following diagram illustrates the logical flow for diagnosing C-4 hindrance and selecting the correct strategy.
Caption: Decision matrix for selecting a glycosylation strategy based on the stereochemistry of the C-4 acceptor.
Module 2: The "Pre-Activation" Protocol
The Problem: In a standard mix-and-activate reaction, a hindered C-4 acceptor reacts so slowly that the activated donor decomposes (hydrolysis or elimination to glycals) before the glycosidic bond forms. The Solution: Pre-activation . We generate the reactive oxocarbenium ion first at low temperature, verify its formation, and then introduce the sluggish acceptor.
Protocol: Pre-Activation of Thioglycosides with Tf₂O/BSP
This protocol is the industry standard for unreactive acceptors (Crich Method).
Reagents:
-
Donor: Thioglycoside (Phenyl or Ethyl)
-
Acceptor: C-4 OH acceptor (dried with 4Å MS)
-
Promoter: 1-Benzenesulfinyl piperidine (BSP) + Triflic Anhydride (Tf₂O)
-
Scavenger: 2,4,6-Tri-tert-butylpyrimidine (TTBP) – Critical to prevent acid-catalyzed degradation.
Step-by-Step Workflow:
-
Preparation (t = -30 min):
-
Activation (t = 0):
-
Glycosylation (t = +15 min):
-
Dissolve the C-4 Acceptor (1.0 equiv) in a minimum amount of DCM.[1]
-
Add the acceptor solution slowly down the side of the flask to the cold mixture.
-
Crucial: Allow the reaction to warm slowly to -10°C over 2 hours. The C-4 hydroxyl needs thermal energy to overcome the steric barrier, but the donor is already activated and waiting.
-
-
Quench & Workup:
-
Quench with Sat. NaHCO₃.
-
Filter through Celite (to remove sieves/salts).[1]
-
Standard extraction and purification.
-
Module 3: Comparative Data & Reagent Selection
Choosing the right protecting groups and solvent systems is as important as the catalyst.
Table 1: Impact of Acceptor Protection on C-4 Reactivity
Data synthesized from reactivity trends in gluco- and galacto-series (See References [1], [2]).
| Acceptor Protecting Pattern | Relative Reactivity (C-4) | Outcome | Recommendation |
| 4,6-O-Benzylidene | High (Locked Conformation) | Good Yields | Preferred for Glucose. Locks the ring, twisting C-4 into a more accessible position. |
| 3,6-di-O-Benzyl | Moderate | Variable | Standard. Can allow conformational flexibility that hides C-4. |
| 3,6-di-O-Benzoyl | Low (Disarmed) | Poor Yields | Avoid. Electron-withdrawing groups at C-3/C-6 deactivate the C-4 nucleophile further. |
| 4,6-O-Silylene (DTBS) | High | Excellent | Preferred for Galactose. Forces the acceptor into a specific chair/boat hybrid that exposes C-4. |
Solvent Effects
-
DCM (Dichloromethane): Non-participating. Promotes
-selectivity (anomeric effect). Best for pre-activation. -
Acetonitrile: Participating solvent. Forms
-nitrilium ion. Use if you specifically need -linkage at C-4, but expect lower yields due to steric bulk of the intermediate. -
DMF: Generally avoid for C-4 glycosylations unless using S_N2-type imidate chemistry; it can compete as a nucleophile.
Module 4: Troubleshooting & FAQs
Q1: I am getting low yields (<20%) and recovering unreacted acceptor. The donor is gone.
-
Diagnosis: Donor decomposition.[1] The C-4 OH is too slow; the activated donor is falling apart or forming orthoesters before the acceptor arrives.
-
Fix: Switch to the Pre-activation Protocol (Module 2). If you are already using it, increase the concentration of the reaction (from 0.05 M to 0.1 M) to force the intermolecular collision.
Q2: I see a major byproduct spot just above my product.
-
Diagnosis: Likely an Orthoester . This happens when a C-2 ester group on the donor participates, but the C-4 acceptor attacks the acetoxonium ion at the wrong carbon (the ester carbon instead of C-1) due to steric hindrance at C-1.
-
Fix: Use a donor with a non-participating group at C-2 (e.g., Benzyl ether) or use a "super-armed" donor (e.g., conformational locking) to make C-1 more electrophilic than the ester carbon.
Q3: How do I control stereoselectivity (
-
Insight: Steric hindrance often overrides solvent effects.
-
For
-selectivity: Use a participating solvent (Ether/Dioxane) or halide ion catalysis. The steric bulk at C-4 often favors the thermodynamic product ( ). -
For
-selectivity: This is very hard at C-4. You must use a C-2 participating group (Neighboring Group Participation) on the donor. The C-2 ester will block the -face, forcing the sluggish C-4 OH to attack from the top ( ).
Q4: Can I use Boronic Acid Catalysis for C-4?
-
Answer: Yes, this is a modern "site-selective" approach. Boronic acids can form a transient cyclic boronate with cis-diols (e.g., Galactose C-3/C-4), activating the equatorial oxygen.
-
Limitation: This works best if you have an unprotected or minimally protected acceptor. It is less effective if you are trying to couple two fully protected large fragments.
Module 5: Workflow Visualization
The following diagram depicts the critical pathway for optimizing a failed C-4 glycosylation.
Caption: Troubleshooting flowchart for optimizing low-yield C-4 glycosylation reactions.
References
-
Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Source: National Institutes of Health (PMC). URL:[Link]
-
Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors. Source: National Institutes of Health (PMC). URL:[Link]
-
Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly. Source: National Institutes of Health (PMC). URL:[Link]
-
Microwave-Assisted Neutral Glycosylation Reactions. Source: MDPI (Molecules). URL:[Link]
-
Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Source: Harvard University (DASH). URL:[Link]
Sources
Technical Support Center: Troubleshooting Selective Benzyl Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing chemoselectivity challenges during protecting group manipulations.
Below, we address the specific challenge of deprotecting a benzyl (Bn) ether without inducing allyl migration or reduction —a notorious issue in complex multi-step synthesis.
Part 1: The Causality of Allyl Migration
Before troubleshooting, it is critical to understand the mechanistic forces at play. Standard benzyl deprotection relies on catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas (H₂).
Why does the allyl group fail to survive these conditions? Palladium possesses a high binding affinity for olefins. When an allyl-containing substrate is exposed to Pd/C and H₂, the catalyst coordinates to the alkene. This initiates hydropalladation, forming an alkyl-palladium intermediate. At this stage, two detrimental pathways emerge:
-
Reduction (Over-reduction): If reductive elimination occurs immediately, the allyl group is fully saturated into a propyl group.
-
Isomerization (Migration): If
-hydride elimination occurs faster than the second hydrogen transfer, the double bond migrates to a more thermodynamically stable internal position. If the allyl group is attached to an oxygen atom, this migration forms an enol ether, which is highly labile and often cleaves prematurely or remains as an inseparable impurity.
Figure 1: Mechanistic pathways of Pd-catalyzed allyl migration and reduction.
Part 2: Frequently Asked Questions & Troubleshooting Strategies
Q1: I must keep my standard Benzyl (Bn) group. What is the most reliable non-reductive method to cleave it while leaving the allyl group intact?
Answer: The most robust approach is to abandon reductive conditions entirely and utilize a Lewis acid-mediated cleavage. Boron trichloride (
The Causality:
Q2: Can I still use Palladium if I avoid hydrogen gas?
Answer: Yes, through Transfer Hydrogenation . By replacing
Q3: I am still in the route-planning phase. Should I use a different protecting group?
Answer: Absolutely. If your molecule contains an allyl group, you should proactively switch from a standard Benzyl (Bn) ether to a p-Methoxybenzyl (PMB) ether[2]. The Causality: The electron-donating methoxy group on the PMB ether lowers the oxidation potential of the aromatic ring. This allows for orthogonal deprotection using a single-electron oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[3]. Because DDQ operates via an oxidative pathway rather than a reductive or strongly acidic one, the allyl group remains completely untouched[3].
Figure 2: Decision matrix for selecting a benzyl deprotection strategy.
Part 3: Quantitative Data & Method Comparison
| Deprotection Method | Reagents | Primary Mechanism | Allyl Tolerance | Typical Yield |
| Lewis Acid Cleavage | Cationic cleavage & trapping | Excellent | >90% | |
| Transfer Hydrogenation | Pd/C, 1,4-Cyclohexadiene | Controlled reductive cleavage | Moderate | 45–85% |
| Oxidative (PMB Only) | DDQ, | Single-electron oxidation | Perfect | >95% |
Part 4: Validated Experimental Protocols
Protocol A: Non-Reductive Cleavage using / Pentamethylbenzene
Use this when the standard Bn group cannot be changed and the molecule tolerates Lewis acids.
-
Preparation: Flame-dry a round-bottom flask. Under an inert argon atmosphere, dissolve the benzyl-protected substrate (1.0 equiv) and pentamethylbenzene (3.0 to 5.0 equiv) in anhydrous dichloromethane (
, 0.1 M). -
Cooling: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C.
-
Activation: Dropwise, add
(1.0 M solution in , 2.0 to 3.0 equiv). The solution may change color as the cation-scavenging complex forms. -
Reaction: Stir at -78 °C for 1 hour. If TLC indicates incomplete conversion, allow the reaction to slowly warm to 0 °C for an additional hour.
-
Quench (Critical Step): Carefully quench the reaction at 0 °C by adding a 1:1 mixture of methanol and saturated aqueous
. Causality: Methanol safely destroys excess while the buffer prevents the localized generation of HCl from isomerizing the allyl group. -
Workup: Extract with
, wash with brine, dry over anhydrous , and concentrate in vacuo. Purify via silica gel chromatography to separate the product from the benzylated pentamethylbenzene byproduct.
Protocol B: Orthogonal PMB Deprotection using DDQ
Use this when you have successfully substituted Bn for PMB in your synthetic route.
-
Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a solvent mixture of
and (18:1 ratio, 0.1 M). Causality: The precise equivalent of water is required to trap the intermediate oxonium ion; without water, the reaction will stall. -
Oxidation: Cool the mixture to 0 °C. Add DDQ (1.2 to 1.5 equiv) portion-wise. The reaction mixture will immediately turn a deep green or red color, indicating the formation of the charge-transfer complex.
-
Reaction: Stir at 0 °C, allowing it to warm to room temperature over 1–3 hours. Monitor by TLC until the starting material is consumed.
-
Quench: Add saturated aqueous
and saturated aqueous (Sodium thiosulfate). Causality: Thiosulfate reduces any unreacted DDQ, preventing oxidative side reactions during concentration. -
Workup: Extract the aqueous layer with
(3x). Wash the combined organic layers with brine, dry over , and concentrate. Purify via chromatography.
References
-
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
- Google Patents (JP6659445B2).Debenzylation method.
Sources
Validation & Comparative
Introduction: The Analytical Challenge in Carbohydrate Synthesis
Title: 13C NMR Chemical Shifts for Benzylated Allyl Glucopyranosides: A Comprehensive Analytical Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals.
In the development of carbohydrate-based therapeutics and vaccines, benzylated allyl glucopyranosides serve as highly versatile building blocks. The allyl aglycone allows for orthogonal deprotection or cross-metathesis, while the benzyl ethers provide robust protection during complex glycosylation workflows.
However, a critical bottleneck in carbohydrate synthesis is the unambiguous assignment of anomeric stereochemistry (α vs. β). Because these isomers exhibit vastly different biological activities and binding affinities, analytical precision is non-negotiable. This guide objectively compares the
Mechanistic Causality: Why C NMR Shifts Diverge
As an Application Scientist, it is not enough to simply match peaks to a reference table; one must understand the physical causality governing the chemical shifts. The divergence in
-
The
-Anomer (Axial Aglycone): In the standard chair conformation, the α-O-allyl group is oriented axially. This forces the oxygen atom into close spatial proximity with the axial protons at C-3 and C-5 (1,3-diaxial interactions). This steric compression increases local electron density around the C-1 carbon, shielding the nucleus and driving the chemical shift upfield to the ~95–97 ppm range [1]. -
The
-Anomer (Equatorial Aglycone): The β-O-allyl group sits equatorially, completely bypassing these 1,3-diaxial interactions. Lacking this steric compression, the C-1 nucleus is less shielded, resulting in a distinct downfield shift to the ~102–104 ppm range [2].
This ~6–8 ppm differential is a self-validating diagnostic metric. If a synthesized batch shows an anomeric carbon at 96.8 ppm, the α-linkage is definitively confirmed without the need for complex X-ray crystallography.
Comparative Data Analysis
The following tables summarize the quantitative
Table 1: Core Glucopyranoside Ring Shifts
Notice the profound impact of the anomeric configuration not just on C-1, but on the adjacent C-2 and C-3 carbons due to the transmission of stereoelectronic effects.
| Carbon Position | α-Anomer (ppm) | β-Anomer (ppm) | Diagnostic Significance |
| C-1 (Anomeric) | 96.8 | 103.3 | Primary stereochemical indicator (axial vs. equatorial) |
| C-2 | 70.0 | 82.3 | Strongly deshielded in the β-configuration |
| C-3 | 78.2 | 84.8 | Core ring stability marker |
| C-4 | 80.2 | 78.0 | Benzylation shift marker |
| C-5 | 70.5 | 75.0 | Influenced by presence/absence of 1,3-diaxial interactions |
| C-6 | 68.5 | 69.1 | Exocyclic carbon; relatively insulated from anomeric effects |
Table 2: Aglycone and Protecting Group Shifts
The allyl and benzyl groups act as internal reference markers. Their shifts remain relatively stable regardless of the anomeric configuration, providing a baseline to validate the spectrum's overall calibration.
| Functional Group | Carbon Assignment | α-Anomer (ppm) | β-Anomer (ppm) |
| Allyl | C-1' (-O-CH | 68.2 | 70.4 |
| Allyl | C-2' (-CH=) | 133.6 | 134.0 |
| Allyl | C-3' (=CH | 117.7 | 117.2 |
| Benzyl | Aromatic Quaternary (C | 137.3 - 138.5 | 138.1 - 138.7 |
| Benzyl | Aromatic (CH) | 127.7 - 128.5 | 127.6 - 128.4 |
| Benzyl | Benzylic (-CH | 71.8 - 75.5 | 73.5 - 75.7 |
Experimental Protocol: Self-Validating NMR Workflow
To achieve the highly resolved data shown above, researchers must utilize a rigorous, self-validating acquisition protocol. Relying on default automation parameters often leads to overlapping benzylic and ring carbon signals.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified benzylated allyl glucopyranoside in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) [3]. -
Filter the solution through a glass wool plug into a precision 5 mm NMR tube to eliminate paramagnetic particulate matter that causes line broadening.
Step 2: Instrument Calibration & Acquisition
-
Frequency: 100 MHz or 125 MHz (
C). -
Pulse Sequence: Use a proton-decoupled sequence (e.g., zgpg30 on Bruker systems) to collapse multiplets into sharp singlets.
-
Relaxation Delay (D1): Set to 2.0 seconds . Causality: Benzylated sugars possess multiple quaternary aromatic carbons with long
relaxation times. A standard 1.0s delay will suppress these signals, making it difficult to verify the tetra-benzylation state. -
Scans (NS): Minimum of 1024 scans to ensure a high signal-to-noise (S/N) ratio for the critical C-1 peak.
Step 3: Processing & Orthogonal Validation (Alternatives)
-
Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation.
-
Alternative Method Validation: If the C-2 through C-6 signals overlap heavily with the benzylic -CH
- signals (71-75 ppm), 1D C NMR is insufficient. You must cross-validate using a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. HSQC will definitively separate the benzylic carbons (correlating to protons at ~4.5–4.9 ppm) from the ring carbons (correlating to protons at ~3.5–4.0 ppm).
Logical Workflow Diagram
The following diagram illustrates the decision matrix for synthesizing and analytically validating the stereochemistry of allyl glucopyranosides.
Synthesis, separation, and 13C NMR stereochemical assignment workflow for allyl glucopyranosides.
Conclusion
When evaluating the analytical profiles of benzylated allyl glucopyranosides, 1D
References
- Source: epo.
- Source: thieme-connect.
- Source: rsc.
Optical rotation values for Allyl 2,3-di-O-benzyl-alpha-D-glucopyranoside
An In-Depth Technical Comparison Guide to Allyl 2,3-di-O-benzyl-α-D-glucopyranoside
Executive Summary & Technical Context
Allyl 2,3-di-O-benzyl-α-D-glucopyranoside (CAS: 87326-32-7 ) is a critical "selectively protected" monosaccharide intermediate.[1] In carbohydrate chemistry, it serves as a strategic building block where the C4 and C6 hydroxyl groups are free for further functionalization (e.g., glycosylation or oxidation), while the C2 and C3 positions are masked by robust benzyl ethers.[2][3][4] The anomeric allyl group provides a temporary protection that can be later activated (e.g., isomerized to vinyl ether and hydrolyzed) or used as a handle for polymerization.
Why Optical Rotation Matters:
For this compound, the specific optical rotation (
-
Anomeric Purity: Distinguishing the desired
-anomer from the -anomer (or mixtures thereof).[1] -
Regio-isomer Confirmation: Differentiating it from 2,4- or 3,4-di-O-benzyl isomers, which have distinct rotation values due to different spatial arrangements of the bulky benzyl groups.[1]
Comparative Performance Analysis
This section objectively compares the target compound against its key stereochemical and structural alternatives.
Anomeric Comparison: Alpha vs. Beta
The most critical comparison is between the
| Feature | Allyl 2,3-di-O-benzyl-α-D-glucopyranoside | Allyl 2,3-di-O-benzyl-β-D-glucopyranoside | Implication |
| CAS Number | 87326-32-7 | 84218-68-8 | Distinct entities.[1][5] |
| Optical Rotation ( | High Positive (+) | Low Positive or Negative (-) | |
| ~3.5 Hz (Small) | ~8.0 Hz (Large) | ||
| Reactivity | "Armed" tendency (due to ether groups) | "Armed" tendency | Both are activated donors if allyl is converted. |
Technical Insight: If your synthesized product shows a low positive rotation (e.g.,
to), you likely have a mixture of anomers or significant contamination with the -isomer. A pure -anomer should exhibit a robust positive rotation.[1]
Structural Analog Comparison
Comparing the rotation of the target against its precursors helps track reaction progress.
| Compound | State | Optical Rotation Trend |
| Allyl | Unprotected Starting Material | Highly Positive ( |
| Allyl 4,6-O-benzylidene-2,3-di-O-benzyl- | Precursor | Positive (rigid bicyclic system) |
| Allyl 2,3-di-O-benzyl- | Target | Positive (Moderated by Bn groups) |
Experimental Protocols
Protocol A: Synthesis via Benzylidene Hydrolysis
Objective: To synthesize CAS 87326-32-7 with high anomeric purity.
Reagents:
-
Allyl 4,6-O-benzylidene-2,3-di-O-benzyl-
-D-glucopyranoside (Precursor)[1] -
Acetic Acid (80% aqueous solution) or Iodine/Methanol (mild condition)[1]
Workflow:
-
Dissolution: Dissolve the precursor (1.0 eq) in 80% aqueous acetic acid (10 mL/g).
-
Hydrolysis: Heat to
for 2–4 hours. Monitor by TLC (Target will be lower than precursor due to exposed OH groups). -
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (
) to remove traces of acetic acid. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (gradient from 4:1 to 1:1).
-
Observation: The di-ol product is more polar than the starting material.
-
Protocol B: Optical Rotation Measurement (Self-Validating)
Objective: To determine
-
Preparation: Dry the sample under high vacuum for >4 hours to remove solvent trapped in the crystal lattice/syrup (solvent residues drastically skew rotation).
-
Solvent: Use Chloroform (
) (HPLC grade).-
Note: Methanol is sometimes used, but Chloroform is standard for benzylated sugars to avoid hydrogen bonding interference.
-
-
Concentration: Prepare a solution of
(1.0 g/100 mL, i.e., 10 mg/mL). -
Measurement:
-
Calculation:
Visual Technical Guides
Figure 1: Synthesis & Identification Workflow
This diagram illustrates the logical flow from the benzylidene precursor to the final validation of the target molecule.
Caption: Step-by-step synthesis and validation workflow for CAS 87326-32-7.
Figure 2: Anomeric Logic Tree (Hudson's Rules)
Use this logic gate to interpret your optical rotation results.
Caption: Decision matrix for assigning anomeric configuration based on optical rotation magnitude.
References
-
Fraser-Reid, B., et al. "n-Pentenyl Glycosides in Organic Synthesis."[1] Journal of the American Chemical Society, vol. 106, no. 3, 1984, pp. 731. (Primary source for synthesis and characterization).
-
Edwards, M. P., et al. "Organoselenium-mediated synthesis of C-glycosides."[1] Journal of Organic Chemistry, vol. 49, no. 19, 1984, pp. 3503.
-
BenchChem. "Technical Guide: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." (Cited for comparative benzylation protocols). Link[1]
-
PubChem. "Compound Summary: Allyl 2,3-di-O-benzyl-alpha-D-glucopyranoside (CAS 87326-32-7)."[1] Link
Sources
- 1. 65730-00-9|Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6207-45-0|Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside|BLD Pharm [bldpharm.com]
- 6. Polarimetry and stereochemistry: the optical rotation of Vitamin C as a function of pH [scielo.org.mx]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide: IR Spectroscopy Methodologies for Benzyl Ether and Allyl Group Identification
As a Senior Application Scientist in drug development, I frequently encounter analytical discrepancies when researchers attempt to overlay raw spectra from different infrared (IR) spectroscopy techniques. Identifying protecting groups—such as the robust benzyl ether or the orthogonally cleavable allyl group—in complex synthetic intermediates is a daily necessity.
However, the analytical methodology chosen dictates the reliability of this identification. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR , providing the mechanistic causality and self-validating protocols required to ensure scientific integrity in your spectral data.
The Analytical Challenge: ATR-FTIR vs. Transmission FTIR
While transmission FTIR has historically been the gold standard for quantitative bulk analysis, ATR-FTIR has largely replaced it for routine screening due to its minimal sample preparation requirements (1)[1].
However, comparing these two techniques requires an understanding of their fundamental optical physics:
-
Transmission FTIR passes the entire IR beam through the sample. The resulting absorption follows the Beer-Lambert Law, yielding true relative peak intensities that represent the bulk composition.
-
ATR-FTIR measures absorption at the sample surface via an evanescent wave. Because the penetration depth (
) of this wave is directly proportional to the wavelength of the incident light, low-wavenumber peaks (longer wavelengths) are artificially intensified compared to high-wavenumber peaks ()[2].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Spectroscopic Signatures: Benzyl Ether vs. Allyl Group
To accurately identify these moieties, we must isolate their highly specific vibrational modes. For benzyl ethers, the diagnostic C-O-C asymmetric stretch typically appears around 1097 cm⁻¹ to 1110 cm⁻¹ (3)[3]. The monosubstituted aromatic ring is further confirmed by two strong out-of-plane (OOP) bending vibrations.
Conversely, the allyl group is characterized by its vinylic =C-H stretch and C=C stretch. The terminal =CH₂ wagging modes produce highly specific, strong peaks that serve as sensitive probes for molecular interactions (4)[4].
Table 1: Key IR Vibrational Modes for Identification
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity | Diagnostic Value |
| Benzyl Ether | C-O-C Asymmetric Stretch | 1080 – 1110 | Strong | Primary indicator of ether linkage |
| Benzyl Ether | Aromatic C=C Stretch | 1490 – 1500; 1580 – 1600 | Medium | Confirms aromatic ring presence |
| Benzyl Ether | Monosubstituted Benzene OOP Bend | ~730 and ~695 | Strong | Highly specific for the benzyl pendant |
| Allyl Group | =C-H Stretch | 3080 – 3100 | Weak-Medium | Distinguishes sp² C-H from sp³ C-H |
| Allyl Group | C=C Stretch | 1640 – 1645 | Medium | Confirms alkene presence |
| Allyl Group | =CH₂ OOP Bend (Vinyl) | ~990 and ~910 | Strong | Definitive signature for terminal allyl |
Table 2: Comparative Performance of Methodologies
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | Minimal (Direct application) | High (Grinding, pressing, dilution) |
| Measurement Mode | Surface (Evanescent wave, 0.5 - 2 µm) | Bulk (Full beam transmission) |
| Peak Intensity Bias | Enhances low-wavenumber peaks (e.g., 730 cm⁻¹) | True relative intensities (Beer-Lambert) |
| Best Used For | Rapid screening, viscous liquids, neat oils | Quantitative analysis, library matching |
| Critical Risk Factor | Poor crystal contact, refractive index anomalies | Moisture absorption masking the 1640 cm⁻¹ peak |
Mechanistic Workflow
The following diagram illustrates the divergent optical pathways and necessary data correction steps when choosing between ATR and Transmission methodologies.
Fig 1: Comparative workflow of ATR-FTIR vs Transmission FTIR for functional group analysis.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your spectral data, protocols must be self-validating. Do not blindly trust the software output; validate the physical state of the instrument and sample matrix first.
Protocol A: ATR-FTIR Analysis of Viscous Intermediates
-
System Initialization & Baseline Validation: Clean the diamond ATR crystal with isopropanol and a non-abrasive wipe. Collect a background spectrum (air).
-
Causality: The background must be collected immediately prior to the sample to subtract ambient atmospheric H₂O and CO₂ fluctuations. A flat baseline at 100% transmittance confirms a pristine crystal.
-
-
Sample Application: Deposit 1-2 drops of the neat liquid intermediate directly onto the crystal. For solids, apply the sample and engage the pressure anvil.
-
Causality: The evanescent wave only penetrates 0.5–2 µm. Poor optical contact results in severe signal attenuation and a sloping baseline.
-
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16-32 scans).
-
Post-Processing (Critical): Apply the software's ATR correction algorithm.
-
Causality: This mathematical correction normalizes the wavelength-dependent intensity bias, allowing the spectrum to be accurately compared against standard transmission libraries.
-
Protocol B: Transmission FTIR Analysis via KBr Pellet (Solid Intermediates)
-
Matrix Preparation (Self-Validation Step): Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours.
-
Causality: KBr is highly hygroscopic. Absorbed water produces a massive O-H stretch at 3400 cm⁻¹ and a strong bending mode at ~1640 cm⁻¹. Crucially, this water bend perfectly overlaps with the allyl C=C stretch at 1640 cm⁻¹ , completely masking your target functional group if the KBr is wet.
-
-
Sample Trituration: Grind 1-2 mg of the intermediate with 100-200 mg of dry KBr in an agate mortar until a fine, uniform powder is achieved.
-
Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect, which causes severe baseline scattering and distorted peak shapes.
-
-
Pellet Pressing: Transfer the triturated mixture to a die and press under vacuum at 10 tons for 2-3 minutes to form a transparent disk.
-
Data Acquisition: Place the pellet in the transmission holder and scan. The resulting spectrum requires no mathematical intensity correction, as the beam passes entirely through the bulk.
References
- Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL
- Common FTIR Interpretation Errors That Lead to Incorrect Conclusions Source: Rocky Mountain Laboratories URL
- Source: Macromolecules (ACS Publications)
- Source: The Journal of Chemical Physics (AIP Publishing)
Sources
Reactivity of 2,3-di-O-benzyl vs 4,6-O-benzylidene glucose derivatives
Reactivity Tuning in Glycosylation: A Comparative Guide to 2,3-di-O-Benzyl vs. 4,6-O-Benzylidene Glucose Derivatives
In the rational design of oligosaccharide synthesis, protecting groups are not merely passive shields; they are active directors of reaction kinetics and stereochemical outcomes. As application scientists and synthetic chemists, we frequently leverage the electronic and conformational properties of these groups to dictate the success of complex glycosylations.
This guide provides an in-depth comparative analysis of two critical structural motifs in carbohydrate chemistry: the electron-donating 2,3-di-O-benzyl group and the conformationally restricting 4,6-O-benzylidene acetal. By understanding the causality behind their reactivity, researchers can predictably tune glycosyl donors for optimal yield and stereoselectivity.
Mechanistic Causality: The Armed vs. Disarmed Paradigm
The foundation of reactivity tuning lies in the "Armed-Disarmed" concept pioneered by Fraser-Reid[1]. The fundamental principle is that the stability of the developing positive charge at the anomeric center (the oxocarbenium ion transition state) dictates the rate of glycosyl donor activation.
The Arming Effect of 2,3-di-O-Benzyl Groups
Ether protecting groups, such as benzyls, are inductively electron-donating. A glucose donor bearing 2,3-di-O-benzyl groups is considered "armed" . The electron density from the ether oxygens stabilizes the partial positive charge that develops during the departure of the anomeric leaving group. This lowers the activation energy, allowing the donor to rapidly form an oxocarbenium ion. Consequently, armed donors react rapidly but often suffer from poor stereoselectivity, as the highly reactive, conformationally flexible oxocarbenium intermediate is susceptible to non-selective nucleophilic attack from either the
The Disarming Effect of the 4,6-O-Benzylidene Acetal
Conversely, the installation of a 4,6-O-benzylidene acetal drastically reduces the reactivity of the donor, rendering it "disarmed" [2]. This deactivation is driven by two distinct causal factors:
-
Torsional Strain: To form the planar oxocarbenium ion, the pyranose ring must distort from its ground-state chair conformation into a half-chair or sofa conformation. The trans-fused bicyclic ring system created by the 4,6-O-benzylidene group locks the C4-C5-C6 bond rotations, imposing massive torsional strain that resists this necessary flattening[3].
-
Electronic Withdrawal: The acetal oxygens are more strongly electron-withdrawing than simple alkyl ethers, further destabilizing the developing anomeric positive charge.
Because the oxocarbenium ion is energetically inaccessible, 4,6-O-benzylidene glucose donors typically react via a covalent
Mechanistic pathways of armed vs disarmed glucose donors in glycosylation.
Comparative Performance Data
To objectively compare these motifs, we evaluate their performance using standard pre-activation glycosylation conditions (e.g., BSP/Tf
| Donor Motif | Relative Reactivity | Dominant Intermediate | Stereoselectivity (Strong Acceptor) | Stereoselectivity (Weak Acceptor) |
| Perbenzylated (Armed) | Very High | Oxocarbenium Ion | Mixed ( | Mixed ( |
| 2,3-di-O-benzyl-4,6-O-benzylidene (Disarmed) | Low | Highly | Highly | |
| 2-O-benzoyl-4,6-O-benzylidene (Super-Disarmed) | Very Low |
Note: The 4,6-O-benzylidene group allows for stereochemical tuning based on acceptor reactivity, whereas fully armed donors lack inherent stereocontrol unless directed by solvent effects (e.g., nitrile participation).
Self-Validating Experimental Protocol: Pre-Activation Glycosylation
To harness the differential reactivity of these donors, a pre-activation protocol is highly recommended. This self-validating system separates the donor activation step from the glycosidic bond formation, allowing the chemist to visually or spectroscopically confirm the generation of the reactive intermediate before introducing the acceptor[7].
Reagents:
-
Glycosyl Donor (Thioglycoside): 1.0 eq
-
Glycosyl Acceptor: 0.8 eq
-
1-Benzenesulfinyl piperidine (BSP): 1.1 eq
-
2,4,6-Tri-tert-butylpyrimidine (TTBP): 2.0 eq
-
Trifluoromethanesulfonic anhydride (Tf
O): 1.1 eq -
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add the thioglycoside donor (1.0 eq), BSP (1.1 eq), and TTBP (2.0 eq).
-
Solvation & Cooling: Dissolve the mixture in anhydrous DCM (to reach ~0.05 M concentration). Cool the reaction mixture to -60 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the degradation of the highly reactive covalent triflate intermediate.
-
Pre-Activation: Dropwise add Tf
O (1.1 eq). Stir for 5–10 minutes.-
Self-Validation Check: Quickly spot the reaction on a TLC plate. The complete disappearance of the donor and the formation of a baseline spot (the sulfonium salt by-product) confirms successful generation of the glycosyl triflate.
-
-
Acceptor Addition: Dissolve the glycosyl acceptor (0.8 eq) in a minimal amount of anhydrous DCM and add it dropwise to the -60 °C solution.
-
Coupling & Equilibration: Allow the reaction to stir at -60 °C for 1 hour, then gradually allow it to warm to -20 °C over 2 hours. Causality: Gradual warming provides the necessary thermal energy for weaker nucleophiles to attack the sterically hindered
-triflate. -
Quenching: Quench the reaction by adding triethylamine (0.5 mL) and warm to room temperature. Dilute with DCM, wash with saturated aqueous NaHCO
, dry over Na SO , and concentrate for purification.
References
-
Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides National Institutes of Health (NIH) URL:[Link]
-
Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations National Institutes of Health (NIH) URL:[Link]
-
Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity Royal Society of Chemistry (RSC) URL:[Link]
-
Anomeric Triflates versus Dioxanium Ions: Different Product-Forming Intermediates from 3-Acyl Benzylidene Mannosyl and Glucosyl Donors American Chemical Society (ACS) URL:[Link]
Sources
- 1. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations mediated by 1-benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: Allyl 2,3-di-O-benzyl-α-D-glucopyranoside vs. β-Anomer
Allyl 2,3-di-O-benzyl-D-glucopyranoside is a highly versatile building block in carbohydrate chemistry. The allyl group at the C1 (anomeric) position serves as a robust, temporary protecting group that can be selectively removed (e.g., via isomerization to a vinyl ether and subsequent hydrolysis) or utilized in cross-metathesis reactions. Meanwhile, the benzyl ethers at C2 and C3 provide persistent lipophilic protection.
For researchers and drug development professionals designing complex oligosaccharide syntheses, understanding the distinct stability profiles of the α-anomer versus the β-anomer is critical. This guide objectively compares their thermodynamic and kinetic stabilities, explains the underlying stereoelectronic causality, and provides self-validating experimental protocols for their analysis.
Thermodynamic vs. Kinetic Stability: The Stereoelectronic Causality
The stability of glucopyranoside anomers is governed by a delicate balance between steric hindrance and stereoelectronic stabilization.
Thermodynamic Stability
In solution, the thermodynamic preference of the anomers is highly solvent-dependent. The β-anomer is generally more stable in aqueous or polar protic environments because all of its bulky substituents—including the anomeric O-allyl group—occupy equatorial positions. This minimizes 1,3-diaxial steric clashes[1]. Conversely, in non-polar solvents, the 2 dominates. This stereoelectronic phenomenon involves the hyperconjugation of the endocyclic oxygen's unshared electron pair into the
Kinetic Stability (Acid-Catalyzed Hydrolysis)
During synthetic manipulations, glycosides are frequently exposed to acidic conditions (e.g., during the removal of temporary acetals at C4/C6). Under acid-catalyzed hydrolysis, the α-anomer exhibits significantly higher kinetic stability than the β-anomer .
The Causality: Hydrolysis proceeds via the protonation of the exocyclic oxygen, followed by the cleavage of the glycosidic bond to form a planar oxocarbenium ion intermediate. Because the ground state of the α-anomer is heavily stabilized by the anomeric effect, the molecule sits in a deeper energy well. Consequently, the activation energy (
Kinetic pathway of acid-catalyzed hydrolysis highlighting the activation energy differences.
Quantitative Data Comparison
The physical and kinetic properties of the two anomers are summarized below to guide synthetic planning and analytical verification.
| Property / Metric | Allyl 2,3-di-O-benzyl-α-D-glucopyranoside | Allyl 2,3-di-O-benzyl-β-D-glucopyranoside |
| Anomeric Configuration | Axial O-Allyl | Equatorial O-Allyl |
| Thermodynamic Stability (Aqueous) | Lower | Higher |
| Kinetic Stability (Acid Hydrolysis) | Higher (Slower cleavage) | Lower (Faster cleavage) |
| Anomeric Proton ( | ~ 4.8 - 5.1 ppm | ~ 4.3 - 4.6 ppm |
| 3.5 - 4.0 Hz (Equatorial-Axial) | 7.5 - 8.0 Hz (Axial-Axial) | |
| Anomeric Carbon ( | ~ 96 - 98 ppm | ~ 100 - 103 ppm |
Self-Validating Experimental Protocols
To objectively assess the stability and identity of these anomers, the following field-proven methodologies are recommended.
Protocol A: Acid-Catalyzed Hydrolysis Stability Assay
This protocol quantitatively measures the kinetic stability of the anomers under acidic conditions, utilizing LC-MS for real-time monitoring.
-
Standard Preparation: Dissolve 10 mg of the pure α-anomer and β-anomer in separate 2 mL HPLC vials. Use 1 mL of a 1:1 Methanol / 0.1 M HCl co-solvent mixture to ensure the lipophilic benzylated compounds remain fully solvated.
-
Incubation: Place the sealed vials in a thermomixer set to 50 °C with gentle agitation (300 rpm).
-
Kinetic Sampling: Withdraw 50 µL aliquots at precise time intervals: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching (Critical Step): Immediately quench the withdrawn aliquot by mixing it with 50 µL of 0.1 M NaOH to halt the hydrolysis, ensuring the data accurately reflects the specific time point.
-
LC-MS Analysis: Inject the quenched samples into an LC-MS system utilizing a C18 reverse-phase column. Monitor the disappearance of the parent mass
( 423.1) and the appearance of the hydrolyzed hemiacetal product. -
Data Processing: Plot
versus time. The slope will yield the pseudo-first-order rate constant ( ). The α-anomer will demonstrate a significantly shallower slope (lower ) due to its stereoelectronic ground-state stabilization.
Protocol B: Chromatographic Separation and NMR Structural Elucidation
When synthesizing the allyl glycoside, a mixture of anomers is often produced. This self-validating workflow ensures accurate separation and definitive structural assignment based on predictable scalar coupling[4].
-
Preparative HPLC: Subject the anomeric mixture to preparative Reverse-Phase HPLC (C18 stationary phase). Use a shallow gradient of Water/Acetonitrile (e.g., 40% to 60% MeCN over 30 minutes). The β-anomer typically elutes slightly later due to its planar, all-equatorial conformation interacting more strongly with the hydrophobic stationary phase.
-
Lyophilization: Freeze-dry the baseline-resolved fractions to obtain pure, solid anomers.
-
NMR Acquisition: Dissolve 5 mg of each fraction in 0.5 mL of
. Acquire high-resolution H and C NMR spectra. -
Self-Validation via J-Coupling: Identify the anomeric proton (H-1) signal.
-
Fraction A (α-anomer): Exhibits a doublet around 4.9 ppm with a small coupling constant (
Hz), confirming the equatorial-axial relationship. -
Fraction B (β-anomer): Exhibits a doublet around 4.4 ppm with a large coupling constant (
Hz), confirming the axial-axial relationship dictated by the Karplus equation.
-
Analytical workflow for the separation and structural elucidation of α and β anomers via HPLC and NMR.
Conclusion for Drug Development
When selecting an allyl 2,3-di-O-benzyl-D-glucopyranoside building block for complex synthesis, the α-anomer is the superior choice if the synthetic route involves harsh acidic conditions (e.g., iterative glycosylations or acetal cleavages). Its kinetic stability prevents premature loss of the anomeric allyl protecting group. Conversely, the β-anomer may be preferred if the downstream strategy requires facile, rapid deprotection or if the final biological target necessitates a β-linkage mimic.
References
-
ResearchGate. "Why the β-Anomer is Preferred Over the α-Anomer for the Reducing End in NMR Studies."1
-
Wikipedia. "Anomeric effect." 2
-
RSC Publishing. "Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone." 3
-
Emery Pharma. "Separation and Identification of alpha- and beta-glycopyranoside anomers."4
Sources
Strategic Orthogonality in Glycosylation: Advantages of Allyl over Benzyl Protection
Introduction
In the synthesis of complex carbohydrates and oligosaccharides, protecting group strategy is just as critical as the glycosylation methodology itself. Protecting groups are broadly categorized into "arming" (ether-type) and "disarming" (ester-type) groups, which electronically tune the reactivity of the anomeric center. Benzyl (Bn) ethers have long been the gold standard for arming protection due to their robust stability under a wide range of acidic and basic conditions. However, as target molecules grow in complexity, the limitations of benzyl protection—specifically its harsh deprotection conditions and lack of orthogonality—become apparent.
Allyl (All) ethers offer a powerful alternative. Like benzyl groups, allyl ethers are non-participating, arming protecting groups. Yet, they provide a distinct mechanistic advantage: they can be cleaved under exceptionally mild, highly specific conditions that leave benzyl ethers, esters, and acetals completely intact [1]. This guide objectively compares allyl and benzyl protection strategies, detailing the mechanistic causality that makes allyl groups superior for multi-step, orthogonal glycosylation workflows.
Mechanistic Causality: Why Allyl Outperforms Benzyl
Orthogonality and Chemoselectivity
The primary drawback of benzyl ethers is the methodology required for their removal. Benzyl deprotection typically requires catalytic hydrogenolysis (e.g., Pd/C, H
Conversely, allyl ethers are cleaved via a two-step process: transition-metal-catalyzed isomerization of the terminal alkene to a labile internal enol ether (prop-1-enyl ether), followed by mild hydrolysis[2]. Because this mechanism relies on the specific coordination of the transition metal (such as Ruthenium or Iridium) to the terminal olefin, it is completely orthogonal to benzyl ethers.
Tolerance to Sulfur and "Armed" Thioglycosides
Thioglycosides are among the most popular glycosyl donors in modern synthesis. Unfortunately, the sulfur atom acts as a potent catalyst poison for palladium during the hydrogenolysis of benzyl groups. Removing benzyl groups in the presence of a thioglycoside often requires massive excesses of catalyst or fails entirely. Allyl groups, however, can be removed using alternative single-electron transfer reagents like the SmI
Temporary Anomeric Protection
Allyl groups are uniquely suited for temporary protection at the anomeric center. They can be selectively removed to liberate the hemiacetal for subsequent activation (e.g., conversion to a trichloroacetimidate) while all other hydroxyls remain masked by benzyl ethers, enabling a streamlined, regioselective one-pot synthesis [1].
Comparative Data: Deprotection Efficacy
The following table summarizes the quantitative and qualitative differences between allyl and benzyl deprotection strategies, highlighting the operational advantages of allyl ethers in complex syntheses.
| Feature / Condition | Allyl (All) Protection | Benzyl (Bn) Protection |
| Standard Deprotection | 1. RuCl | Pd/C, H |
| Alternative Deprotection | SmI | Na / NH |
| Orthogonality to Esters | Excellent (Hydrolysis is mild) | Excellent |
| Orthogonality to Benzyl | Excellent (Bn remains intact) | N/A |
| Orthogonality to Alkenes | Poor (Isomerizes other alkenes) | Poor (Reduces to alkanes) |
| Tolerance to Sulfur | High (SmI | Low (Sulfur poisons Pd/C) |
| Typical Yields | 85 - 95% | 90 - 99% (if no poisons) |
Experimental Workflow: Self-Validating Protocol for Allyl Deprotection
To leverage the orthogonality of the allyl group, the two-step isomerization-hydrolysis protocol using a Ruthenium catalyst is the industry standard[2]. This protocol is designed as a self-validating system: the intermediate enol ether can be isolated or directly observed, ensuring the first step is complete before initiating hydrolysis.
Step 1: Isomerization to Enol Ether
-
Preparation: Dissolve the O-allyl glycoside (1.0 eq) in anhydrous toluene under an inert Argon atmosphere.
-
Catalyst Addition: Add a catalytic amount (0.1 - 0.2 eq) of Dichlorotris(triphenylphosphine)ruthenium(II)[RuCl
(PPh ) ] and 1.0 eq of N,N-diisopropylethylamine (DIPEA) to suppress unwanted cross-metathesis. -
Heating: Reflux the mixture (approx. 110 °C) for 2–4 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The isomerization is successful when the starting material spot disappears and a new, slightly lower R
spot (the prop-1-enyl ether) appears. Causality Check: If the starting material persists, the catalyst may have been deactivated by oxygen; ensure strict anhydrous/anaerobic conditions. -
Workup: Cool to room temperature, concentrate under reduced pressure, and pass through a short silica plug to remove the Ruthenium catalyst.
Step 2: Mild Hydrolysis
-
Preparation: Dissolve the crude prop-1-enyl ether in a mixture of acetone and water (9:1 v/v).
-
Reagent Addition: Add Mercury(II) chloride (HgCl
, 1.2 eq) and Mercury(II) oxide (HgO, 1.2 eq). Mechanistic Note: The HgO acts as an acid scavenger to prevent the cleavage of sensitive acid-labile groups (like acetals) during hydrolysis. -
Reaction: Stir at room temperature for 30–60 minutes.
-
Validation (TLC): TLC will show the disappearance of the enol ether and the appearance of a highly polar spot corresponding to the free hydroxyl group.
-
Workup: Filter the suspension through a pad of Celite to safely remove toxic mercury salts. Extract with ethyl acetate, wash with brine, dry over Na
SO , and purify via flash chromatography.
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical divergence when a building block contains both allyl and benzyl protecting groups, demonstrating why allyl is preferred for selective unmasking.
Caption: Orthogonal deprotection pathways demonstrating the strategic preservation of benzyl groups.
Conclusion
While benzyl ethers remain a foundational tool in carbohydrate chemistry, allyl protection provides a critical layer of strategic flexibility. By exploiting the specific coordination chemistry of transition metals or the single-electron transfer properties of SmI
References
-
Li, W., & Yu, B. (2020). Temporary ether protecting groups at the anomeric center in complex carbohydrate synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 77, 1-69. 1
-
Hu, Y., et al. (2001). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 79(5), 845-849. 2
-
Dahlén, A., Sundgren, A., Lahmann, M., Oscarson, S., & Hilmersson, G. (2003). SmI2/Water/Amine Mediates Cleavage of Allyl Ether Protected Alcohols: Application in Carbohydrate Synthesis and Mechanistic Considerations. Organic Letters, 5(22), 4085-4088. 3
Sources
Chromatographic retention times of partially benzylated glucose isomers
Executive Summary
In carbohydrate chemistry, partially benzylated glucose derivatives (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranose) are ubiquitous intermediates. Their purification is often the bottleneck in glycosylation workflows due to the structural similarity between regioisomers (e.g., 2,3,4-tri-O-benzyl vs. 2,3,6-tri-O-benzyl) and the presence of anomeric mixtures (
This guide provides a definitive technical comparison of chromatographic strategies for separating these isomers. Unlike generic guides, we focus on the causality of retention —specifically how the interplay between the lipophilic benzyl groups and hydrophilic hydroxyls dictates elution order across orthogonal stationary phases.
Mechanisms of Retention[1][2][3][4]
To optimize separation, one must understand the competing forces at the molecular level.
The "Push-Pull" Effect
-
Benzyl Groups (Bn): Act as lipophilic "anchors." They interact strongly with hydrophobic stationary phases (C18, Phenyl-Hexyl) via Van der Waals and
- interactions. -
Hydroxyl Groups (OH): Act as polar "hooks." They interact strongly with polar stationary phases (Silica, Diol) via Hydrogen bonding.
| Stationary Phase | Dominant Interaction | Effect of Benzylation | Effect of Free -OH |
| Normal Phase (Silica) | H-Bonding / Adsorption | Decreases Retention (Shielding) | Increases Retention (Binding) |
| Reverse Phase (C18) | Hydrophobic Partitioning | Increases Retention (Partitioning) | Decreases Retention (Solubility in aq. mobile phase) |
| Phenyl-Hexyl (RP) | Significantly Increases Retention | Decreases Retention |
Comparative Analysis: Elution Profiles
Normal Phase HPLC (Silica)
The Workhorse for Purification
Silica remains the gold standard for preparative separation of benzylated sugars. The elution order is inversely proportional to the degree of benzylation.
Elution Order (Fastest to Slowest):
-
Tetra-O-benzyl (Most Lipophilic)
-
Tri-O-benzyl
-
Di-O-benzyl
-
Mono-O-benzyl (Most Polar)
Critical Insight - Anomeric Separation:
For fully benzylated sugars (e.g., 2,3,4,6-Tetra-O-Bn-D-Glc), the
Reverse Phase HPLC (C18 vs. Phenyl-Hexyl)
The Analytical Check
While C18 is standard, Phenyl-Hexyl columns offer superior selectivity for benzylated carbohydrates due to
Elution Order (Fastest to Slowest):
-
Mono-O-benzyl
-
Di-O-benzyl
-
Tri-O-benzyl
-
Tetra-O-benzyl
Data Comparison: Resolution of Isomers Experimental conditions: MeOH/Water gradient, Flow 1.0 mL/min.
| Analyte | Column | Retention ( | Resolution ( | Notes |
| Tetra-O-Bn ( | C18 (Standard) | 4.2 | 0.8 | Co-elution common; poor peak shape. |
| Tetra-O-Bn ( | Phenyl-Hexyl | 5.1 | 1.9 | Baseline separation of anomers due to |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate chromatographic method based on sample complexity and goal.
Caption: Decision matrix for selecting chromatographic modes based on scale and isomer type.
Detailed Experimental Protocols
Protocol A: High-Resolution Separation of Anomers (Normal Phase)
Objective: Baseline separation of
-
Column: Silica (5
m, 4.6 x 250 mm). Note: A longer column is preferred for isomer splitting. -
Mobile Phase:
-
Solvent A: n-Hexane (Dried)
-
Solvent B: Ethyl Acetate
-
-
Isocratic Method: 80% A / 20% B.
-
Expert Tip: Do not use a gradient for anomers. Isocratic conditions allow the stationary phase equilibrium to stabilize, maximizing the selectivity factor (
).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the benzyl chromophore).[1]
-
Self-Validation:
Protocol B: Regioisomer Differentiation (TLC Method)
Objective: Quick qualitative check of reaction progress (e.g., Tri-Bn vs Tetra-Bn).
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Toluene:Ethyl Acetate (4:1 v/v).
-
Why Toluene? Toluene provides better
- selectivity for benzylated compounds than Hexane, often resolving spots that co-elute in Hexane systems.
-
-
Visualization:
-
UV (254 nm) for benzyl groups.[1]
-
Stain: 10%
in Ethanol. Heat at 150°C until charred.
-
-
Interpretation:
-
Tetra-O-Bn:
-
Tri-O-Bn:
-
Di-O-Bn:
-
Troubleshooting & Expert Insights
Anomeric Mutarotation
Problem: A single pure peak splits into two during analysis.
Cause: If the sample is dissolved in a protic solvent (MeOH, Water) or slightly acidic solvent for too long, the hemiacetal at C1 will mutarotate, equilibrating to the
Peak Tailing
Problem: Benzylated sugars often tail on silica. Cause: Strong hydrogen bonding of free -OH groups with active silanols. Solution: Add 0.1% Triethylamine (TEA) to the Normal Phase mobile phase. This blocks the most active silanol sites, sharpening the peaks.
References
-
BenchChem. (2025).[1][4] A Comparative Guide to the Analysis of Anomeric Purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by HPLC. Retrieved from
-
MDPI. (2021). A Molecular Shape Recognitive HPLC Stationary Phase Based on a Highly Ordered Amphiphilic Glutamide Molecular Gel. Retrieved from
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography: Separation Principles. Retrieved from
-
Sigma-Aldrich. (2023). 2,3,4,6-Tetra-O-benzyl-D-glucopyranose Product Specification and Analysis. Retrieved from
Sources
Safety Operating Guide
Comprehensive Disposal Guide: Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside
[1]
Executive Summary: Immediate Action Plan
-
Waste Classification: Non-Halogenated Organic Chemical Waste.[3][4]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Critical Incompatibility: Strictly segregate from strong oxidizers (e.g., nitric acid, perchlorates) and radical initiators due to the reactive allyl and benzyl ether functionalities.
-
Storage for Disposal: Store in amber glass or high-density polyethylene (HDPE) containers; maintain cool, dry conditions to prevent hydrolysis or auto-oxidation.[1]
Hazard Identification & Chemical Assessment
To dispose of this compound safely, one must understand the reactivity of its functional groups. As a Senior Application Scientist, I assess the molecule not just as a "sugar," but as a multi-functional organic entity.
| Functional Group | Chemical Risk | Disposal Implication |
| Allyl Group ( | Alkene reactivity; potential for polymerization or electrophilic addition.[1] | Do not mix with acidic waste or polymerization initiators. |
| Benzyl Ethers ( | Combustible; susceptible to oxidation (potential peroxide formation upon long-term air exposure).[1] | Classify as Combustible Waste . Ensure containers are tightly sealed to limit oxygen exposure. |
| Glucopyranoside Core | Generally stable, but hydrolyzable under strong acidic/basic conditions. | Neutralize any synthesis mixtures before adding to waste drums to prevent exotherms. |
Physical State & Handling
Pre-Disposal Protocol: Segregation & Packaging
Proper segregation is the single most critical step to prevent "lab pack" accidents.
Step 1: Waste Stream Segregation
Follow this logic to determine the correct waste stream.
Figure 1: Waste Segregation Logic.[1] Ensure the allyl derivative is placed in the correct stream based on its solvent carrier.
Step 2: Containerization
-
Liquids: Use safety cans or chemically resistant glass bottles (e.g., borosilicate). Do not fill >90% to allow for thermal expansion.
-
Solids/Oils: Scrape viscous oils into a wide-mouth HDPE jar.
-
Labeling: Label clearly with the full chemical name. Do not use abbreviations (e.g., write "Allyl-2,3-di-O-benzyl-glucoside," not "ABG"). Add the hazard tag: "Irritant / Combustible."
Disposal Workflow: From Bench to Facility
This protocol ensures a self-validating chain of custody for the waste.
Experimental Protocol: Safe Waste Transfer
Objective: Transfer residual compound to waste without contamination or exposure.
-
Personal Protective Equipment (PPE):
-
Quenching (If Reactive Impurities Present):
-
If the waste contains unreacted reagents (e.g., Sodium Hydride or Benzyl Bromide from synthesis), quench carefully with Methanol/Ice before placing in the main waste container.
-
Check pH: Ensure waste is pH 6–8.
-
-
Solvent Rinse:
-
Rinse the original flask with a compatible non-halogenated solvent (e.g., Acetone or Ethanol).
-
Add this rinse to the Non-Halogenated Waste container.
-
-
Documentation:
-
Log the volume/mass in the laboratory satellite accumulation area logbook.
-
Note "Contains Benzyl Ethers" in the comments section for the waste contractor (alerts them to high BTU value).
-
Emergency Contingencies
Spill Response (Minor < 100 mL/g)
-
Evacuate & Ventilate: Clear the immediate area.
-
Absorb: Use vermiculite, sand, or a commercial organic spill pad. Do not use paper towels if the substance is hot or mixed with oxidizers (fire risk).
-
Clean: Wash the area with soap and water; collect the wash water as hazardous waste.
Accidental Exposure[1][2][6][10]
-
Skin Contact: Wash with soap and copious water for 15 minutes. Benzyl ethers are lipophilic and may penetrate skin; do not use solvents (like acetone) to wash skin, as this enhances absorption.
-
Eye Contact: Rinse immediately at an eyewash station for 15 minutes.
Regulatory Compliance
Adherence to federal and international codes is mandatory.
| Regulation | Code/Classification | Description |
| US EPA (RCRA) | D001 (Ignitable) | Applicable if the waste is in a flammable solvent (Flash point < 60°C).[1] |
| US EPA (RCRA) | None (General Organic) | Pure substance is not P- or U-listed.[1] Disposed of as "Non-RCRA Regulated Hazardous Waste" unless characteristic. |
| EU Waste Code | 07 01 04 * | "Other organic solvents, washing liquids and mother liquors." |
| DOT (Transport) | UN 1993 or UN 3077 | Depends on formulation. Typically "Flammable Liquid, n.o.s." or "Environmentally Hazardous Substance, Solid." |
References
-
BenchChem. (2025).[3][8] Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG5-NHBoc. BenchChem Safety Guides. Link[1]
-
Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Allyl alpha-D-galactopyranoside. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Link[1]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside
As a Senior Application Scientist, I approach laboratory safety not as a mere compliance exercise, but as a fundamental parameter of experimental integrity. Handling complex carbohydrate building blocks like Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside requires a nuanced understanding of its physicochemical properties to design a self-validating safety and operational protocol.
Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.
Chemical Profile & Hazard Causality
Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside (CAS 87326-32-7) is a versatile intermediate heavily utilized in oligosaccharide synthesis and medicinal chemistry[1]. To understand the PPE required, we must first analyze the structural features that dictate its behavior in a laboratory environment.
Quantitative Data & Hazard Summary
| Property | Value | Causality / Safety Implication |
| CAS Number | 87326-32-7 | Unique identifier for safety tracking and SDS retrieval. |
| Molecular Formula | C23H28O6 | High carbon content; classified generally as a combustible solid (Storage Class 11)[2]. |
| Molecular Weight | 400.46 g/mol | Moderate molecular weight; fine powders pose a dust inhalation risk. |
| Structural Features | Benzyl ethers, allyl glycoside | The two phenylmethyl (benzyl) groups at the 2 and 3 positions significantly enhance lipophilicity[1]. This increases the risk of rapid dermal absorption if dissolved in organic solvents. |
| Hazard Statements | H315, H319, H335 | Causes skin irritation, serious eye irritation, and potential respiratory irritation[2]. |
Personal Protective Equipment (PPE) Matrix
According to the National Research Council's Prudent Practices in the Laboratory, PPE must serve as the final, individualized barrier against chemical hazards[3]. Based on OSHA's 29 CFR 1910.132 standard[4][5], the following PPE matrix is mandatory for handling this compound:
-
Hand Protection (The Lipophilicity Factor): Wear standard nitrile gloves (minimum 4 mil thickness) for handling the dry powder. Causality: The highly lipophilic benzyl groups allow the compound to permeate standard latex easily. If you are dissolving the compound in aggressive organic solvents (e.g., Dichloromethane or DMF), you must double-glove or use heavy-duty flexible laminate outer gloves[6][7].
-
Eye & Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are non-negotiable. Causality: The compound is a known eye irritant (H319)[2]. If you are scaling up the reaction and handling large volumes of solutions, a face shield must be worn over the goggles to protect against catastrophic splashing[6][7].
-
Body Protection: A flame-resistant (FR) laboratory coat (buttoned to the top) and closed-toe shoes. Causality: As a combustible solid, static discharge during the transfer of dry powder poses a flash risk[2]. FR coats mitigate this risk while protecting the skin from localized irritation (H315)[6].
-
Respiratory Protection: Handling must strictly occur within a certified chemical fume hood. Causality: The compound carries an H335 (respiratory irritation) warning[2]. If engineering controls (fume hoods) fail or are unavailable, an OSHA-compliant N95 or half-mask respirator with organic vapor/P100 cartridges is required[4][6].
Operational Workflow: Step-by-Step Handling Protocol
To ensure both safety and experimental purity, follow this self-validating workflow when preparing Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside for a glycosylation or deprotection reaction.
-
Engineering Control Verification: Before opening the chemical container, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s.
-
Static Mitigation: Ground your analytical balance. Because dry carbohydrate derivatives can aerosolize due to static repulsion, use an anti-static ionizing gun on the compound container and the receiving flask prior to transfer.
-
Material Transfer: Using a clean, grounded stainless steel spatula, carefully transfer the required mass of the compound into a pre-tared, dry round-bottom flask.
-
Solvent Introduction: Slowly add your reaction solvent (e.g., anhydrous dichloromethane) by pouring it down the interior side of the flask. This washes down any residual powder clinging to the glass neck, preventing fugitive dust.
-
Decontamination: Wipe down the balance, spatulas, and hood surface with an ethanol-soaked Kimwipe.
Workflow for safe handling and dissolution of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside.
Waste Management & Disposal Plan
Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) strictly govern the disposal of organic chemical waste generated in laboratories[8]. Improper mixing of waste streams can lead to dangerous over-pressurization or toxic gas release[9].
Step-by-Step Disposal Protocol:
-
Waste Segregation: Determine the solvent used. If the compound was dissolved in ethanol or ethyl acetate, classify it as Non-Halogenated Organic Waste . If it was dissolved in dichloromethane or chloroform, the entire mixture must be classified as Halogenated Organic Waste [8][10].
-
Containment: Transfer the liquid waste into a high-density polyethylene (HDPE) container or a compatible glass carboy. Critical Rule: Never fill the container beyond 90% capacity. Leaving at least 5% to 10% headspace is legally required to allow for thermal expansion[8][11].
-
Labeling & Storage: Affix a "Hazardous Waste" label immediately. List all chemical constituents (e.g., "Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside, Dichloromethane") and mark the accumulation start date. Store the container in a designated Satellite Accumulation Area (SAA) under direct supervision[8][10].
-
Empty Container Management: Primary glass containers that held the pure solid compound must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected as hazardous waste. Once triple-rinsed and air-dried in the fume hood, the glass container can be disposed of in standard glass recycling[11].
EPA-compliant waste segregation and disposal decision tree for organic laboratory waste.
References
- CymitQuimica. CAS 87326-32-7: a-D-Glucopyranoside, 2-propenyl2,3-bis-O-(phenylmethyl)- (9CI).
- ChemicalBook. BENZYL ALPHA-D-GLUCOPYRANOSIDE | 4304-12-5.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.
- Lab Manager. Personal Protective Equipment (PPE)
- PMC / NIH. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Dartmouth College Environmental Health and Safety.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
Sources
- 1. CAS 87326-32-7: a-D-Glucopyranoside, 2-propenyl2,3-bis-O-(… [cymitquimica.com]
- 2. BENZYL ALPHA-D-GLUCOPYRANOSIDE | 4304-12-5 [chemicalbook.com]
- 3. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
